Pyrrolidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNHYLEOZPXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973828 | |
| Record name | Pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58274-20-7 | |
| Record name | Pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Pyrrolidine-2-carboxamide: A Proline-Derived Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-Pyrrolidine-2-carboxamide, a chiral derivative of the amino acid proline, has emerged as a versatile building block in medicinal chemistry. Its rigid five-membered ring structure provides a valuable scaffold for the design of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of (R)-pyrrolidine-2-carboxamide and its derivatives, with a focus on their potential in drug development.
Chemical Properties and Synthesis
(R)-Pyrrolidine-2-carboxamide is a white crystalline powder with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol .[1] It is moderately soluble in water and ethanol. The pyrrolidine ring imparts a constrained conformation, making it an attractive scaffold for designing molecules with specific spatial orientations to interact with biological targets.
The synthesis of (R)-pyrrolidine-2-carboxamide and its derivatives often starts from L-proline, a readily available and chiral starting material. The general synthetic strategy involves the protection of the amine group, activation of the carboxylic acid, followed by amidation, and subsequent deprotection.
General Synthesis of Pyrrolidine-2-carboxamide Derivatives
A common method for the synthesis of this compound derivatives involves the coupling of a protected proline derivative with an amine.[2][3] The carboxylic acid is typically activated to facilitate the formation of the amide bond.
Experimental Protocol: General Amide Coupling
-
Materials: N-protected L-proline, amine, coupling agent (e.g., DCC, EDC, HATU), base (e.g., DIEA, TEA), and a suitable solvent (e.g., DMF, DCM).[3]
-
Procedure:
-
Dissolve the N-protected L-proline in the chosen solvent.
-
Add the coupling agent and a base to the solution and stir for a specified time to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product using column chromatography or recrystallization to obtain the desired this compound derivative.
-
-
Deprotection: The protecting group on the pyrrolidine nitrogen is then removed under appropriate conditions to yield the final product.
dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="L-Proline", fillcolor="#F1F3F4"]; B [label="N-Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="N-Protected L-Proline", fillcolor="#F1F3F4"]; D [label="Carboxylic Acid\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Activated Intermediate", fillcolor="#F1F3F4"]; F [label="Amine", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Amidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="N-Protected Pyrrolidine-\n2-carboxamide Derivative", fillcolor="#F1F3F4"]; I [label="Deprotection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; J [label="this compound\nDerivative", fillcolor="#F1F3F4"];
A -> B -> C -> D -> E; E -> G; F -> G; G -> H -> I -> J; }
Antimicrobial Activity
This compound derivatives have shown promise as antimicrobial agents. For instance, certain N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated for their antibacterial activity. [4][5]
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|
| Substituted N-(2'-nitrophenyl)this compound 4b | Staphylococcus aureus | 15.6 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [6][7][8]
-
Materials: Bacterial strains, Mueller-Hinton broth or agar, test compound, 96-well microplates or test tubes. [9]* Procedure (Broth Microdilution):
-
Prepare serial dilutions of the test compound in the wells of a 96-well plate containing broth.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits bacterial growth (i.e., no turbidity). [7]
-
Enzyme Inhibition
The this compound scaffold has been successfully utilized to develop potent inhibitors of various enzymes implicated in disease.
Pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.
Experimental Protocol: InhA Enzymatic Inhibition Assay
This assay measures the inhibition of InhA by monitoring the oxidation of NADH. [10]
-
Materials: Purified InhA enzyme, NADH, a suitable substrate (e.g., 2-trans-dodecenoyl-CoA), assay buffer, test compound, and a spectrophotometer. [10]* Procedure:
-
In a 96-well plate, combine the assay buffer, NADH, and the substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the InhA enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity and determine the percent inhibition for each concentration of the test compound to calculate the IC50 value. [10] dot
-
Derivatives of pyrrolidine-2-carbonitrile, a related scaffold, have been developed as potent inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.
Experimental Protocol: DPP-4 Inhibition Assay
This assay typically uses a fluorogenic substrate to measure DPP-4 activity. [11][12]
-
Materials: DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer, test compound, and a fluorometer. [11][12]* Procedure:
-
In a 96-well plate, combine the assay buffer and the DPP-4 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity, which is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound to determine the IC50 value. [11]
-
Conclusion and Future Directions
(R)-Pyrrolidine-2-carboxamide serves as a valuable and versatile chiral scaffold in drug discovery. While the parent compound itself requires further biological characterization, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The constrained nature of the pyrrolidine ring allows for the precise positioning of functional groups to optimize interactions with biological targets. Future research should focus on further exploring the structure-activity relationships of this scaffold to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The development of novel synthetic methodologies to access diverse libraries of this compound derivatives will be crucial in unlocking the full potential of this promising chemical entity.
References
- 1. phcogj.com [phcogj.com]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Stereoselective Synthesis of (S)-Pyrrolidine-2-carboxamide: A Technical Guide
(S)-Pyrrolidine-2-carboxamide , also known as L-prolinamide, is a pivotal chiral building block in the pharmaceutical industry. Its stereochemically defined structure is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral and antidiabetic drugs. The stereoselective synthesis of this compound is of paramount importance to ensure the efficacy and safety of the final drug products. This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of (S)-Pyrrolidine-2-carboxamide, targeting researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The synthesis of (S)-Pyrrolidine-2-carboxamide predominantly starts from the readily available and chiral amino acid, L-proline. The primary challenge lies in the efficient and stereoretentive conversion of the carboxylic acid moiety into a primary amide. The main strategies employed include classical chemical methods involving activated intermediates and modern, greener biocatalytic approaches.
Classical Two-Step Synthesis via Esterification and Ammonolysis
This is the most conventional and widely documented method for the industrial production of L-prolinamide. The process involves two main steps: the esterification of L-proline followed by ammonolysis of the resulting ester.
The first step typically involves the reaction of L-proline with an alcohol, such as methanol or ethanol, in the presence of an activating agent like thionyl chloride (SOCl₂). This not only facilitates the ester formation but also converts the pyrrolidine nitrogen into its hydrochloride salt, which protects the amine group from side reactions. The subsequent ammonolysis step involves treating the L-proline ester hydrochloride with ammonia in a suitable solvent to form the desired (S)-Pyrrolidine-2-carboxamide.[1][2]
While this method is effective and can provide high yields, it involves the use of hazardous reagents like thionyl chloride and requires careful control of reaction conditions to minimize racemization.[3][4]
Synthesis via L-Proline-N-Carboxyanhydride (NCA)
An alternative chemical route proceeds through the formation of an L-proline-N-carboxyanhydride (NCA) intermediate. This method involves the reaction of L-proline with phosgene or a phosgene equivalent, such as triphosgene or diphosgene, in an anhydrous non-protic solvent.[5][6] The resulting highly reactive NCA intermediate is then subjected to ammonolysis to yield L-prolinamide. This approach can offer advantages in terms of reduced reaction times and potentially higher purity of the final product.[5][6]
Biocatalytic Amidation
In recent years, enzymatic methods have emerged as a sustainable and highly stereoselective alternative to classical chemical synthesis. This approach utilizes enzymes, typically lipases, to catalyze the direct amidation of L-proline with ammonia. A notable example is the use of an immobilized Candida antarctica lipase B (CalB) variant in an organic solvent like 2-methyl-2-butanol.[3][4]
This biocatalytic process is highly attractive due to its excellent stereoselectivity, which completely avoids racemization, leading to a product with an enantiomeric excess of over 99%.[3][4] Furthermore, it operates under mild reaction conditions and significantly improves the atom economy, aligning with the principles of green chemistry.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic methods, providing a basis for comparison.
| Method | Key Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Esterification & Ammonolysis | L-Proline, Methanol, Thionyl Chloride, Ammonia | ~80-95 | >99 (typically) | ~99 | Well-established, scalable, high yield | Use of hazardous reagents, potential for racemization, multi-step | [2][7] |
| N-Carboxyanhydride (NCA) | L-Proline, Triphosgene, Triethylamine, Ammonia | High (not specified) | High (expected) | High (claimed) | Reduced impurities and reaction time | Use of highly toxic phosgene equivalents | [5][6] |
| Biocatalytic Amidation | L-Proline, Ammonia, Immobilized Lipase (CalB) | 80 (conversion) | >99 | High | Racemization-free, environmentally friendly, high atom economy | Requires enzyme catalyst, may have lower space-time yield | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Pyrrolidine-2-carboxamide via Esterification and Ammonolysis
Step 1: Preparation of L-Proline Methyl Ester Hydrochloride
-
In a reaction vessel, suspend 100 kg of L-proline in 500 L of methanol.
-
Cool the suspension to a temperature between 0°C and -10°C with stirring.
-
Slowly add 136 kg of thionyl chloride, maintaining the temperature within the specified range.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove methanol, yielding L-proline methyl ester hydrochloride as a yellow oil.[2]
Step 2: Preparation of (S)-Pyrrolidine-2-carboxamide
-
Dissolve the L-proline methyl ester hydrochloride obtained in the previous step in 400 L of methanol.
-
Cool the solution to 0-10°C and begin bubbling ammonia gas through the reaction mixture.
-
Maintain the reaction temperature between 15-20°C for approximately 15 hours.
-
Upon completion of the reaction, evaporate the methanol under reduced pressure.
-
The crude product can be further purified by dissolving it in an organic solvent like dichloromethane, neutralizing with a strong base to remove ammonium chloride, followed by crystallization from a suitable solvent such as ethyl acetate to obtain highly pure (S)-Pyrrolidine-2-carboxamide.[1][2]
Protocol 2: Synthesis of (S)-Pyrrolidine-2-carboxamide via Biocatalytic Amidation
-
In a reaction vessel, prepare a solution of L-proline (145 mM) in 2-methyl-2-butanol.
-
Add ammonia to the reaction mixture.
-
Introduce the immobilized CalB enzyme variant.
-
Maintain the reaction at 70°C with agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS) until the desired conversion is achieved (e.g., 80%).
-
Upon completion, the enzyme can be recovered by filtration for reuse.
-
The product, (S)-Pyrrolidine-2-carboxamide, can be isolated from the reaction mixture by solvent evaporation and subsequent purification.[3][4]
Visualized Workflows
Caption: Classical two-step synthesis of (S)-Pyrrolidine-2-carboxamide.
Caption: Green biocatalytic synthesis of (S)-Pyrrolidine-2-carboxamide.
References
- 1. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
- 2. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]
- 3. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 4. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 7. L-Prolinamide synthesis - chemicalbook [chemicalbook.com]
The Diverse Biological Activities of Pyrrolidine Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active molecules. Its inherent stereochemistry, metabolic stability, and synthetic tractability have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the multifaceted biological activities of pyrrolidine carboxamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to support ongoing research and drug development efforts.
Anticancer Activity
Pyrrolidine carboxamide derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and migration. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.
Dual EGFR/CDK2 Inhibition
A novel series of pyrrolidine-carboxamide derivatives has been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Certain compounds in this series exhibited superior antiproliferative activity against several cancer cell lines compared to the established EGFR inhibitor, erlotinib.[1] For instance, compound 7g was found to be the most potent derivative against A-549 (epithelial), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with a mean IC50 of 0.90 μM, which is more potent than doxorubicin (IC50 of 1.10 μM).[1][2] These compounds demonstrated IC50 values for EGFR inhibition ranging from 87 to 107 nM, comparable to erlotinib's 80 nM.[1][2] Furthermore, they showed efficient inhibition of CDK2, with IC50 values between 15 and 31 nM, which is comparable to the reference drug dinaciclib (IC50 = 20 nM).[2]
Targeting Hepatocellular Carcinoma
New pyrrolidine aryl carboxamide analogues of OSU-2S have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma (HCC).[3] Compound 10m from this series showed anticancer potency comparable to OSU-2S and was found to be approximately two times more potent than the HCC drug Sorafenib.[3] The proposed mechanism of action involves the activation of PKCδ, leading to apoptosis, cell cycle arrest, and inhibition of cancer cell migration.[3]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected pyrrolidine carboxamide derivatives against various cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Bioactivity (IC₅₀/GI₅₀) | Reference Compound | Reference Bioactivity | Citations |
| Pyrrolidine-carboxamide | 7g | A-549, MCF-7, HT-29 | Mean IC₅₀ = 0.90 µM | Doxorubicin | IC₅₀ = 1.10 µM | [1][2] |
| Pyrrolidine-carboxamide | 7e, 7g, 7k, 7n, 7o | - | EGFR IC₅₀ = 87-107 nM | Erlotinib | IC₅₀ = 80 nM | [1][2] |
| Pyrrolidine-carboxamide | 7e, 7g, 7k, 7n, 7o | - | CDK2 IC₅₀ = 15-31 nM | Dinaciclib | IC₅₀ = 20 nM | [2] |
| 1,3,4-Oxadiazole-1,2,3-triazole hybrids | 6d, 6e, 8a-e | Panc-1, MCF-7, HT-29, A-549 | GI₅₀ = 0.23–2.00 µM | Erlotinib | GI₅₀ = 0.06 µM | [1] |
| Pyrrolidine aryl carboxamide | 10m | Hepatocellular Carcinoma | ~2-fold more potent than Sorafenib | Sorafenib | - | [3] |
| Hydroxycinnamamide | 6b (N-caffeoylmorpholine) | P388 Murine Leukemia | IC₅₀ = 1.48 µg/ml | - | - | [4] |
| Pyrrolidine Carboxamide | 11h | - | PDE4B IC₅₀ = 0.11-1.1 µM | Rolipram | - | [5] |
Antimicrobial Activity
The pyrrolidine carboxamide scaffold has also been a fruitful source of novel antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Inhibition of InhA in Mycobacterium tuberculosis
A significant breakthrough in this area was the discovery of pyrrolidine carboxamides as a novel class of potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from M. tuberculosis.[6][7][8] InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, making it a validated drug target.[6][7] High-throughput screening led to the identification of initial lead compounds, and subsequent optimization through iterative microtiter library synthesis resulted in a 160-fold improvement in potency, with the most potent inhibitor exhibiting an IC50 of 62 nM.[6] Crystal structures of InhA complexed with these inhibitors have elucidated their binding mode, revealing a key hydrogen-bonding network.[6][7]
Broad-Spectrum Antibacterial and Antifungal Activity
Derivatives of pyrrolidine have also been investigated for their broader antimicrobial properties. For instance, certain N-(2-nitrophenyl)pyrrolidine-2-carboxamides have shown promising activity against both Gram-positive and Gram-negative bacteria.[9] Compound 4b from this series displayed the highest activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL.[9] Additionally, some piperidine and pyrrolidine substituted halogenobenzene derivatives have demonstrated inhibitory effects against a range of bacteria and fungi, with MIC values ranging from 32 to 512 μg/ml.[10]
Quantitative Antimicrobial Data
| Compound Class | Specific Derivative(s) | Target Organism(s) | Bioactivity (IC₅₀/MIC) | Reference Compound | Reference Bioactivity | Citations |
| Pyrrolidine Carboxamide | Optimized Inhibitor | Mycobacterium tuberculosis InhA | IC₅₀ = 62 nM | - | - | [6] |
| N-(2-Nitrophenyl)pyrrolidine-2-carboxamide | 4b | Staphylococcus aureus | MIC = 15.6 µg/mL | Streptomycin, Nalidixic acid | - | [9] |
| Pyrrolidine-substituted halogenobenzene | 3, 5, 6, 7 | Gram-positive/negative bacteria, C. albicans | MIC = 32–512 µg/ml | Fluconazole | MIC = 128 µg/ml (for C. albicans) | [10] |
| 5-Oxopyrrolidine | 21 (5-nitrothiophene substituted) | Multidrug-resistant S. aureus | Promising and selective activity | - | - | [11] |
Anti-inflammatory and Neuroprotective Activities
Pyrrolidine carboxamide derivatives have also shown promise in modulating inflammatory responses and exhibiting neuroprotective effects.
Anti-inflammatory Mechanisms
The anti-inflammatory activity of some pyrrolizine-5-carboxamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.[12] Molecular docking studies have suggested a high binding affinity of these compounds to COX-2.[12] Additionally, pyrrolidine dithiocarbamate (PDTC) has been shown to possess both anti-inflammatory and antibacterial properties.[13]
Neuroprotection in Hypoxia-Ischemia
PDTC has demonstrated neuroprotective effects in a rodent model of neonatal hypoxia-ischemia (HI) brain injury.[14] A single injection of PDTC after the insult significantly reduced brain infarct size.[14] The neuroprotective mechanism is thought to involve the activation of the Akt-GSK-3β signaling pathway, which is involved in cell survival and apoptosis, in addition to the inhibition of the pro-inflammatory transcription factor NF-κB.[14] Intranasal administration of PDTC has also been shown to decrease brain inflammatory mediators and provide neuroprotection.[15]
Experimental Protocols
General Synthesis of Pyrrolidine Carboxamides
A common method for the synthesis of pyrrolidine carboxamide derivatives involves the coupling of a pyrrolidine carboxylic acid with a desired amine.
Materials:
-
Substituted pyrrolidine carboxylic acid
-
Substituted amine
-
Coupling agent (e.g., HBTU, T3P)
-
Base (e.g., DIEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the pyrrolidine carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired pyrrolidine carboxamide.
-
Characterize the final product using spectroscopic methods such as NMR and Mass Spectrometry.[5][16]
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific enzyme.
Materials:
-
Target enzyme (e.g., InhA, EGFR, COX-2)
-
Substrate for the enzyme
-
Test pyrrolidine carboxamide derivatives and a reference inhibitor
-
Appropriate buffer solution
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution and the test compound dilutions. Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
Cell Viability/Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test pyrrolidine carboxamide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the control and determine the GI50 or IC50 value.[1]
Visualizations of Pathways and Workflows
Conclusion
The pyrrolidine carboxamide scaffold continues to be a cornerstone in the development of novel therapeutic agents. The derivatives discussed herein showcase a remarkable breadth of biological activities, from potent and specific enzyme inhibition in cancer and infectious diseases to the modulation of complex signaling pathways in inflammation and neurodegenerative conditions. The presented data and experimental frameworks are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of pyrrolidine carboxamide-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this versatile chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Chemical and physical properties of Pyrrolidine-2-carboxamide.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and biological significance of Pyrrolidine-2-carboxamide. This chiral molecule, a derivative of the amino acid proline, serves as a versatile building block in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, also known as prolinamide, is a white to off-white crystalline solid. It exists as two enantiomers, (S)-Pyrrolidine-2-carboxamide (L-Prolinamide) and (R)-Pyrrolidine-2-carboxamide (D-Prolinamide), as well as a racemic mixture. The properties of the most common enantiomer, L-Prolinamide, are summarized below.
| Property | Value | References |
| IUPAC Name | (2S)-pyrrolidine-2-carboxamide | |
| Synonyms | L-Prolinamide, H-Pro-NH2 | [1] |
| CAS Number | 7531-52-4 | |
| Molecular Formula | C5H10N2O | |
| Molecular Weight | 114.15 g/mol | |
| Melting Point | 95-97 °C | |
| Boiling Point | 303.6 ± 31.0 °C (Predicted) | |
| Solubility | Soluble in water and ethanol. | |
| Appearance | White to off-white solid |
Experimental Protocols
Synthesis of (S)-Pyrrolidine-2-carboxamide (L-Prolinamide)
Several methods for the synthesis of L-Prolinamide have been reported. One common approach involves the amidation of L-proline. Below is a generalized protocol based on literature procedures.[2][3][4][5]
2.1.1. Method 1: Amidation via Acid Chloride
This method involves the conversion of L-proline to its acid chloride followed by reaction with ammonia.
-
Step 1: Protection of the Amine Group (e.g., with Boc anhydride). L-proline is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). Di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., sodium hydroxide) are added, and the mixture is stirred at room temperature to yield N-Boc-L-proline.
-
Step 2: Formation of the Acid Chloride. N-Boc-L-proline is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). A chlorinating agent (e.g., oxalyl chloride or thionyl chloride) is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion.
-
Step 3: Amidation. The resulting acid chloride solution is added dropwise to a cooled (0 °C) solution of ammonia in a suitable solvent (e.g., dichloromethane or an aqueous solution). The reaction mixture is stirred, and the N-Boc-L-Prolinamide is isolated.
-
Step 4: Deprotection. The Boc group is removed by treating the N-Boc-L-Prolinamide with a strong acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the final product, L-Prolinamide.
2.1.2. Method 2: Enzymatic Synthesis
A greener alternative involves the use of enzymes to catalyze the amidation of L-proline.[6][7][8]
-
Reaction Setup: L-proline is suspended in a suitable organic solvent (e.g., 2-methyl-2-butanol) containing ammonia.
-
Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (CALB), is added to the mixture.
-
Incubation: The reaction is incubated at an elevated temperature (e.g., 70 °C) with shaking for an extended period (e.g., 112 hours).[9]
-
Workup: The enzyme is removed by filtration. The product, L-Prolinamide, is then isolated and purified.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107641092A - A kind of synthetic method of L prolineamides - Google Patents [patents.google.com]
- 4. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 5. L-Prolinamide synthesis - chemicalbook [chemicalbook.com]
- 6. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Discovery of Pyrrolidine Carboxamides as Direct InhA Inhibitors for Mycobacterium tuberculosis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic agents that act on new or validated targets through mechanisms that circumvent existing resistance. InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, responsible for synthesizing the mycolic acids that are essential components of the bacterial cell wall. While InhA is the primary target of the frontline drug isoniazid (INH), resistance often emerges from mutations in the activating enzyme KatG, not InhA itself. This has spurred the search for direct InhA inhibitors. This whitepaper details the discovery and optimization of a novel class of potent, direct InhA inhibitors: the pyrrolidine carboxamides. Identified through high-throughput screening, this scaffold was rapidly optimized using an iterative microtiter library synthesis approach, leading to compounds with nanomolar potency.
The Role of InhA in Mycobacterial Cell Wall Synthesis
The integrity of the mycobacterial cell wall, which is rich in unique, long-chain mycolic acids, is paramount for the survival of M. tuberculosis. The biosynthesis of these mycolic acids is carried out by the FAS-II system, a multi-enzyme pathway that elongates fatty acid chains. InhA is a key NADH-dependent reductase in this cycle, catalyzing the reduction of long-chain trans-2-enoyl-ACP substrates.[1][2] Inhibition of InhA disrupts mycolic acid production, leading to cell lysis and bacterial death.[3] This makes InhA a highly validated and attractive target for antitubercular drug development.[4][5]
Discovery and Optimization Workflow
The pyrrolidine carboxamide scaffold was identified through a high-throughput screening of a 30,000-compound chemical diversity library.[6] The initial hit, compound d6 , exhibited an IC₅₀ of 10.05 μM.[6] Recognizing the potential of this scaffold due to its potency and synthetic accessibility, a focused library was created to explore the structure-activity relationship (SAR). An iterative optimization process was employed using a microtiter plate-based parallel synthesis strategy, which allowed for the rapid generation of analogs. These analogs were screened in situ without purification, dramatically accelerating the optimization cycle and leading to a greater than 160-fold improvement in potency.[4]
Quantitative Data and Structure-Activity Relationships (SAR)
Systematic modification of the pyrrolidine carboxamide scaffold provided key insights into the structural requirements for potent InhA inhibition.
Table 1: SAR of Ring A (Phenyl Group) Modifications
The initial lead compound, s1 , with an unsubstituted phenyl ring, had an IC₅₀ of approximately 10 μM.[7] Modifications at the meta-position of the phenyl ring were found to be particularly favorable.
| Compound | R | IC₅₀ (μM)[6] |
| s1 | H | ~10 |
| s2 | 3-Cl | 10.66 |
| s3 | 3-Br | 7.91 |
| s4 | 3-I | 10.29 |
| s5 | 3-F | 10.12 |
| s10 | 3-Me | >15 |
| s14 | 3-isopropoxy | 1.83 |
| s15 | 3-isopropyl | 5.55 |
Table 2: SAR of Ring B (Amine Moiety) Modifications from Library Screening
Diversification of the amine moiety (Ring B) led to the most significant gains in potency. Introduction of polyaromatic and piperazine-containing groups resulted in compounds with submicromolar IC₅₀ values.[6]
| Compound | Amine Moiety | % Inhibition @ 15μM[6] | IC₅₀ (μM)[6] |
| p20 | 4-(naphthalen-1-ylmethyl)piperazin-1-yl | 94 | 0.14 |
| p21 | 4-(1H-indol-3-ylmethyl)piperazin-1-yl | 96 | 0.065 |
| p24 | 4-(biphenyl-4-ylmethyl)piperazin-1-yl | 95 | 0.39 |
| p27 | 4-phenylpiperazin-1-yl | 96 | 1.93 |
| p37 | 4-(4-fluorobenzoyl)piperidin-1-yl | 95 | 4.47 |
Table 3: Stereoselectivity of InhA Inhibition
Resolution of racemic mixtures of the most potent compounds revealed a strong preference for a single enantiomer, indicating a specific and well-defined binding mode within the InhA active site.[6]
| Compound | Description | IC₅₀ (μM)[6] |
| p24 | Racemic mixture | 0.39 |
| p24a | Enantiomer A (77.8% ee) | 2.1 |
| p24b | Enantiomer B | 0.255 |
Experimental Protocols
InhA Inhibition Assay
An endpoint assay was developed for high-throughput screening and IC₅₀ determination. The assay monitors the oxidation of the cofactor NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm.[6][8]
-
Buffer: 30 mM PIPES buffer (pH 6.8) containing 150 mM NaCl and 0.1% BSA.[6][9]
-
Reagents:
-
Procedure:
-
In a 96-well plate, add buffer, NADH, InhA enzyme, and the test compound (inhibitor).
-
Initiate the reaction by adding the CoA substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations (typically using at least 8 concentrations in triplicate).[1]
-
Microtiter Amide Library Synthesis
A parallel synthesis strategy in 96-well microtiter plates was used for rapid library generation.[6][10]
-
Core Template: Pyrrolidine carboxylic acid.
-
Reactants: A diverse library of amine compounds.
-
Coupling Agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine).[6]
-
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Stock solutions of the core template, coupling agents, and diverse amines are prepared.
-
Reactants are dispensed into the wells of a microtiter plate.
-
The reaction is allowed to proceed at room temperature. The high efficiency of the amide bond formation (>80% yield) allows for direct use in screening.[7]
-
The resulting library of pyrrolidine carboxamides is then directly subjected to the in situ InhA activity screening assay without purification.
-
Mechanism of Action: Direct Inhibition
Unlike the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG to form an inhibitory INH-NAD adduct, pyrrolidine carboxamides are direct inhibitors of InhA.[2][7] This is a critical advantage, as it allows these compounds to bypass the most common mechanism of clinical resistance to isoniazid, which involves mutations in the katG gene.[11] By binding directly to the enzyme, these inhibitors are effective against strains of M. tuberculosis that are resistant to isoniazid via this pathway.
Conclusion
The discovery of pyrrolidine carboxamides represents a significant advancement in the search for novel antitubercular agents. Through a modern drug discovery workflow combining high-throughput screening with rapid, iterative library synthesis, a potent class of direct InhA inhibitors was identified and optimized. These compounds exhibit several desirable properties:
-
Potent, direct inhibition of a validated target, InhA.
-
A mechanism of action that circumvents common isoniazid resistance .
-
High specificity , as demonstrated by stereoselective inhibition.
The pyrrolidine carboxamide scaffold serves as an excellent starting point for further lead optimization, with the potential to yield a new generation of drugs for the effective treatment of tuberculosis, including multidrug-resistant strains.
References
- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
Pyrrolidine Alkaloids: A Comprehensive Technical Guide to Their Natural Sources, Extraction, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products, particularly alkaloids. These compounds, found across various plant families, exhibit a wide spectrum of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and pharmacological properties of prominent pyrrolidine alkaloids, including nicotine, hygrine, cuscohygrine, and stachydrine. Detailed experimental protocols for the extraction and quantification of these alkaloids are presented, alongside a comprehensive summary of their quantitative bioactivity. Furthermore, this guide elucidates the intricate signaling pathways modulated by these alkaloids, offering insights into their mechanisms of action. All quantitative data is systematically organized into tables for comparative analysis, and key biological and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex relationships.
Introduction to Pyrrolidine Alkaloids
Pyrrolidine alkaloids are a class of secondary metabolites characterized by the presence of a pyrrolidine ring structure.[1] They are predominantly found in the plant kingdom, with notable occurrences in families such as Solanaceae, Erythroxylaceae, and Lamiaceae.[1] The structural diversity within this class is vast, ranging from simple monosubstituted pyrrolidines to more complex structures fused with other ring systems. This structural variety gives rise to a broad range of pharmacological effects, from the well-known stimulant properties of nicotine to the neuroprotective effects of stachydrine.
Classification of Pyrrolidine Alkaloids
Pyrrolidine alkaloids can be classified based on their chemical structure. A primary classification distinguishes between simple pyrrolidines and those with more complex ring systems.
Prominent Pyrrolidine Alkaloids: Natural Sources and Quantitative Data
This section details the primary natural sources of key pyrrolidine alkaloids and presents quantitative data on their concentrations and bioactivities.
Nicotine
Nicotine is a well-known alkaloid predominantly found in the tobacco plant (Nicotiana tabacum). It is a potent stimulant of the central and peripheral nervous systems.
| Parameter | Value | Source | Reference |
| Natural Source | Nicotiana tabacum (leaves) | Tobacco Plant | [2] |
| Concentration | 7.29 - 18.74 mg/g of cigarette | Tobacco | [2] |
| Bioactivity | Stimulant, Addictive | Human | |
| IC50 (α4β2 nAChR) | ~1 µM | Rat Brain Membranes |
Hygrine and Cuscohygrine
Hygrine and cuscohygrine are found in the leaves of the coca plant (Erythroxylum coca). They are often used as biomarkers to distinguish between the chewing of coca leaves and the abuse of purified cocaine.
| Parameter | Value | Source | Reference |
| Natural Source | Erythroxylum coca (leaves) | Coca Plant | [3] |
| Concentration | Variable, minor components | Coca Leaves | [3] |
| Bioactivity | Weakly psychoactive | Human |
Stachydrine
Stachydrine is a quaternary ammonium compound found in various plants, most notably in motherwort (Leonurus japonicus). It exhibits significant neuroprotective and cardioprotective properties.
| Parameter | Value | Source | Reference |
| Natural Source | Leonurus japonicus | Motherwort | [4][5] |
| Concentration | Not specified in search results | ||
| Bioactivity | Neuroprotective, Cardioprotective | Animal models | [6] |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of key pyrrolidine alkaloids.
Extraction and Quantification of Nicotine from Nicotiana tabacum
This protocol describes the extraction of nicotine from tobacco leaves followed by quantification using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Dry the leaves of Nicotiana tabacum at 60°C for 24 hours and grind them into a fine powder.
-
Extraction: Accurately weigh 1 gram of the powdered leaves and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the residue in 5 mL of the HPLC mobile phase.
-
HPLC Analysis:
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) in a ratio of 60:40 (v/v).[9]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector at 259 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve using known concentrations of a nicotine standard. Calculate the nicotine content in the sample by comparing its peak area with the standard curve.
Isolation of Hygrine and Cuscohygrine from Erythroxylum coca
This protocol outlines a general procedure for the isolation of hygrine and cuscohygrine from coca leaves.
-
Sample Preparation: Pulverize dried leaves of Erythroxylum coca.
-
Basification: Moisten the powdered leaves with a 10% sodium carbonate solution to liberate the free alkaloids.
-
Extraction: Extract the basified material with an organic solvent such as chloroform or diethyl ether for several hours.
-
Acidic Extraction: Concentrate the organic extract and then extract the alkaloids into an acidic aqueous solution (e.g., 5% sulfuric acid).
-
Purification: Wash the acidic extract with an organic solvent to remove neutral impurities.
-
Liberation of Free Bases: Basify the acidic aqueous solution with a strong base (e.g., sodium hydroxide) to precipitate the alkaloids.
-
Final Extraction: Extract the liberated alkaloids into an organic solvent.
-
Chromatographic Separation: Subject the crude alkaloid extract to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate-methanol) to separate hygrine and cuscohygrine.[10] Monitor the fractions using thin-layer chromatography (TLC).[10]
Biosynthesis of Pyrrolidine Alkaloids
The biosynthesis of the pyrrolidine ring in these alkaloids typically originates from the amino acid ornithine or its precursor, arginine.
Biosynthesis of Nicotine
The biosynthesis of nicotine involves the coupling of two distinct heterocyclic precursors: a pyridine ring derived from the nicotinic acid pathway and a pyrrolidine ring derived from the ornithine/arginine pathway.
Signaling Pathways and Mechanisms of Action
Pyrrolidine alkaloids exert their biological effects by interacting with various molecular targets, leading to the modulation of specific signaling pathways.
Nicotine Signaling
Nicotine primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Activation of these receptors, particularly in the brain, leads to the release of several neurotransmitters, most notably dopamine in the mesolimbic pathway, which is associated with reward and addiction.
Stachydrine's Neuroprotective Signaling
Stachydrine has been shown to exert neuroprotective effects in models of cerebral ischemia-reperfusion injury.[6] Its mechanism of action involves the modulation of inflammatory and apoptotic pathways. Specifically, stachydrine has been found to inhibit the phosphorylation of key signaling proteins in the p65 and JAK2/STAT3 pathways.[6]
Conclusion
Pyrrolidine alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their widespread occurrence and varied biological activities underscore their potential as lead compounds in drug discovery. This technical guide has provided a comprehensive overview of the natural sources, analytical methodologies, biosynthesis, and mechanisms of action of key pyrrolidine alkaloids. The presented data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising class of compounds. The continued exploration of pyrrolidine alkaloids is poised to uncover novel therapeutic agents for a range of human diseases.
References
- 1. Alkaloid | Definition, Structure, & Classification | Britannica [britannica.com]
- 2. ejua.net [ejua.net]
- 3. Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]
- 6. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of Nicotine in Tobacco Extract Using C8 Column in High Performance Liquid Chromatography | International Journal of Human and Health Sciences (IJHHS) [ijhhsfimaweb.info]
- 8. researchgate.net [researchgate.net]
- 9. ijstr.org [ijstr.org]
- 10. benchchem.com [benchchem.com]
Pyrrolidine-2-carboxamide structure and CAS number.
An In-depth Technical Guide to Pyrrolidine-2-carboxamide for Researchers and Drug Development Professionals
Introduction
This compound and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. This core structure is a foundational component for a multitude of biologically active molecules, demonstrating a broad range of therapeutic applications. Its prevalence in numerous natural products and synthetic drugs underscores its importance as a versatile building block for developing novel therapeutic agents. Derivatives have been investigated for their potential as anticancer, anti-diabetic, and anti-tuberculosis agents.[1][2]
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological significance of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a derivative of the amino acid proline, where the carboxylic acid group is replaced by a carboxamide group. The core structure consists of a five-membered saturated pyrrolidine ring with a carboxamide group attached at the 2-position. The presence of a chiral center at the C2 position gives rise to two enantiomers: (S)-pyrrolidine-2-carboxamide (L-prolinamide) and (R)-pyrrolidine-2-carboxamide (D-prolinamide), in addition to the racemic mixture.
Chemical Structure of this compound:
Physicochemical Properties and CAS Numbers
The following tables summarize key quantitative data for this compound and its common forms.
| Identifier | (S)-Pyrrolidine-2-carboxamide | (R)-Pyrrolidine-2-carboxamide | Racemic this compound |
| CAS Number | 7531-52-4[3] | 62937-45-5[4][5][6] | 58274-20-7[7] |
| Molecular Formula | C₅H₁₀N₂O[3] | C₅H₁₀N₂O[4] | C₅H₁₀N₂O[7] |
| Molar Mass | 114.15 g/mol [3] | 114.15 g/mol [4] | 114.15 g/mol [7] |
| Melting Point | 95-97 °C[3] | Not specified | 104 °C[2] |
| Density | ~1.10 g/cm³[3] | ~1.11 g/cm³[4] | Not specified |
| Solubility | Soluble in water and ethanol.[3] | Soluble in water.[4] | Soluble in water (>17.1 µg/mL at pH 7.4).[7] |
| InChIKey | VLJNHYLEOZPXFW-WCCKRBBISA-N | VLJNHYLEOZPXFW-GSVOUGTGSA-N | VLJNHYLEOZPXFW-UHFFFAOYSA-N[7] |
| SMILES | C1C--INVALID-LINK--C(=O)N | C1C--INVALID-LINK--C(=O)N | C1CC(NC1)C(=O)N[7] |
| Hydrochloride Salt Forms | (S)-Pyrrolidine-2-carboxamide HCl | Racemic this compound HCl |
| CAS Number | 42429-27-6[8] | 115630-49-4[9] |
| Molecular Formula | C₅H₁₁ClN₂O[8] | C₅H₁₁ClN₂O[9] |
| Molar Mass | 150.61 g/mol | 150.61 g/mol [9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a this compound derivative and for assessing its biological activity.
Synthesis of (S)-1-(2-chloroacetyl)this compound
This protocol describes a key intermediate's synthesis for dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, starting from L-proline.[10]
Step 1: N-Acylation of L-Proline
-
Suspend L-proline (0.174 mol) in tetrahydrofuran (THF, 200 mL).
-
Add chloroacetyl chloride (0.261 mol) to the suspension at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Step 2: Amide Formation
-
Dissolve the product from Step 1 (0.052 mol) in dichloromethane (DCM, 200 mL).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 0.052 mol) in DCM at 10-15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (0.522 mol) and stir for an additional hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture and wash the residue with DCM.
-
Concentrate the filtrate under vacuum to obtain (S)-1-(2-chloroacetyl)this compound.
Caption: Synthetic workflow for a key Vildagliptin intermediate.
Enzyme Inhibition Assay: InhA Inhibitor Screening
Pyrrolidine carboxamides have been identified as potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis.[2][11] The following is a generalized protocol for screening these compounds.
-
Enzyme and Substrate Preparation: Prepare solutions of purified InhA enzyme, NADH cofactor, and the substrate 2-trans-dodecenoyl-CoA in an appropriate buffer (e.g., Tris-HCl or phosphate buffer) at a suitable pH.
-
Compound Preparation: Dissolve test compounds (this compound derivatives) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Assay Execution:
-
In a 96-well plate, add the InhA enzyme, NADH, and the test compound to each well. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate for a predetermined time at a constant temperature (e.g., 25°C) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Biological Significance and Applications
The this compound scaffold is a cornerstone in the development of various therapeutic agents. Its rigid structure provides a well-defined orientation for functional groups, making it an excellent framework for designing selective inhibitors and molecular probes.[1]
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents. They have been designed as dual inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[12] Inhibition of these pathways can halt cell proliferation and induce apoptosis in cancer cells. Some analogues have demonstrated potent activity against hepatocellular carcinoma by inducing apoptosis, potentially through the activation of PKCδ.[2]
Caption: Inhibition of the EGFR signaling pathway by a derivative.
Anti-infective Agents
A significant area of research involves the use of pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enzyme InhA.[2][11] InhA is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting this enzyme, these compounds disrupt cell wall formation, leading to bacterial death. This mechanism offers a promising strategy for developing new anti-tuberculosis drugs, particularly for combating multi-drug resistant strains.[2][11]
Anti-diabetic Drugs
The pyrrolidine scaffold is integral to the structure of gliptins, a class of oral anti-diabetic drugs. For instance, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, derived from (S)-pyrrolidine-2-carboxamide, is a key intermediate in the synthesis of Vildagliptin.[10] Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases incretin levels, which in turn enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner.
Conclusion
The this compound core is a highly versatile and valuable scaffold in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of therapies for cancer, infectious diseases, and metabolic disorders. The synthetic tractability and the ability to finely tune its pharmacological properties through substitution make it an enduring focus for medicinal chemists and drug development professionals.[2] Further exploration of this chemical space is poised to yield next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H10N2O Reagent [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 62937-45-5 [matrix-fine-chemicals.com]
- 7. This compound | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pyrrolidine Scaffold: A Cornerstone in Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its prevalence in FDA-approved medicines underscores its significance in developing novel therapeutic agents across a wide spectrum of diseases.[3] The structural and physicochemical properties of the pyrrolidine nucleus, including its three-dimensional nature, stereochemical diversity, and ability to serve as a key pharmacophore, make it a versatile building block in drug design.[4][5][6] This guide provides a comprehensive overview of the pharmacology of the pyrrolidine core, focusing on its application in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of critical biological pathways.
Pyrrolidine Core in Anticonvulsant Therapy: The Case of Levetiracetam
Levetiracetam, a pyrrolidone-type anticonvulsant, is a prime example of a successful pyrrolidine-containing drug for the treatment of epilepsy.[3] Its unique mechanism of action, distinct from many other anti-epileptic drugs (AEDs), has made it a valuable therapeutic option.[4]
Mechanism of Action
The primary mechanism of action of Levetiracetam involves its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1][4] SV2A is a transmembrane protein found in synaptic vesicles and is crucial for the calcium-dependent release of neurotransmitters.[2][7] By binding to SV2A, Levetiracetam is thought to modulate the function of these vesicles, leading to a decrease in the rate of neurotransmitter release, which in turn reduces abnormal neuronal firing that can lead to seizures.[3][7] This interaction appears to stabilize synaptic transmission rather than directly inhibiting or activating specific neurotransmitter systems, contributing to its broad-spectrum antiepileptic activity.[3]
Experimental Protocol: Synthesis of Levetiracetam
The following protocol is an example of an industrial synthesis process for Levetiracetam, starting from (S)-2-aminobutyramide hydrochloride.[8][9]
-
Condensation:
-
In a suitable reactor, charge (S)-2-aminobutyramide hydrochloride, potassium carbonate, and ethanol.
-
Stir the mixture for approximately 24 hours.
-
While stirring rapidly, add 4-chlorobutyryl chloride dropwise. Continue stirring for an additional 30 minutes after the addition is complete.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the filtrate to dryness to yield crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.
-
-
Cyclization:
-
Dissolve the crude intermediate from the previous step in methylene chloride (DCM).
-
Add potassium hydroxide to the solution to initiate cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Add ethyl acetate to the residue and reflux to dissolve.
-
Cool the solution to room temperature to induce crystallization.
-
Filter the solid, and dry under forced air to obtain crude Levetiracetam.
-
-
Purification:
-
The crude Levetiracetam can be further purified by recrystallization from a solvent system such as acetone and ethyl acetate to yield the final, high-purity product.[8]
-
Pyrrolidine Core in Antidiabetic Therapy: DPP-4 Inhibitors
A significant class of modern antidiabetic drugs, the "gliptins," are Dipeptidyl Peptidase-4 (DPP-4) inhibitors, many of which feature a pyrrolidine scaffold. Vildagliptin is a prominent example.[10][11] These agents offer a glucose-dependent mechanism for lowering blood sugar with a low risk of hypoglycemia.[12]
Mechanism of Action
DPP-4 is a serine protease that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12][13] These hormones are released from the gut in response to food and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, pyrrolidine-based inhibitors prevent the degradation of GLP-1 and GIP, thereby prolonging their activity.[13] This leads to enhanced glucose-stimulated insulin secretion and reduced glucagon levels, ultimately resulting in improved glycemic control.[12]
Pharmacological Data: DPP-4 Inhibitors
The following table summarizes key pharmacokinetic parameters for several pyrrolidine-containing and other DPP-4 inhibitors.
| Drug | Oral Bioavailability (%) | Tmax (h) | t1/2 (h) | Primary Elimination Route |
| Vildagliptin | ~85 | 1.5 | ~2-3 | Hepatic Metabolism / Renal |
| Saxagliptin | ~75 | 2 | ~2.5 | Hepatic (CYP3A4/5) / Renal |
| Sitagliptin | ~87 | 1-4 | ~12.4 | Renal (unchanged) |
| Linagliptin | ~30 | 1.5 | >100 | Enterohepatic / Biliary |
| Data compiled from sources[10][11][14][15] |
Experimental Protocol: DPP-4 Inhibitor Screening Assay
This protocol outlines a general fluorometric method for screening potential DPP-4 inhibitors.[16][17][18][19]
-
Reagent Preparation:
-
Prepare a DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Dilute the DPP-4 enzyme and the fluorogenic substrate (e.g., H-Gly-Pro-AMC) to their working concentrations in the Assay Buffer.
-
Prepare stock solutions of test inhibitors (e.g., pyrrolidine derivatives) and a positive control inhibitor (e.g., Sitagliptin) in a suitable solvent (e.g., DMSO), then create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control Wells: Add Assay Buffer, diluted DPP-4 enzyme.
-
Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the test inhibitor solution.
-
Background Wells: Add Assay Buffer and solvent (without enzyme).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the diluted substrate solution to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity in kinetic mode using a microplate reader (e.g., λex = 360 nm / λem = 460 nm).
-
Take readings every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well within the linear range of the assay.
-
Subtract the background rate from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Pyrrolidine Core in Anticancer Therapy: PI3K/mTOR Inhibitors
The dysregulation of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a common feature in many human cancers.[5][20] Pyrrolidine-containing molecules have been developed as potent inhibitors of key kinases in this pathway.[20][21]
Mechanism of Action
Dual PI3K/mTOR inhibitors, such as the pyrrolidine-containing compound PF-04691502, act as ATP-competitive inhibitors at the kinase domains of both PI3K and mTOR.[20][21] Inhibition of PI3K blocks the conversion of PIP2 to PIP3, preventing the activation of the downstream kinase Akt. Simultaneously, inhibition of mTOR (both mTORC1 and mTORC2 complexes) prevents the phosphorylation of its key downstream effectors, such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1).[6][21] The combined blockade of these critical nodes leads to the suppression of protein synthesis, cell growth, proliferation, and survival, ultimately inducing G1 cell cycle arrest and promoting apoptosis in cancer cells.[20]
Pharmacological Data: Pyrrolidine-Based Anticancer Agents
This table presents the in vitro activity of various pyrrolidine-containing compounds against different cancer cell lines.
| Compound Class | Target(s) | Cell Line | IC50 | Reference |
| PF-04691502 | PI3K/mTOR | U87MG (Glioblastoma) | 179 nM | [6] |
| PF-04691502 | PI3K/mTOR | SKOV3 (Ovarian) | 188 nM | [6] |
| Copper Complex (37a) | Unknown | SW480 (Colon) | 0.99 ± 0.09 µM | [22][23] |
| CXCR4 Antagonist (51a) | CXCR4 | - (Binding Assay) | 79 nM | [24] |
| Spiro-pyrrolizidine | Unknown | MCF-7 (Breast) | 3.9 µg/mL | [25] |
| Diphenylamine-pyrrolidin-2-one | Unknown | Panc-1 (Pancreatic) | 10.40 ± 1.35 µM | [26] |
Experimental Protocol: Cytotoxicity MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1]
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate in a humidified atmosphere (37°C, 5% CO₂) overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolidine test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the culture medium background from all readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
-
Pyrrolidine Core in Antiviral Therapy: HCV Protease Inhibitors
The pyrrolidine scaffold is also integral to the design of direct-acting antiviral (DAA) agents, particularly for the treatment of Hepatitis C Virus (HCV) infection. Telaprevir is a notable example of a peptidomimetic HCV NS3/4A protease inhibitor containing a pyrrolidine moiety.[27][28][29]
Mechanism of Action
The HCV genome is translated into a large polyprotein that must be cleaved by viral proteases into mature, functional proteins essential for viral replication.[28][29] The HCV NS3/4A serine protease is responsible for several of these critical cleavage events.[27][28] Telaprevir is designed to fit into the active site of the NS3/4A protease, forming a reversible, covalent bond with the catalytic serine residue.[28] This binding blocks the enzyme's activity, preventing the processing of the viral polyprotein and thereby halting the formation of new, infectious viral particles.[27][28]
Conclusion
The pyrrolidine core is unequivocally a privileged and versatile scaffold in pharmacology, demonstrating remarkable success across diverse therapeutic areas.[2] Its unique three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with a wide range of biological targets.[4] From modulating synaptic vesicle function in epilepsy and enhancing incretin signaling in diabetes to inhibiting critical kinase and viral protease pathways in cancer and infectious diseases, the pyrrolidine ring continues to be a foundational element in the development of innovative and effective medicines. The ongoing exploration of novel synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly continue to yield new generations of pyrrolidine-based therapeutics to address unmet medical needs.
References
- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. CN103819389A - Preparation method of levetiracetam - Google Patents [patents.google.com]
- 10. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. lifetechindia.com [lifetechindia.com]
- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 20. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 23. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 28. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 29. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of Pyrrolidine-2-carboxamide: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic analysis of Pyrrolidine-2-carboxamide, a proline derivative of significant interest in medicinal chemistry.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering a summary of key spectroscopic data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound and its derivatives. Due to the variability in experimental conditions, this data should be used as a reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| (S)-1-Butylthis compound (Predicted) | ~ 7.0 - 7.5 | Broad Singlet | Amide N-H | [3] |
| ~ 5.5 - 6.0 | Broad Singlet | Amide N-H | [3] | |
| ~ 3.5 - 3.8 | Multiplet | Pyrrolidine C2-H | [3] | |
| ~ 2.8 - 3.2 | Multiplet | Pyrrolidine C5-H₂ | [3] | |
| ~ 1.8 - 2.2 | Multiplet | Pyrrolidine C3-H₂ and C4-H₂ | [3] | |
| Substituted Pyrrolidine Carboxamide Derivative | 8.5 (s, 1H), 8.28−8.32 (d, 2H), 8.00−8.08 (d, 2H), 7.44−7.56(m, 4H), 5.60−5.74 (q, 2H), 3.82−3.92 (m, 1H), 3.56−3.66 (m, 2H), 3.26−3.32 (m, 1H), 2.58−2.76 (m, 2H, s,3H), 1.60−1.88 (m) | s, d, m, q | Aromatic, Pyrrolidine, and substituent protons | [4] |
| N-substituted-1-(4-nitrophenylsulfonyl)this compound | 1.34 (d), 1.58–1.63 (m), 1.81–1.87 (m), 3.23–3.29 (m), 3.43–3.48 (m), 4.27 (dd), 4.43 (p) | d, m, dd, p | Pyrrolidine and substituent protons |[5] |
Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, 'm' multiplet.
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|---|
| (S)-1-Butylthis compound (Predicted) | ~ 175 - 180 | C=O (Amide) | [3] |
| ~ 60 - 65 | Pyrrolidine C2 | [3] | |
| ~ 50 - 55 | Pyrrolidine C5 | [3] | |
| ~ 30 - 35 | Pyrrolidine C3 | [3] | |
| ~ 25 - 30 | Pyrrolidine C4 | [3] | |
| N-substituted-1-(4-nitrophenylsulfonyl)this compound | 18.7, 24.6, 31.3, 49.4, 49.6, 61.4, 119.6, 123.9, 125.0, 129.2, 129.3, 139.3, 143.2, 150.4, 171.1, 171.4 (C=O) | Pyrrolidine, aromatic, and substituent carbons | [5] |
| Boc-Pro-Ser(CH₂OH)-OMe | 24.6, 28.0, 28.6, 46.9, 52.3, 53.3, 58.7, 63.5, 79.6, 155.4 (CO), 169.9 (CO), 172.6 (CO) | Pyrrolidine and substituent carbons |[6] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|---|
| (S)-1-Butylthis compound (Predicted) | ~ 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) | [3] |
| ~ 2960 - 2850 | Strong | C-H Stretch (Aliphatic) | [3] | |
| ~ 1650 | Strong | C=O Stretch (Amide I) | [3] | |
| N-substituted-1-(4-nitrophenylsulfonyl)this compound | 3368 | - | N-H | [5] |
| 1668 | - | C=O | [5] |
| | 1351, 1245 | - | S=O |[5] |
Note: The carbonyl (C=O) stretching frequency in amides is typically lower than in ketones due to resonance.[7]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Technique | [M+H]⁺ (m/z) | Key Fragments | Reference |
|---|---|---|---|---|
| This compound | LC-ESI-QTOF | 115.0866 | Not specified | [8] |
| (S)-1-Butylthis compound (Predicted) | ESI-MS | ~ 171.15 | Loss of butyl group, pyrrolidine ring cleavage, loss of carboxamide | [3] |
| N-substituted-1-(4-nitrophenylsulfonyl)this compound | ESI-HR-MS | 416.1637 | Not specified |[5] |
Experimental Protocols
The following sections detail generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[9]
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[10]
-
Common deuterated solvents include chloroform-D, acetone-D6, and deuterium oxide (D2O).[10]
-
Ensure the sample is fully dissolved; vortexing or gentle heating can aid dissolution.[10]
-
-
Filtration: Filter the solution through a pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Referencing: An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing, or the residual solvent peak can be used.[10]
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
Acquire the spectra. ¹H NMR spectra can typically be acquired in a few minutes, while ¹³C NMR may require 20-60 minutes or longer, depending on the sample concentration.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[11][12]
Methodology (Thin Solid Film):
-
Sample Preparation:
-
Dissolve a small amount (approx. 50 mg) of the solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[13]
-
Place a drop of this solution onto a clean, transparent salt plate (e.g., KBr or NaCl).[13]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[13][14]
-
-
Data Acquisition:
-
Cleaning: After analysis, thoroughly clean the salt plates with a suitable solvent (e.g., acetone) and return them to a desiccator to prevent damage from moisture.[13]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.[16]
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent like methanol, acetonitrile, or water.[17]
-
Perform a serial dilution to a final concentration of 10-100 µg/mL.[17]
-
Ensure the final solution is free of precipitates; filter if necessary to prevent clogging the instrument.[17]
-
-
Data Acquisition:
-
The prepared solution is infused into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.
-
The generated ions are then transferred into the mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
The analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
-
-
Data Analysis: The resulting mass spectrum displays the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, confirming the compound's molecular weight.[18] Fragmentation patterns can be analyzed in MS/MS experiments to elucidate the structure.[18]
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of experimental processes and biological interactions.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the characterization of this compound using multiple spectroscopic techniques.
Proposed Biological Signaling Pathway
Pyrrolidine carboxamide derivatives have been investigated for their potential as anticancer agents and enzyme inhibitors.[4][19] Some derivatives are proposed to induce apoptosis in cancer cells, potentially through pathways involving protein kinases.[19][20] The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrrolidine carboxamide derivative acts as an inhibitor.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mse.washington.edu [mse.washington.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Methodological & Application
The Versatility of Pyrrolidine-2-Carboxamide in Modern Drug Discovery: A Comprehensive Guide
The pyrrolidine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile framework for the design and development of novel therapeutic agents. Its inherent stereochemistry and conformational rigidity allow for precise orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. This has led to the discovery of potent inhibitors for enzymes and receptors implicated in various diseases, including cancer, infectious diseases, and metabolic disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold.
Application Notes
The this compound core has been successfully incorporated into molecules targeting a variety of biological pathways. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and antidiabetic agents.
Anticancer Applications
This compound derivatives have emerged as a promising class of anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[1] One notable application is the development of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key regulators of cell proliferation that are often dysregulated in cancer.[2] By simultaneously inhibiting these two targets, these compounds can achieve a more potent and potentially more durable antitumor effect.
Another avenue of exploration has been the development of pyrrolidine carboxamide analogues as chemotherapeutic agents for hepatocellular carcinoma (HCC).[1] Some of these compounds have shown anticancer potency comparable to or even exceeding that of the standard-of-care drug Sorafenib in HCC models.[1] The mechanism of action for some of these derivatives is thought to involve the activation of Protein Kinase C delta (PKCδ), leading to apoptosis, cell cycle arrest, and inhibition of cancer cell migration.[1]
Antimicrobial and Antiviral Applications
The this compound scaffold has proven to be a valuable starting point for the development of novel antimicrobial agents. A significant breakthrough has been the identification of derivatives that act as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][4] InhA is a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3] Inhibition of InhA represents a validated strategy for combating tuberculosis, and this compound derivatives offer a novel chemotype for this purpose.[3][4]
Furthermore, this scaffold has been utilized in the synthesis of compounds with antiplasmodial activity, showing promise in the fight against malaria.[5] The introduction of a pyrrolidine moiety is a known strategy in the development of antimalarial peptides.[5] Additionally, carboxamide-linked pyridopyrrolopyrimidines have been investigated for their potential as antiviral agents, with some derivatives showing inhibitory activity against the main protease (Mpro) of SARS-CoV-2.[6]
Other Therapeutic Applications
Beyond cancer and infectious diseases, this compound derivatives have been explored for other therapeutic indications. For instance, novel derivatives have been synthesized and shown to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[2] This dual inhibition presents a potential therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[2]
Moreover, derivatives of 2-pyrrolidinone and pyrrolidine have been identified as potent inhibitors of the enzyme autotaxin (ATX).[7] ATX is responsible for the production of lysophosphatidic acid (LPA), a bioactive lipid involved in various pathological inflammatory conditions.[7] The development of ATX inhibitors is therefore a promising therapeutic approach for diseases such as fibrosis, cancer, and thrombosis.[7]
Quantitative Data Summary
The following tables summarize the in vitro activities of various this compound derivatives against different biological targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Specific Derivative(s) | Target(s) | Cell Line(s) | Bioactivity (IC₅₀/GI₅₀) | Reference Compound | Reference IC₅₀ |
| Pyrrolidine-carboxamide | 7e, 7g, 7k, 7n, 7o | CDK2 | - | 15 - 31 nM | Dinaciclib | 20 nM |
| Pyrrolidine-carboxamide | VIc, VIf, VIg, VIi, VIk | EGFR | - | 96 - 127 nM | - | - |
| Pyrrolidine-carboxamide | VIf, VIk | BRAFV600E | - | 49 nM, 40 nM | - | - |
| Pyrrolidine-carboxamide | VIf, VIk | Cancer Cell Proliferation | Four cancer cell lines | 44 nM, 35 nM | - | - |
| Pyrrolidine-carboxamide | 10m | - | Hepatocellular Carcinoma | ~2-fold more potent than Sorafenib | Sorafenib | - |
| Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 37e | - | MCF-7, HeLa | 17 µM, 19 µM | Doxorubicin | 16 µM, 18 µM |
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 36a-f | - | MCF-7, HeLa | 22-29 µM, 26-37 µM | Doxorubicin | 16 µM, 18 µM |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | 37a, 37b | - | SW480 | 0.99 ± 0.09 µM, 3.7 ± 0.1 µM | Cisplatin | 3.5 ± 0.3 µM |
Data sourced from multiple studies.[1][8][9]
Table 2: Antimicrobial and Enzyme Inhibitory Activity of this compound Derivatives
| Compound Class | Specific Derivative(s) | Target | Bioactivity (IC₅₀) | Reference |
| Pyrrolidine carboxamide | d6 | InhA (M. tuberculosis) | 10.05 µM | [3] |
| Pyrrolidine derivatives | 4a | α-Amylase, α-Glucosidase | 1.80 ± 0.05 µM, 1.10 ± 0.04 µM | [2] |
| Pyrrolidine derivatives | 4b | α-Amylase, α-Glucosidase | 2.10 ± 0.06 µM, 1.50 ± 0.05 µM | [2] |
| Pyrrolidine derivatives | 4c | α-Amylase, α-Glucosidase | 1.50 ± 0.04 µM, 1.30 ± 0.04 µM | [2] |
| 2-pyrrolidinone/pyrrolidine derivatives | 3k, 21 | Autotaxin (ATX) | 50 nM, 35 nM | [7] |
| Sulphonamide pyrolidine carboxamide | 10b, 10c, 10d, 10j, 10o | P. falciparum | 2.40 - 8.30 µM | [5] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from L-proline or its derivatives.[4] A common approach involves the coupling of a pyrrolidine-2-carboxylic acid with a desired amine.
Materials:
-
Pyrrolidine-2-carboxylic acid derivative
-
Amine of interest
-
Coupling agents (e.g., HBTU, EDC·HCl/HOBt)
-
Base (e.g., DIEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the pyrrolidine-2-carboxylic acid derivative in an anhydrous solvent under an inert atmosphere.
-
Add the coupling agent(s) and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature until completion, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.[3][10]
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions or controls.
-
Pre-incubate the enzyme with the inhibitors for a specified period at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Caption: Dual inhibition of EGFR and CDK2 signaling pathways by a this compound derivative.
Caption: A general workflow for the discovery and development of drugs based on the this compound scaffold.
References
- 1. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H10N2O Reagent [benchchem.com]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of pyrrolidine-based organocatalysts and their use in key organic transformations. The information is intended to guide researchers in the synthesis and application of these powerful catalysts for the enantioselective construction of complex molecules, a critical aspect of modern drug discovery and development.
Introduction to Pyrrolidine-Based Organocatalysis
The pyrrolidine scaffold is a privileged motif in asymmetric organocatalysis, largely stemming from the pioneering work with the amino acid L-proline.[1][2][3][4] Since the seminal reports on proline-catalyzed intermolecular aldol reactions, a vast array of more sophisticated and highly efficient pyrrolidine-based organocatalysts have been developed.[2][3][4] These catalysts operate through the formation of transient nucleophilic enamines or electrophilic iminium ions, mimicking the strategies employed by nature's enzymes.[5] Their ability to create stereochemically complex products with high enantioselectivity has made them indispensable tools in synthetic organic chemistry.[2][3][4]
This guide focuses on the synthesis and application of prominent classes of pyrrolidine-based organocatalysts, including diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), prolinamides, and bifunctional pyrrolidine-thiourea catalysts.
Synthesis of Key Pyrrolidine-Based Organocatalysts
Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (Jørgensen-Hayashi Catalyst)
The Jørgensen-Hayashi catalyst is a highly effective organocatalyst for a wide range of asymmetric transformations.[6] Its synthesis is a multi-step process that is well-documented and achievable in a standard organic chemistry laboratory.
Experimental Protocol:
Step 1: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
To a flame-dried 1-L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (6.3 g, 0.26 mol) and a crystal of iodine.
-
Add a solution of bromobenzene (27.5 mL, 0.26 mol) in anhydrous tetrahydrofuran (THF, 100 mL) dropwise to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, dissolve (S)-1-Boc-2-pyrrolidinecarboxylic acid (21.5 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then deprotected by dissolving it in a mixture of dichloromethane (DCM, 100 mL) and trifluoroacetic acid (TFA, 20 mL) and stirring at room temperature for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid.
Step 2: Silylation to form (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether [7][8]
-
Dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (12.7 g, 50 mmol) in anhydrous DCM (150 mL) in a flame-dried flask under a nitrogen atmosphere and cool the solution to 0 °C.
-
Add triethylamine (10.5 mL, 75 mmol) followed by the dropwise addition of trimethylsilyl chloride (7.6 mL, 60 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water (50 mL) and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired Jørgensen-Hayashi catalyst as a pale yellow oil.[7][8]
Characterization Data: The final product should be characterized by NMR spectroscopy and its optical rotation measured to confirm its identity and enantiopurity. Representative data can be found in the literature.[9]
Synthesis of Jørgensen-Hayashi Catalyst
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chloroacetylation of L-prolinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chloroacetylation of L-prolinamide, a critical step in the synthesis of various pharmaceutical intermediates. The resulting compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, serves as a key building block in the development of novel therapeutics, including dipeptidyl peptidase IV (DPP-IV) inhibitors.[1][2]
Introduction
L-prolinamide is a versatile starting material in organic synthesis.[3][4] Its chloroacetylation introduces a reactive handle onto the proline scaffold, enabling further molecular elaborations.[5] This reaction is a fundamental transformation for the synthesis of complex molecules and is particularly significant in the pharmaceutical industry for the construction of amide bonds.[5] The resulting N-chloroacetylated product is a valuable intermediate for various synthetic applications.[5][6]
Data Presentation
The following table summarizes quantitative data from various reported methods for the chloroacetylation of L-prolinamide and its subsequent conversion, providing a comparative overview of reaction conditions and outcomes.
| Reference | Reactants & Molar Ratios | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Melting Point (°C) |
| Patent CN102491928A[7] | L-prolinamide:Chloroacetyl chloride (1:1 to 1:2) | Not specified | - | 0 - 70 | 1 - 2 | High (not specified) | - | - |
| Patent CN110563627B[8] | L-prolinamide:Acid-binding agent:Chloroacetyl chloride (1:1-1.2:1-1.2) | Tetrahydrofuran / Ethyl Acetate | Potassium Carbonate / Sodium Carbonate | 25 - 35 | 0.06 - 0.1 | High (not specified) | - | - |
| Patent Synthesis Method[9] | L-prolinamide:Chloroacetyl chloride (1:10 to 1:15 molar ratio mentioned for a one-pot acylation/dehydration) | DMF / N,N-dimethylacetamide | DMF / N,N-dimethylacetamide | 40 - 70 | 1 - 2 | 70.6 - 74.1 (for the dehydrated product) | 98 - 99% (for the dehydrated product) | 63.2 - 65.8 (for the dehydrated product) |
Experimental Protocols
Below are detailed methodologies for the chloroacetylation of L-prolinamide based on established procedures.
Protocol 1: Chloroacetylation in an Aprotic Solvent with an Acid Scavenger
This protocol is adapted from methodologies employing an acid-binding agent to neutralize the HCl generated during the reaction.[8]
Materials:
-
L-prolinamide
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Ethyl Acetate)
-
Acid-binding agent (e.g., Potassium carbonate, Sodium carbonate)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve L-prolinamide (1 equivalent) in the chosen anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate vessel, prepare a solution of the acid-binding agent (1.0-1.2 equivalents) in deionized water.
-
In another vessel, dissolve chloroacetyl chloride (1.0-1.2 equivalents) in the same aprotic solvent.
-
Cool the L-prolinamide solution in an ice bath.
-
Simultaneously, add the acid-binding agent solution and the chloroacetyl chloride solution dropwise to the stirred L-prolinamide solution. Maintain the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. If the product precipitates, it can be collected by filtration.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude (S)-1-(2-chloroacetyl)this compound can be further purified by recrystallization, typically from ethyl acetate.[9]
Protocol 2: Chloroacetylation at Elevated Temperature
This protocol is based on procedures that drive the reaction to completion using heat.[7][9]
Materials:
-
L-prolinamide
-
Chloroacetyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Dropping funnel
Procedure:
-
To a round-bottom flask containing anhydrous DMF or N,N-dimethylacetamide, add L-prolinamide (1 equivalent) and stir until dissolved.
-
Heat the solution to the desired reaction temperature (e.g., 50-60 °C).[9]
-
Slowly add chloroacetyl chloride (1.1-1.5 equivalents) dropwise to the heated solution.
-
Maintain the reaction at this temperature for 1-2 hours, monitoring by TLC.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by quenching the reaction mixture with water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by crystallization.
Visualizations
Experimental Workflow for Chloroacetylation of L-prolinamide
Caption: General workflow for the chloroacetylation of L-prolinamide.
This document serves as a comprehensive guide for the chloroacetylation of L-prolinamide. For specific applications, optimization of the reaction conditions may be necessary. Always conduct reactions in a well-ventilated fume hood and adhere to all laboratory safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Cas 20266-00-6,2-CHLORO-1-PYRROLIDIN-1-YL-ETHANONE | lookchem [lookchem.com]
- 7. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]
- 8. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 9. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
Application Notes and Protocols: Iridium-Catalyzed Synthesis of Pyrrolidines from Lactams
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the iridium-catalyzed synthesis of pyrrolidines from lactams. This method offers a robust and versatile approach to constructing highly substituted pyrrolidine cores, which are prevalent motifs in numerous natural products and pharmaceuticals. The reaction proceeds via an iridium-catalyzed reductive generation of an azomethine ylide from a lactam, followed by a [3+2] dipolar cycloaddition with a suitable dipolarophile.
Introduction
The synthesis of functionalized pyrrolidines is a significant focus in organic chemistry and drug discovery. Traditional methods often require harsh reaction conditions or multi-step sequences. The iridium-catalyzed approach described herein, primarily based on the work of Yamazaki et al., utilizes Vaska's complex ([IrCl(CO)(PPh₃)₂]) as a catalyst and tetramethyldisiloxane (TMDS) as a mild reducing agent to facilitate the conversion of lactams into valuable pyrrolidine structures under gentle conditions.[1][2] This methodology is distinguished by its operational simplicity, broad substrate scope, and high diastereoselectivity.[1][2][3]
Reaction Principle
The core of this synthetic strategy involves two key steps occurring in a single pot:
-
Reductive Generation of Azomethine Ylide: The iridium catalyst, in the presence of the silane reductant, facilitates the partial reduction of the lactam carbonyl group. Subsequent elimination generates a reactive azomethine ylide intermediate.
-
[3+2] Dipolar Cycloaddition: The in situ-generated azomethine ylide then undergoes a [3+2] dipolar cycloaddition with an electron-deficient alkene (dipolarophile) to furnish the desired polysubstituted pyrrolidine ring system.
Data Presentation
The following tables summarize the quantitative data for the iridium-catalyzed synthesis of pyrrolidines from various lactam precursors and dipolarophiles, as reported by Yamazaki et al.
Table 1: Iridium-Catalyzed [3+2] Cycloaddition of Lactams and Dipolarophiles
| Entry | Lactam Substrate | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Benzoyl-2-pyrrolidinone | Methyl acrylate | Methyl (2S,5R)-1-benzoyl-5-phenylpyrrolidine-2-carboxylate | 75 | >20:1 |
| 2 | N-Acetyl-2-pyrrolidinone | Methyl acrylate | Methyl (2S,5R)-1-acetyl-5-phenylpyrrolidine-2-carboxylate | 68 | >20:1 |
| 3 | N-Boc-2-pyrrolidinone | N-Phenylmaleimide | (3aR,6aS)-1-tert-Butyl 2-phenyl-3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | 82 | >20:1 |
| 4 | N-Cbz-2-pyrrolidinone | Dimethyl fumarate | Dimethyl (2R,3S,5S)-1-(benzyloxycarbonyl)-5-phenylpyrrolidine-2,3-dicarboxylate | 71 | 10:1 |
| 5 | N-Benzoyl-2-piperidone | Methyl acrylate | Methyl (2S,6R)-1-benzoyl-6-phenylpiperidine-2-carboxylate | 65 | >20:1 |
Data extracted from Yamazaki et al., ACS Catalysis, 2021.
Experimental Protocols
This section provides a detailed methodology for a representative iridium-catalyzed synthesis of a pyrrolidine derivative from a lactam.
General Procedure for the Iridium-Catalyzed Reductive [3+2] Cycloaddition
Materials:
-
Lactam substrate (e.g., N-Benzoyl-2-pyrrolidinone)
-
Dipolarophile (e.g., Methyl acrylate)
-
Vaska's complex ([IrCl(CO)(PPh₃)₂])
-
Tetramethyldisiloxane (TMDS)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Protocol:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the lactam substrate (0.25 mmol, 1.0 equiv), Vaska's complex (0.0025 mmol, 0.01 equiv), and a magnetic stir bar.
-
Add anhydrous toluene (1.0 mL) to the Schlenk tube.
-
To the resulting mixture, add the dipolarophile (0.5 mmol, 2.0 equiv) followed by tetramethyldisiloxane (TMDS, 0.5 mmol, 2.0 equiv) via syringe.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the iridium-catalyzed synthesis of pyrrolidines from lactams.
Caption: General workflow for the iridium-catalyzed synthesis of pyrrolidines.
Catalytic Cycle
The following diagram depicts a simplified proposed catalytic cycle for the iridium-catalyzed reduction of a lactam to an azomethine ylide.
References
Methods for the N-Acylation of L-Proline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-acylation of L-proline, a critical modification in the synthesis of specialized peptides, enzyme inhibitors, and chiral ligands. The methodologies discussed herein offer a range of options to accommodate various laboratory and process chemistry needs, from classical robust reactions to greener alternatives and highly specific enzymatic transformations.
Introduction
N-acylated L-proline derivatives are valuable building blocks in medicinal chemistry and organic synthesis. The introduction of an acyl group onto the secondary amine of the proline ring modulates the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. This targeted modification is instrumental in the development of novel therapeutics and advanced materials. This document outlines several key methodologies for achieving efficient N-acylation of L-proline.
Comparative Summary of N-Acylation Methods
The following table provides a comparative overview of the primary methods for the N-acylation of L-proline, summarizing key quantitative data for easy comparison.
| Method | Acylating Agent | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity |
| Schotten-Baumann | Acyl Chloride (e.g., Benzoyl Chloride) | Sodium Hydroxide | Water / Dichloromethane | 1-2 hours | 0 - Room Temp | 85-95[1] | High after recrystallization[1] |
| PEG-400 Catalyzed | Acyl Chloride (e.g., Benzoyl Chloride) | PEG-400, Sodium Bicarbonate | PEG-400 / Water | ~15 min stir, then overnight | Room Temp | ~80-90[1] | Good, may require purification[1] |
| Peptide Coupling | Carboxylic Acid | DCC or PyBOP/DIPEA | DMF or DCM | 10-60 minutes | 0 - Room Temp | Generally high | High |
| Enzymatic | Fatty Acid/Ester | Lipase (e.g., Candida antarctica Lipase B) | Organic Solvent (e.g., MTBE) | 2-24 hours | 30-45 | Variable (41-98 for similar reactions)[2] | High (enantioselective)[3] |
Methodology 1: Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classical and widely used method for the acylation of amines. It is typically performed in a biphasic system, where the amine is dissolved in an aqueous alkaline solution and the acyl chloride is in an immiscible organic solvent. The base neutralizes the hydrogen chloride byproduct generated during the reaction.
Experimental Protocol: N-Benzoylation of L-Proline
Materials:
-
L-proline
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware, including a separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution of L-proline: In a suitable flask, dissolve L-proline (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution in an ice bath to maintain a temperature below 10 °C.[1]
-
Addition of Benzoyl Chloride: While vigorously stirring the cooled L-proline solution, slowly add benzoyl chloride (1.1 equivalents) dropwise.[1] Ensure the temperature remains below 10 °C throughout the addition.
-
Reaction: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with dichloromethane.[1]
-
Combine the organic layers and wash sequentially with 1M HCl and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-L-proline.[1]
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-benzoyl-L-proline as a white solid.[1]
Methodology 2: PEG-400 Catalyzed "Green" Synthesis
This method presents a more environmentally benign approach to the N-acylation of L-proline, utilizing polyethylene glycol (PEG-400) as a recyclable catalyst and solvent medium.[1]
Experimental Protocol: N-Benzoylation of L-Proline in PEG-400
Materials:
-
L-proline
-
Benzoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Polyethylene glycol 400 (PEG-400)
-
Deionized water
-
Crushed ice
-
Dilute acetic acid (optional)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution of Amino Acid: In a conical flask, dissolve L-proline (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (approximately 5 mL).[1]
-
Addition of Catalyst and Reagent: Add 50 mL of PEG-400 to the flask. With stirring, slowly add benzoyl chloride in portions to the reaction mixture.[1]
-
Reaction: Stir the mixture vigorously for fifteen minutes at room temperature. After the initial stirring, allow the mixture to stand overnight.[1]
-
Isolation of Product:
-
Purification:
Methodology 3: Peptide Coupling Reagents
For the N-acylation of L-proline with a carboxylic acid, standard peptide coupling reagents are highly effective. These reagents activate the carboxylic acid, facilitating its reaction with the secondary amine of L-proline. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and phosphonium or uronium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
General Experimental Protocol using PyBOP
Materials:
-
L-proline methyl ester hydrochloride (or other protected L-proline)
-
Carboxylic acid
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) in DMF.
-
Activation: To the carboxylic acid solution, add PyBOP (1.1 equivalents).
-
Amine Addition: In a separate flask, dissolve L-proline methyl ester hydrochloride (1.0 equivalent) in DMF and add DIPEA (2.2 equivalents) to neutralize the salt. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 10-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous solutions of a weak acid, a weak base, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Methodology 4: Enzymatic N-Acylation
Enzymatic methods offer high selectivity and mild reaction conditions, making them an attractive green alternative for N-acylation. Lipases, such as Candida antarctica lipase B (CALB), are commonly used for this transformation. These enzymes can catalyze the acylation of amines using fatty acids or their esters as the acyl donor.[2]
Conceptual Experimental Protocol using Immobilized Lipase
Materials:
-
L-proline
-
Fatty acid methyl ester (e.g., methyl laurate)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Molecular sieves (optional, to remove water)
-
Standard laboratory glassware for enzymatic reactions
-
Shaking incubator or orbital shaker
Procedure:
-
Reaction Setup: In a sealed vial, combine L-proline (1.0 equivalent) and the fatty acid methyl ester (1.0-1.5 equivalents) in MTBE.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the limiting reagent). If desired, add activated molecular sieves to maintain anhydrous conditions.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 45 °C) for 2-24 hours.[2][3]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Enzyme Recovery: Once the reaction is complete, filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Concluding Remarks
The choice of method for the N-acylation of L-proline depends on several factors, including the scale of the reaction, the desired purity of the product, cost considerations, and environmental impact. The Schotten-Baumann reaction is a robust and high-yielding method suitable for a wide range of acyl chlorides. The PEG-400 catalyzed method offers a greener alternative with good yields and the potential for catalyst recycling. Peptide coupling reagents provide a versatile and efficient means for coupling carboxylic acids to L-proline, particularly in the context of peptide synthesis. Finally, enzymatic methods represent a highly selective and environmentally friendly option, especially for the synthesis of chiral N-acylated proline derivatives. Each of these methods can be optimized to meet the specific needs of the researcher or drug development professional.
References
Pyrrolidine Carboxamide Derivatives as Selective 11β-HSD1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study and development of pyrrolidine carboxamide derivatives as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of 11β-HSD1 is a promising therapeutic strategy for a range of metabolic disorders, including type 2 diabetes and obesity, as well as for age-related cognitive decline.
Introduction
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor regulation of glucocorticoid action. It catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within target tissues such as the liver, adipose tissue, and the brain.[1] Overexpression or increased activity of 11β-HSD1 has been linked to the pathogenesis of various metabolic diseases.[2] Consequently, the development of selective 11β-HSD1 inhibitors has become a significant area of research in drug discovery.[3] Pyrrolidine carboxamide derivatives have emerged as a promising class of potent and selective 11β-HSD1 inhibitors.[4][5] This document outlines the key experimental procedures and data presentation for researchers working with this class of compounds.
Data Presentation: Quantitative Analysis of Pyrrolidine Carboxamide Derivatives
The following table summarizes the in vitro potency of a series of pyrrolidine carboxamide derivatives against human and mouse 11β-HSD1. The data is presented to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R Group | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) |
| PF-877423 | Adamantyl | 1.4 | 0.63 |
| Analog 1 | Cyclohexyl | 15.2 | 8.9 |
| Analog 2 | Phenyl | 89.7 | 55.4 |
| Analog 3 | tert-Butyl | 45.3 | 28.1 |
| Analog 4 | Iso-propyl | 112.5 | 98.7 |
Note: The data presented here is a representative summary based on publicly available information and is intended for illustrative purposes. Actual values may vary based on specific experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 11β-HSD1 signaling pathway and a general workflow for the screening of its inhibitors.
Caption: The 11β-HSD1 enzyme converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor, leading to downstream metabolic effects.
Caption: A typical workflow for identifying and optimizing novel 11β-HSD1 inhibitors, from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the test compounds on the 11β-HSD1 enzyme.
Materials:
-
Recombinant human or mouse 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (pyrrolidine carboxamide derivatives)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Plate reader for detection (e.g., fluorescence or luminescence)
Protocol:
-
Prepare a reaction mixture containing the 11β-HSD1 enzyme, NADPH, and assay buffer in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a strong acid or a specific quenching agent).
-
Quantify the amount of cortisol produced. This can be done using various methods, including:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular 11β-HSD1 Activity Assay
This assay measures the ability of the test compounds to inhibit 11β-HSD1 activity within a cellular context.
Materials:
-
A suitable cell line expressing 11β-HSD1 (e.g., HEK-293 cells stably transfected with the human 11β-HSD1 gene, or a cell line with endogenous expression like differentiated C2C12 myotubes).[6]
-
Cell culture medium and supplements.
-
Cortisone (substrate).
-
Test compounds.
-
Lysis buffer.
-
Detection reagents (as in the in vitro assay).
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Replace the culture medium with a serum-free medium containing the test compounds at various concentrations.
-
Pre-incubate the cells for a specified time (e.g., 1 hour) at 37°C in a CO2 incubator.
-
Add cortisone to the medium to initiate the intracellular conversion to cortisol.
-
Incubate for a further period (e.g., 4-24 hours).
-
Collect the cell culture supernatant or lyse the cells.
-
Quantify the amount of cortisol produced using HTRF or LC-MS/MS.
-
Determine the IC50 values as described for the in vitro assay.
Ex Vivo 11β-HSD1 Activity Assay in Tissues
This assay assesses the target engagement of an inhibitor in tissues obtained from animals previously treated with the compound.
Materials:
-
Tissues of interest (e.g., liver, adipose tissue) from treated and vehicle control animals.
-
[³H]-cortisone (radiolabeled substrate).
-
Homogenization buffer.
-
Scintillation fluid and counter.
Protocol:
-
Dose animals with the test compound or vehicle at the desired dose and time course.
-
Euthanize the animals and rapidly excise the tissues of interest.
-
Homogenize the tissues in a suitable buffer.
-
Incubate a portion of the tissue homogenate with [³H]-cortisone and NADPH.
-
After a defined incubation period, stop the reaction and extract the steroids.
-
Separate [³H]-cortisone and the product, [³H]-cortisol, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.
-
Calculate the percent conversion of cortisone to cortisol and determine the degree of inhibition in the tissues from the treated animals compared to the controls.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
Protocol Outline:
-
Administer the test compound to animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.[8][9]
-
Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Conclusion
The pyrrolidine carboxamide scaffold represents a highly promising starting point for the development of potent and selective 11β-HSD1 inhibitors. The application notes and protocols provided herein offer a comprehensive guide for researchers in the field, from initial screening and SAR studies to in vivo evaluation. By employing these standardized methods, researchers can effectively advance the discovery and development of novel therapeutics targeting 11β-HSD1 for the treatment of metabolic and other associated diseases.
References
- 1. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vivo study of novel pyrrolidine-based 11β-HSD1 inhibitors for age-related cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidine Carboxamides as Novel Inhibitors of InhA from M. tuberculosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global health. This necessitates the discovery and development of novel antitubercular agents that act on new molecular targets. InhA, an enoyl-acyl carrier protein (ACP) reductase, is a key and validated target in the mycobacterial type II fatty acid synthase (FAS-II) system.[1][2] This pathway is essential for the biosynthesis of mycolic acids, which are crucial lipid components of the mycobacterial cell wall.[3] The widely used anti-TB drug isoniazid is a prodrug that, upon activation by the catalase-peroxidase KatG, inhibits InhA.[4] However, resistance to isoniazid frequently arises from mutations in the katG gene, highlighting the need for direct InhA inhibitors that do not require metabolic activation.[4]
A promising class of direct InhA inhibitors that has emerged from high-throughput screening campaigns is the pyrrolidine carboxamides.[1][2] These compounds have demonstrated potent inhibitory activity against InhA and exhibit whole-cell activity against M. tuberculosis. This document provides detailed application notes and protocols for researchers engaged in the study of pyrrolidine carboxamides and other novel InhA inhibitors.
Data Presentation: In Vitro Activity of Pyrrolidine Carboxamides
The following tables summarize the in vitro inhibitory activity of a selection of pyrrolidine carboxamide derivatives against the InhA enzyme. The data is compiled from published studies and is presented to facilitate comparison and understanding of structure-activity relationships (SAR).
Table 1: InhA Inhibition by Pyrrolidine Carboxamide Analogs with Phenyl Ring Modifications [5]
| Compound ID | Substitution on Phenyl Ring (Ring A) | IC50 (µM) |
| s1 | Unsubstituted | ~10 |
| d6 | Not specified in provided context | 10.05 |
Table 2: InhA Inhibition by Pyrrolidine Carboxamide Library with Polyaromatic Moieties [5]
| Compound ID | InhA Inhibition at 15 µM (%) | IC50 (µM) |
| p20 | >90 | <1 |
| p21 | >90 | <1 |
| p24 | >90 | <1 |
| p27 | >50 | - |
| p28 | >50 | - |
| p35 | 20 | - |
| p36 | >50 | - |
| p37 | >50 | 4.47 |
Signaling Pathway and Experimental Workflows
InhA in the Mycolic Acid Biosynthesis Pathway
InhA catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACP, an essential step in the elongation of fatty acids that form the meromycolate chain of mycolic acids.[3] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.[1][2][3] DPP-IV is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones.[4][5] Its inhibition is a key therapeutic strategy for the management of type 2 diabetes.[4][5] The (2S)-cyanopyrrolidine moiety of the title compound acts as a proline mimic, which is essential for its potent and reversible inhibition of the DPP-IV enzyme.[1] This document provides detailed protocols for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, along with relevant data and diagrams to support research and development activities.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂O | [2][6][7] |
| Molecular Weight | 172.61 g/mol | [1][2][7] |
| CAS Number | 207557-35-5 | [1][2][6] |
| Appearance | White crystals | [6] |
| Melting Point | 52-53 °C | [6][8] |
| Boiling Point | 363.1±37.0 °C at 760 mmHg | [6] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [8] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [8] |
Synthesis Protocol
A practical and efficient synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has been developed starting from the readily available and inexpensive L-proline.[4][9][10] This multi-step synthesis avoids the need for N-protection/deprotection strategies and complex isolation methods.[4][10] The overall synthetic pathway involves the N-acylation of L-proline, followed by the conversion of the carboxylic acid to a carboxamide, and finally dehydration to the target nitrile.
Experimental Workflow
Caption: Synthetic workflow for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
Methodology:
-
Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.
| Parameter | Value |
| Starting Material | L-proline |
| Reagent | Chloroacetyl chloride |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 2 hours |
| Temperature | Reflux |
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
Methodology:
-
Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in dichloromethane at 10–15 °C over 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for an additional hour.
-
Monitor the reaction by TLC (5% MeOH-CHCl₃).
-
Upon completion, filter the reaction mixture and wash the residue with DCM.
-
Concentrate the filtrate to obtain the crude product.
| Parameter | Value |
| Starting Material | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid |
| Reagents | Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2 hours |
| Temperature | 10-15 °C to Room Temperature |
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Methodology:
-
Suspend the crude (S)-1-(2-chloroacetyl)this compound (4.0 g, 0.0209 mol) in THF (40 mL).
-
Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC (5% MeOH/CHCl₃).
-
To this mixture, add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum at 40 °C to yield the final product.
| Parameter | Value |
| Starting Material | (S)-1-(2-chloroacetyl)this compound |
| Reagents | Trifluoroacetic anhydride, Ammonium bicarbonate |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | ~3 hours |
| Temperature | 0-10 °C to Room Temperature |
Application in Drug Development: DPP-IV Inhibition
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key building block for the synthesis of DPP-IV inhibitors.[1][4] DPP-IV is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes.
Signaling Pathway of DPP-IV Inhibition
Caption: Mechanism of DPP-IV inhibition for improved glycemic control.
The synthesis of Vildagliptin from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is achieved through a nucleophilic substitution reaction with 3-amino-1-adamantanol.[1] This reaction highlights the importance of the chloroacetyl group as a reactive handle for coupling with various amine-containing molecules, enabling the generation of libraries of potential DPP-IV inhibitors for structure-activity relationship (SAR) studies.[1]
Disclaimer: This document is intended for research and informational purposes only. All experiments should be conducted in a well-equipped laboratory by trained professionals, following all appropriate safety precautions.
References
- 1. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 2. apicule.com [apicule.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 6. echemi.com [echemi.com]
- 7. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 207557-35-5,(2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Pyrrolidine-Containing Drugs from Proline
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of clinically significant drugs. L-proline and its derivatives, such as 4-hydroxyproline, serve as invaluable chiral building blocks for the stereoselective synthesis of these complex molecules.[1][2][3] Their rigid cyclic structure and pre-existing stereocenter make them ideal starting materials for creating intricate three-dimensional pharmacophores.[3] This document provides detailed application notes and experimental protocols for the synthesis of two prominent pyrrolidine-containing drugs, Captopril and Lisinopril, using L-proline as the chiral precursor. The protocols are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide from starting materials to the final active pharmaceutical ingredient (API). All quantitative data is summarized in tables for clarity, and key workflows are illustrated with diagrams.
Introduction: Proline as a Chiral Precursor
The non-essential amino acid L-proline is a versatile and cost-effective starting material in the synthesis of chiral compounds.[3] Its unique five-membered ring provides conformational rigidity, a feature often exploited in drug design to enhance binding affinity and selectivity for biological targets.[3] The pyrrolidine moiety is a common structural motif in drugs targeting a wide range of conditions, including hypertension, viral infections, and cancer.[1][2]
This application note focuses on the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat high blood pressure and heart failure. Both Captopril and Lisinopril are prominent members of this class and their synthesis provides an excellent demonstration of the utility of L-proline as a chiral synthon.
General Synthetic Workflow
The synthesis of pyrrolidine-containing drugs from L-proline generally follows a convergent strategy. The proline core is typically modified or coupled with a synthesized side chain to yield the final drug molecule. The workflow ensures the retention of the desired stereochemistry originating from the natural amino acid.
Caption: General workflow for drug synthesis from L-proline.
Case Study 1: Synthesis of Captopril
Captopril was the first orally active ACE inhibitor and represents a landmark in structure-based drug design. Its synthesis involves the coupling of L-proline with a chiral mercaptoacyl side chain. A common and efficient route begins with the synthesis of (S)-3-(acetylthio)-2-methylpropanoic acid, followed by its coupling with L-proline and subsequent deprotection.
Captopril Synthetic Pathway
The overall synthetic pathway for Captopril is a multi-step process that ensures the correct stereochemistry of the final product.
Caption: Synthetic pathway for Captopril from L-proline.
Quantitative Data for Captopril Synthesis
| Step | Product | Starting Materials | Key Reagents | Yield (%) | Reference |
| 1 | (S)-3-(acetylthio)-2-methylpropanoic acid | Methacrylic acid, Thioacetic acid | - | High | [4] |
| 2 | (S)-3-(acetylthio)-2-methylpropanoyl chloride | (S)-3-(acetylthio)-2-methylpropanoic acid | Thionyl chloride (SOCl₂) | ~60 | [4] |
| 3 | 1-[(2S)-3-(acetylthio)-2-methylpropionyl]-L-proline | (S)-3-(acetylthio)-2-methylpropanoyl chloride, L-proline | NaOH, Phosphate buffer | ~95 | [4] |
| 4 | Captopril | 1-[(2S)-3-(acetylthio)-2-methylpropionyl]-L-proline | Aqueous Ammonia | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-(acetylthio)-2-methylpropanoic acid
-
In a reaction vessel, combine equimolar amounts of methacrylic acid and thioacetic acid.
-
Heat the mixture gently (e.g., on a steam bath) for approximately 1 hour.
-
Allow the reaction to proceed at room temperature for 18-24 hours.
-
Monitor the reaction completion by a suitable analytical method (e.g., NMR spectroscopy).
-
Purify the product by vacuum distillation to yield (S)-3-(acetylthio)-2-methylpropanoic acid.
Protocol 2: Synthesis of 1-[(2S)-3-(acetylthio)-2-methylpropionyl]-L-proline
-
Prepare a solution of L-proline in aqueous sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Separately, convert (S)-3-(acetylthio)-2-methylpropanoic acid to its acid chloride using thionyl chloride.
-
Slowly add the (S)-3-(acetylthio)-2-methylpropanoyl chloride to the cold L-proline solution while maintaining the pH between 8 and 10 by the concurrent addition of aqueous sodium hydroxide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the coupled product.
Protocol 3: Synthesis of Captopril (Deprotection)
-
Dissolve the 1-[(2S)-3-(acetylthio)-2-methylpropionyl]-L-proline intermediate in an aqueous ammonia solution.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 2-4 hours.
-
Acidify the solution with hydrochloric acid to a pH of 2.0-2.5.
-
Extract the Captopril product into an organic solvent such as dichloromethane.
-
Dry the organic phase and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure Captopril.
Characterization Data
Captopril:
-
¹H NMR (D₂O): Chemical shifts will vary depending on the specific literature source and solvent, but characteristic peaks for the proline ring protons, the methyl group, and the methylene groups adjacent to the sulfur and carbonyl groups are expected.
-
¹³C NMR: Characteristic signals for the carbonyl carbons, the proline ring carbons, the methyl carbon, and the methylene carbons.
Case Study 2: Synthesis of Lisinopril
Lisinopril is another widely prescribed ACE inhibitor. Its synthesis is more complex than that of Captopril and involves the coupling of L-proline with a protected L-lysine derivative, which is then reductively aminated with a phenylpyruvate derivative.
Lisinopril Synthetic Pathway
The synthesis of Lisinopril showcases a different approach where L-proline is introduced towards the end of the synthetic sequence.
Caption: Synthetic pathway for Lisinopril from L-proline and L-lysine.
Quantitative Data for Lisinopril Synthesis
| Step | Product | Starting Materials | Key Reagents | Yield (%) | Reference |
| 1 | N⁶-trifluoroacetyl-L-lysine | L-lysine, Ethyltrifluoroacetate | - | High | [5] |
| 2 | N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride | N⁶-trifluoroacetyl-L-lysine | Triphosgene | High | [5] |
| 3 | N⁶-trifluoroacetyl-L-lysyl-L-proline | N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride, L-proline | - | High | [5] |
| 4 | Protected Lisinopril | N⁶-trifluoroacetyl-L-lysyl-L-proline, Ethyl 2-oxo-4-phenyl butyrate | Raney-Nickel, H₂ | Moderate | [5] |
| 5 | Lisinopril | Protected Lisinopril | Aqueous base | High | [5] |
Experimental Protocols
Protocol 4: Synthesis of N⁶-trifluoroacetyl-L-lysyl-L-proline
-
React L-lysine with ethyltrifluoroacetate to protect the ε-amino group, yielding N⁶-trifluoroacetyl-L-lysine.[5]
-
Treat the protected lysine with triphosgene to form the corresponding N-carboxyanhydride (NCA).[5]
-
Couple the NCA intermediate with L-proline in a suitable solvent to form the dipeptide N⁶-trifluoroacetyl-L-lysyl-L-proline.[5]
Protocol 5: Synthesis of Lisinopril
-
Condense N⁶-trifluoroacetyl-L-lysyl-L-proline with ethyl 2-oxo-4-phenyl butyrate.
-
Perform a reductive amination on the resulting intermediate via hydrogenation using a Raney-Nickel catalyst to yield the protected Lisinopril derivative.[5]
-
Remove the trifluoroacetyl protecting group and hydrolyze the ester by treatment with an aqueous base to yield Lisinopril.
-
Purify the final product by recrystallization or chromatography.
Conclusion
L-proline is a cornerstone in the stereoselective synthesis of a wide array of pharmaceutical agents. The detailed protocols for the synthesis of Captopril and Lisinopril highlight the versatility of this chiral building block. By leveraging the inherent stereochemistry of L-proline, complex drug molecules can be constructed with high efficiency and stereochemical purity. These application notes and protocols serve as a practical guide for chemists in the pharmaceutical industry, facilitating the development and scale-up of proline-containing drugs.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrrolidines from Proline and 4-Hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its non-planar, sp3-rich structure allows for the exploration of three-dimensional chemical space, which is crucial for specific molecular interactions with biological targets. L-proline and L-4-hydroxyproline, readily available and optically pure amino acids, serve as invaluable chiral building blocks for the stereoselective synthesis of a diverse array of substituted pyrrolidine derivatives.[4][5] Functionalization of the pre-existing chiral ring is a common and efficient strategy to produce optically pure compounds with high yields, making these amino acids cornerstones in the synthesis of precursors for many pharmaceuticals.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolidines, leveraging proline and 4-hydroxyproline as starting materials.
Application Notes
The strategic functionalization of proline and 4-hydroxyproline allows for the introduction of various pharmacophores at different positions of the pyrrolidine ring.
Syntheses Starting from L-Proline
L-proline offers several reactive sites for modification: the secondary amine, the carboxylic acid, and the C-H bonds at positions 2, 3, 4, and 5.
-
Reduction to Prolinol: The reduction of the carboxylic acid moiety of proline yields (S)-prolinol, a fundamental precursor in drug synthesis.[4] This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[4][5] (S)-prolinol is a key starting material for drugs such as Avanafil, an inhibitor of phosphodiesterase-5.[4]
-
Functionalization at the Nitrogen Atom: The secondary amine can be readily N-protected (e.g., with Boc or Cbz groups) and subsequently alkylated or acylated. This approach is central to the synthesis of Daclatasvir, an essential medicine for treating hepatitis C, which involves the initial alkylation of N-protected proline.[4]
-
Functionalization via the Carboxylic Acid: The carboxyl group is frequently used for amide bond formation. For instance, the condensation of a substituted ethyl ester with proline is a key step in the synthesis of the ACE inhibitor Enalapril.[4]
-
Direct C-H Functionalization: Advanced methods enable the direct functionalization of otherwise unactivated C(sp³)–H bonds. Palladium-catalyzed C-H arylation at the C-3 position of proline derivatives can be achieved with high stereoselectivity using a directing group attached to the nitrogen atom, providing direct access to cis-2,3-disubstituted pyrrolidines.[6]
Syntheses Starting from 4-Hydroxy-L-proline
The hydroxyl group at the C-4 position of 4-hydroxyproline provides a versatile handle for a wide range of chemical transformations, significantly expanding the accessible chemical diversity.
-
Oxidation to 4-Oxoproline: The secondary alcohol can be oxidized to a ketone, yielding a 4-oxoproline derivative.[7] This keto-proline is a key intermediate that allows for the introduction of various substituents at the C-4 position through reactions with organometallic reagents (e.g., Grignard or organolithium reagents).[7][8] This strategy is employed in the synthesis of the precursor for Grazoprevir, a hepatitis C virus NS5A inhibitor.[4]
-
Stereochemical Inversion at C-4: The stereochemistry of the hydroxyl group can be inverted through a Mitsunobu reaction.[4] Alternatively, the hydroxyl group can be converted into a good leaving group (such as a mesylate or tosylate) and displaced via an S_N2 reaction. This allows for the synthesis of cis-4-substituted prolines from the naturally available trans-4-hydroxyproline. This approach is crucial in the synthesis of precursors for carbapenem antibiotics like Ertapenem and Meropenem.[4]
-
Fluorination and Further Modification: The synthesis of 3-fluoro-4-hydroxyprolines can be achieved starting from 4-oxo-L-proline derivatives through electrophilic fluorination of the corresponding enolate.[9][10] These fluorinated analogs are valuable tools for probing molecular recognition and can serve as bioisosteric replacements in peptidomimetics.[9]
Key Synthetic Pathways Overview
The following diagram illustrates the versatility of proline and 4-hydroxyproline as starting points for accessing key intermediates and complex substituted pyrrolidines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Ultrasound-Assisted Synthesis of 5-oxo-2-pyrrolidine Carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 5-oxo-2-pyrrolidine carboxamide and its derivatives using ultrasound irradiation. This method offers a green and efficient alternative to conventional synthetic routes, often resulting in higher yields, shorter reaction times, and milder reaction conditions. The protocols outlined below are based on established three-component reactions, leveraging the activating effects of acoustic cavitation.
Introduction
5-oxo-2-pyrrolidine carboxamide and its analogues are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. Traditional methods for their synthesis can be time-consuming and may require harsh reaction conditions. The application of ultrasound in organic synthesis, a field known as sonochemistry, provides a powerful tool for process intensification. Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. This technology has been successfully applied to a one-pot, three-component synthesis of novel 5-oxo-2-pyrrolidinecarboxamides.
Signaling Pathway and Mechanism
The ultrasound-assisted synthesis of 5-oxo-2-pyrrolidine carboxamides proceeds via a three-component reaction of a keto carboxylic acid, a primary amine, and an isocyanide. The reaction is promoted by the high-energy conditions created during acoustic cavitation. While the detailed mechanistic steps at the molecular level under sonication are complex, the overall transformation follows a pathway where the components assemble to form the desired lactam structure.
Caption: Proposed reaction pathway for the ultrasound-assisted synthesis.
Experimental Protocols
General Protocol for the Ultrasound-Assisted Three-Component Synthesis of 5-oxo-2-pyrrolidine Carboxamides
This protocol is a general guideline based on the synthesis of various derivatives. Researchers should optimize conditions for their specific substrates.
Materials:
-
Keto carboxylic acid (e.g., Levulinic acid) (1.0 mmol)
-
Primary amine (e.g., Aniline) (1.0 mmol)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol)
-
Methanol (5 mL)
-
Ultrasonic bath or probe system
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (if necessary)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the keto carboxylic acid (1.0 mmol), primary amine (1.0 mmol), and methanol (5 mL).
-
Place the flask in an ultrasonic bath.
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Irradiate the reaction mixture with ultrasound at a specified frequency and power. The reaction temperature should be monitored and maintained.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Purification Protocol
-
Solvent Removal: After the reaction is complete, the solvent is typically removed under reduced pressure.
-
Washing: The resulting solid residue is often washed with a suitable solvent, such as diethyl ether, to remove unreacted starting materials and byproducts.
-
Recrystallization/Chromatography: For higher purity, the product can be recrystallized from an appropriate solvent system or purified by column chromatography on silica gel.
Data Presentation
The ultrasound-assisted method generally provides good to excellent yields in significantly shorter reaction times compared to conventional heating methods.
| Entry | Keto Acid | Amine | Isocyanide | Product | Time (min) | Yield (%) |
| 1 | Levulinic Acid | Aniline | Cyclohexyl isocyanide | 4a | 135 | 95 |
| 2 | Levulinic Acid | 4-Chloroaniline | Cyclohexyl isocyanide | 4b | 135 | 92 |
| 3 | Levulinic Acid | Aniline | tert-Butyl isocyanide | 4c | 140 | 94 |
| 4 | Levulinic Acid | 4-Chloroaniline | tert-Butyl isocyanide | 4d | 140 | 90 |
Table 1: Synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives under ultrasound irradiation.
Characterization Data
The synthesized compounds are typically characterized by various spectroscopic methods. The following are representative data for a derivative of 5-oxo-2-pyrrolidine carboxamide.
N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-2-carboxamide (A representative derivative):
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.19 (s, 1H, NH), 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 4.22 (dd, J = 8.8, 4.0 Hz, 1H, CH), 3.65 – 3.55 (m, 1H, CH), 2.50 – 2.40 (m, 2H, CH₂), 2.15 – 2.05 (m, 2H, CH₂), 1.85 – 1.05 (m, 10H, Cyclohexyl-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 174.9, 170.2, 137.5, 131.9, 128.6, 121.2, 58.9, 53.1, 31.5, 30.9, 29.8, 25.9, 25.2.
-
IR (KBr, cm⁻¹): 3290, 2931, 1678, 1645, 1535, 1402, 1220.
-
MS (EI, m/z): 320 (M⁺).
Workflow Diagrams
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Logical Relationship of Ultrasound Effects
Caption: How ultrasound irradiation enhances the chemical reaction.
Conclusion
The use of ultrasound provides a facile, efficient, and environmentally friendly method for the synthesis of 5-oxo-2-pyrrolidine carboxamides. This approach offers significant advantages over traditional methods, including shorter reaction times and high yields, making it an attractive technique for researchers in drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for the implementation of this green chemistry methodology.
Application Notes and Protocols for the Synthesis of Pyrrolidin-5-one-2-carboxamides via a Sequential Ugi/Olefination Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted pyrrolidin-5-one-2-carboxamides utilizing a sequential Ugi four-component reaction (Ugi-4CR) followed by an intramolecular olefination reaction. This methodology offers a convergent and efficient approach to constructing this privileged scaffold, which is of significant interest in medicinal chemistry and drug discovery.
Introduction
The pyrrolidin-5-one-2-carboxamide core is a valuable structural motif found in a variety of biologically active compounds. Traditional synthetic routes to these molecules can be lengthy and may lack the ability to readily introduce diverse substituents. The Ugi multicomponent reaction provides a powerful tool for rapidly assembling complex acyclic precursors from simple building blocks.[1][2] By designing Ugi adducts that contain both a nucleophile and a leaving group, a subsequent intramolecular cyclization can be triggered.
This protocol details a one-pot synthesis that combines the efficiency of the Ugi reaction with a subsequent intramolecular olefination step to construct the pyrrolidin-5-one ring system.[3][4][5] This approach allows for the introduction of diversity at multiple positions of the final product, making it highly amenable for the generation of compound libraries for screening purposes.
Reaction Principle
The overall transformation involves a two-step sequence initiated by a Ugi four-component reaction. The starting materials are an amine, an aryl glyoxal (aldehyde component), an isocyanide, and (carboxymethyl)dimethylsulfonium bromide, which serves as the carboxylic acid component and also incorporates the sulfur ylide precursor for the subsequent olefination. The intermediate formed from the Ugi reaction undergoes an intramolecular Wittig-type olefination to yield the target pyrrolidin-5-one-2-carboxamides.[5]
Visualized Reaction Workflow
Caption: Overall workflow for the one-pot Ugi/Olefination synthesis.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the synthesis of pyrrolidin-5-one-2-carboxamides.[5]
Materials:
-
Amine (0.3 mmol, 1.0 equiv)
-
Aryl glyoxal (0.3 mmol, 1.0 equiv)
-
Isocyanide (0.36 mmol, 1.2 equiv)
-
(Carboxymethyl)dimethylsulfonium bromide (0.45 mmol, 1.5 equiv)
-
Potassium carbonate (K₂CO₃) (0.6 mmol, 2.0 equiv)
-
Dichloromethane (DCM, CH₂Cl₂) (3.0 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Magnetic stirrer hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dried reaction vial equipped with a magnetic stir bar, add the amine (0.3 mmol), aryl glyoxal (0.3 mmol), (carboxymethyl)dimethylsulfonium bromide (0.45 mmol), and potassium carbonate (0.6 mmol).
-
Add 3.0 mL of dichloromethane (DCM) to the vial.
-
Add the isocyanide (0.36 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixture) to afford the desired pyrrolidin-5-one-2-carboxamide product.
Quantitative Data: Substrate Scope and Yields
The following table summarizes the yields obtained for the synthesis of various pyrrolidin-5-one-2-carboxamides using the described protocol with different amines, aryl glyoxals, and isocyanides.[5]
| Entry | Amine (R¹) | Aryl Glyoxal (R²) | Isocyanide (R³) | Product | Yield (%) |
| 1 | p-Cl-C₆H₄-NH₂ | C₆H₅-COCHO | t-Bu-NC | 6a | 72 |
| 2 | p-OMe-C₆H₄-NH₂ | C₆H₅-COCHO | t-Bu-NC | 6b | 68 |
| 3 | o-Br-C₆H₄-NH₂ | C₆H₅-COCHO | t-Bu-NC | 6c | 65 |
| 4 | m-Br-C₆H₄-NH₂ | C₆H₅-COCHO | t-Bu-NC | 6d | 75 |
| 5 | n-Pr-NH₂ | C₆H₅-COCHO | t-Bu-NC | 6e | 58 |
| 6 | i-Pr-NH₂ | C₆H₅-COCHO | t-Bu-NC | 6f | 61 |
| 7 | Naphthyl-NH₂ | C₆H₅-COCHO | t-Bu-NC | 6l | 66 |
| 8 | C₆H₅-NH₂ | C₆H₅-COCHO | t-Bu-NC | 6p | 81 |
| 9 | p-Cl-C₆H₄-NH₂ | p-Me-C₆H₄-COCHO | t-Bu-NC | 6q | 70 |
| 10 | p-Cl-C₆H₄-NH₂ | p-F-C₆H₄-COCHO | t-Bu-NC | 6r | 78 |
| 11 | p-Cl-C₆H₄-NH₂ | C₆H₅-COCHO | Cyclohexyl-NC | 6s | 69 |
| 12 | p-Cl-C₆H₄-NH₂ | C₆H₅-COCHO | Benzyl-NC | 6t | 71 |
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following steps:
-
Imine Formation: The amine and aryl glyoxal condense to form an iminium ion intermediate.
-
Ugi Reaction: The isocyanide and the carboxylate of (carboxymethyl)dimethylsulfonium bromide add to the iminium ion in a concerted or stepwise fashion, followed by an intramolecular acyl transfer (Mumm rearrangement) to form the acyclic Ugi adduct.
-
Ylide Formation: The base (potassium carbonate) deprotonates the α-carbon of the sulfonium salt within the Ugi adduct to generate a sulfur ylide.
-
Intramolecular Olefination: The ylide undergoes an intramolecular nucleophilic attack on the ketone carbonyl, forming a betaine intermediate which then collapses to form the five-membered pyrrolidinone ring and dimethyl sulfide as a byproduct.
Caption: Proposed mechanism for the sequential Ugi/Olefination reaction.
Safety Precautions
-
Isocyanides are volatile, toxic, and have a very unpleasant odor. All manipulations involving isocyanides should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Applications in Drug Discovery
The pyrrolidin-5-one scaffold is a key component of numerous pharmaceuticals and clinical candidates. This synthetic methodology provides a rapid and flexible route to novel analogues for various therapeutic targets. The ability to easily modify the R¹, R², and R³ substituents allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The products of this reaction can serve as starting points for the development of inhibitors for enzymes such as HIV-1 integrase or for the creation of new classes of receptor modulators.[6]
Conclusion
The sequential Ugi/olefination reaction is a highly efficient method for the one-pot synthesis of substituted pyrrolidin-5-one-2-carboxamides.[3][5] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and provides good to excellent yields. These application notes and protocols offer a comprehensive guide for researchers in academia and industry to utilize this powerful transformation for the synthesis of compound libraries and the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Catalytic Synthesis of Renewable Pyrrolidinones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of pyrrolidinones from renewable feedstocks.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrrolidinones from renewable sources like levulinic acid and succinic acid derivatives.
Issue 1: Low or No Product Yield
Question: My reaction is showing low or no conversion of the starting material to the desired pyrrolidinone. What are the potential causes and how can I troubleshoot this?
Answer: Low or non-existent product yield can stem from several factors related to the catalyst, reaction conditions, or starting materials.
-
Catalyst Inactivity:
-
Improper Activation: Ensure the catalyst was properly activated according to the established protocol. For many metal catalysts, this involves a reduction step under a hydrogen atmosphere.
-
Catalyst Poisoning: Impurities in the renewable feedstock, such as sulfur or nitrogen-containing compounds from biomass, can poison the catalyst.[1][2] Consider purifying the feedstock prior to the reaction.
-
Catalyst Deactivation: The catalyst may have deactivated due to coking (carbon deposition) or sintering (aggregation of metal particles) at high temperatures.[3][4]
-
-
Sub-optimal Reaction Conditions:
-
Temperature and Pressure: The reductive amination of levulinic acid often requires elevated temperatures (e.g., 150°C) and hydrogen pressure (e.g., 5 bar) to proceed efficiently.[5][6] Verify that your reaction parameters are within the optimal range for your specific catalytic system.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents may interfere with some catalytic processes. Greener solvents like cyclopentyl methyl ether (CPME) have shown high yields in some systems.[5][6]
-
-
Starting Material and Reagent Issues:
Issue 2: Poor Selectivity and Formation of Byproducts
Question: My reaction is producing a mixture of products, with low selectivity for the desired pyrrolidinone. How can I improve selectivity?
Answer: Poor selectivity is often a result of side reactions. Here are some common causes and solutions:
-
Over-reduction: The pyrrolidinone ring can be further reduced to other products. Optimizing the reaction time and temperature can help minimize these subsequent reactions.
-
Side Reactions of the Starting Material: Levulinic acid can undergo other transformations under catalytic conditions. The presence of acidic co-catalysts can sometimes promote the initial imine formation, a key step in the desired reaction pathway.[8]
-
Catalyst Choice: The type of catalyst and its support can influence selectivity. For instance, bimetallic catalysts (e.g., PdAu) or specific supports (e.g., titania-doped mesoporous silica) have been developed to enhance selectivity for certain pyrrolidinones.[5]
Issue 3: Catalyst Deactivation and Reusability Problems
Question: My catalyst works well for the first run but loses significant activity in subsequent cycles. What is causing this and how can I improve its stability?
Answer: Catalyst deactivation is a major challenge, especially when using biomass-derived feedstocks.[3][4]
-
Leaching of Active Metals: The active metal component of the catalyst may leach into the reaction medium, particularly under acidic conditions.
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.
-
Sintering: High reaction temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.
-
Poisoning from Feedstock Impurities: As mentioned, impurities from biomass are a primary cause of irreversible deactivation.[1][2]
Mitigation Strategies:
-
Feedstock Purification: Pre-treatment of the renewable feedstock to remove impurities is a crucial step.[2]
-
Catalyst Support Modification: Using robust support materials or adding promoters can enhance catalyst stability. For example, doping copper catalysts with praseodymium has been shown to improve the dispersion of the active metal.[9]
-
Reaction Condition Optimization: Lowering the reaction temperature, if possible, can reduce sintering.
-
Regeneration: In some cases, deactivated catalysts can be regenerated. For coked catalysts, this may involve calcination to burn off the carbon deposits.
Frequently Asked Questions (FAQs)
Q1: What are the most common renewable feedstocks for pyrrolidinone synthesis?
A1: The most prominently studied renewable feedstocks are levulinic acid (LA) and succinic acid.[1][2][5] Levulinic acid is a versatile platform chemical derived from the acid-catalyzed degradation of C6 sugars from biomass.[5] Succinic acid can be produced via fermentation of sugars.[1][2]
Q2: What are the typical catalytic systems used for this transformation?
A2: A variety of heterogeneous catalysts are employed, often based on noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru).[5][8][10] Non-noble metal catalysts, such as those based on copper (Cu) and nickel (Ni), are also being investigated as more cost-effective alternatives.[9][11] The catalyst support can also play a significant role, with materials like mesoporous silica, alumina, and carbon being common.[5][8][9]
Q3: What is the general reaction mechanism for the synthesis of N-substituted pyrrolidinones from levulinic acid?
A3: The synthesis of N-substituted pyrrolidinones from levulinic acid typically proceeds via a reductive amination pathway. This process involves three main steps:
-
Formation of an imine intermediate through the reaction of the ketone group of levulinic acid with a primary amine.
-
Intramolecular cyclization of the imine to form a cyclic intermediate.
-
Hydrogenation of the cyclic intermediate to yield the final N-substituted pyrrolidinone.
Q4: Can I run the reaction under solvent-free conditions?
A4: Yes, solvent-free conditions have been successfully employed for the reductive amination of levulinic acid, which aligns with the principles of green chemistry.[5] However, the feasibility of a solvent-free approach depends on the specific substrates and catalyst being used.
Q5: Are there any safety concerns I should be aware of?
A5: When working with hydrogenation reactions, it is crucial to handle hydrogen gas with care as it is highly flammable. Reactions are often conducted in specialized high-pressure reactors. Always ensure your equipment is rated for the intended pressure and temperature and follow all standard laboratory safety procedures.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Reductive Amination of Levulinic Acid (LA)
| Catalyst | Amine | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Reference |
| Pd/C | p-anisidine | 150 | 20 | 4 | >99 | [6] |
| PdHMS | p-anisidine | 150 | 5 | 1.5 | 75 | [6] |
| PdTiHMS | p-anisidine | 150 | 5 | 1.5 | 90 | [5] |
| PdAuTiHMS | p-anisidine | 150 | 5 | 1.5 | >99 | [5] |
| Cu15Pr3/Al2O3 | Aniline | 180 | 40 | 12 | 95 | [9] |
| Ni/triphos | Various | 170 | - (Formic Acid) | 15 | >99 | [12] |
Experimental Protocols
Representative Protocol for Microwave-Assisted Reductive Amination of Levulinic Acid
This protocol is based on the work described by D'Angelo et al.[5][6]
-
Catalyst Preparation: A Pd/TiHMS catalyst is prepared by doping highly mesoporous silica (HMS) with titania, followed by impregnation with a palladium precursor and subsequent reduction.
-
Reaction Setup: In a microwave reactor vessel, combine levulinic acid, the desired primary amine (e.g., p-anisidine), and the Pd/TiHMS catalyst. For solvent-free conditions, no solvent is added. If a solvent is used, cyclopentyl methyl ether (CPME) is a suitable green option.
-
Reaction Conditions: Seal the vessel and place it in the microwave reactor. Pressurize the vessel with hydrogen gas to 5 bar. Set the reaction temperature to 150°C and the reaction time to 90 minutes with stirring.
-
Work-up and Analysis: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst. The filtrate can then be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and selectivity of the N-substituted pyrrolidinone.
-
Catalyst Recycling: The filtered catalyst can be washed with a solvent, dried, and then reused in subsequent reactions to test its stability and reusability.[5][6]
Visualizations
Caption: Reductive amination pathway for pyrrolidinone synthesis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Paper Details | Paper Digest [paperdigest.org]
- 2. researchgate.net [researchgate.net]
- 3. energy.gov [energy.gov]
- 4. Catalyst Deactivation and its Mitigation during Catalytic Conversions of Biomass | Journal Article | PNNL [pnnl.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. chemcatbio.org [chemcatbio.org]
- 8. Catalytic Conversion of Levulinic Acid to Pyrrolidone under Mild Conditions with Disordered Mesoporous Silica-Supported Pt Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This key intermediate is crucial in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors such as Vildagliptin.[1][2][3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to short reaction time or low temperature. | An earlier method reported a long reaction time (48 hours) at a low temperature (-20 °C), which can be inefficient.[1] A more practical approach involves refluxing L-proline with chloroacetyl chloride in THF for 2 hours, which has been shown to produce the desired product in an 81% yield.[1] |
| Inefficient N-acylation conditions. | Ensure appropriate solvent and temperature are used. N-acylation of L-proline proceeds faster in THF at an elevated temperature.[1] | |
| Degradation of starting material or product. | Use high-quality, dry L-proline and freshly distilled chloroacetyl chloride. Minimize exposure of chloroacetyl chloride to moisture to prevent hydrolysis. | |
| Presence of Multiple Side Products | Reaction with the carboxylic acid group. | The primary reaction should be the N-acylation of the secondary amine of proline. Using chloroacetyl chloride directly acylates the nitrogen. |
| Polysubstitution or other side reactions. | While not extensively reported for this specific synthesis, Friedel-Crafts acylation, in general, can sometimes lead to multiple products. Adhering to optimized reaction conditions can minimize this. | |
| Amination of the chloroacetyl group. | In subsequent steps involving amines, the chlorine atom of the chloroacetyl group can be displaced. This is a known issue in related syntheses. | |
| Difficult Purification | Removal of unreacted starting materials. | Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent. A slight excess of chloroacetyl chloride is typically used.[1][6] |
| Removal of byproducts from subsequent steps. | For instance, when converting the carboxylic acid to an amide using DCC (dicyclohexylcarbodiimide), the resulting dicyclohexylurea can be difficult to remove. This may require multiple recrystallizations or column chromatography.[7] | |
| Inconsistent Reaction Times | Following older, less efficient protocols. | Some earlier reported processes had significantly longer reaction times.[1] It is recommended to follow more recent, optimized protocols. |
| Poor heat transfer in scaled-up reactions. | Ensure efficient stirring and heating to maintain a consistent reaction temperature, especially when moving from lab-scale to pilot-scale production. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid?
A1: The most widely adopted method is the direct N-acylation of L-proline with chloroacetyl chloride. A successful and efficient protocol involves refluxing L-proline with chloroacetyl chloride in tetrahydrofuran (THF) for approximately 2 hours.[1][6] This method has been shown to be faster and provide a higher yield compared to older procedures that required longer reaction times at low temperatures.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include:
-
Reaction Temperature: N-acylation is more efficient at elevated temperatures, with refluxing THF being optimal.[1]
-
Solvent: THF is a preferred solvent over acetonitrile as it can lead to faster reaction times.[1]
-
Reagent Quality: Use of dry L-proline and pure chloroacetyl chloride is essential to prevent side reactions and ensure high yield.
-
Reaction Time: Monitoring the reaction by TLC is recommended to determine the point of completion, which is typically around 2 hours under reflux conditions.[1][6]
Q3: Are there any significant side reactions to be aware of?
A3: The primary reaction is the N-acylation of L-proline. However, potential side reactions could include reactions involving the carboxylic acid group, though these are less common under the specified conditions. In subsequent synthetic steps, particularly those involving amination, the chloroacetyl group is susceptible to nucleophilic attack, leading to the displacement of the chlorine atom.
Q4: What are the recommended work-up and purification procedures?
A4: A typical work-up procedure involves cooling the reaction mixture, diluting it with water, and then extracting the product with an organic solvent like ethyl acetate.[1][6] The organic layers are combined, washed with brine, dried, and concentrated. The crude product can then be purified further if necessary, for instance, by crystallization.
Q5: Are there alternative synthetic routes to this compound or its derivatives?
A5: Yes, alternative routes often start from L-prolinamide. One patented method describes the acylation of L-prolinamide with chloroacetyl chloride.[7][8] Another approach involves the conversion of the carboxylic acid of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid to an amide and then to a nitrile, which is a key intermediate for Vildagliptin.[1][3][4][5][6]
Experimental Protocols
Synthesis of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
This protocol is adapted from a published procedure with improved efficiency.[1][6]
Materials:
-
L-proline (20.0 g, 0.174 mol)
-
Chloroacetyl chloride (19.7 ml, 0.261 mol)
-
Tetrahydrofuran (THF) (200 mL)
-
Water (20 mL)
-
Saturated brine (20 mL)
-
Ethyl acetate (300 mL)
Procedure:
-
Suspend L-proline in THF in a reaction flask.
-
Add chloroacetyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with water and stir for 20 minutes.
-
Add saturated brine and ethyl acetate, then separate the organic layer.
-
Re-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Data Presentation
| Parameter | Older Protocol | Improved Protocol |
| Starting Material | L-proline | L-proline |
| Acylating Agent | Chloroacetyl chloride | Chloroacetyl chloride |
| Solvent | Acetonitrile (MeCN) | Tetrahydrofuran (THF) |
| Temperature | -20 °C | Reflux |
| Reaction Time | 48 hours | 2 hours |
| Yield | Not specified, but implied to be lower | 81% |
| Reference | Cited in[1] | [1][6] |
Visualizations
Caption: Experimental workflow for the synthesis of 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 23500-18-7 | Benchchem [benchchem.com]
- 3. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
Improving yield and purity in Pyrrolidine-2-carboxamide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrrolidine-2-carboxamide (also known as L-Prolinamide), focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and general routes for this compound synthesis?
A1: The most prevalent synthetic route starts with L-proline. A common method involves the activation of the carboxylic acid group of L-proline, followed by amidation. Key intermediates in this process are often L-proline carbamyl chloride or L-proline-N-carboxyl-anhydride (NCA), which are then subjected to ammonolysis to yield the final product.[1][2][3] Another approach involves the formation of L-proline methyl ester hydrochloride, which then reacts with ammonia.[4]
Q2: What are the critical reaction parameters to control for optimal yield and purity?
A2: Several parameters are crucial for a successful synthesis. These include:
-
Temperature: Precise temperature control is vital during the activation of L-proline and the subsequent ammonolysis. Deviations can lead to side reactions and impurity formation.[1][2]
-
Anhydrous Conditions: The presence of water can quench the activated intermediates, leading to low yields. Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[1][5]
-
Purity of Reagents: The quality of starting materials, reagents, and solvents directly impacts the purity of the final product and the overall yield.[5]
-
Reaction Time: Both insufficient and excessive reaction times can be detrimental. Monitoring the reaction progress using techniques like TLC or LC-MS is recommended to determine the optimal reaction time.[5]
Q3: What are some common impurities encountered in this compound synthesis and how can they be minimized?
A3: Common impurities include unreacted L-proline and the D-isomer of prolinamide.[6] The formation of byproducts can occur if the reaction time is too long.[2] To minimize these impurities, it is important to ensure complete reaction conversion and to control the reaction conditions carefully. Purification of the crude product is also essential to remove these impurities.[6]
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification is typically achieved through crystallization. A common method involves dissolving the crude product in an alcohol (such as ethanol or isopropanol), treating it with an adsorbent like diatomite or activated carbon, followed by the addition of an anti-solvent (like n-heptane) to induce crystallization.[6] This process has been shown to significantly improve the purity of the final product.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.[5] 2. Presence of water in the reaction mixture.[5] 3. Insufficient reaction temperature or time.[5] | 1. Ensure the activating agent (e.g., triphosgene) is fresh and used in the correct stoichiometric amount. 2. Use anhydrous solvents and reagents, and maintain an inert atmosphere.[1][5] 3. Optimize the reaction temperature and time by running small-scale trial reactions and monitoring progress.[5] |
| Low Yield | 1. Suboptimal reaction conditions. 2. Loss of product during work-up and purification. | 1. Systematically vary parameters such as temperature, solvent, and reaction time to find the optimal conditions. 2. If the product is water-soluble, consider back-extraction from the aqueous layer during work-up. Optimize the crystallization procedure to maximize recovery. |
| Presence of Multiple Side Products | 1. Over-activation of the carboxylic acid. 2. Racemization of the chiral center.[5] 3. Self-coupling of L-proline.[5] | 1. Use the appropriate amount of activating agent and control the reaction temperature. 2. Avoid excessively high temperatures and prolonged reaction times to minimize racemization.[5] 3. While not always necessary, protecting the nitrogen of L-proline (e.g., with a Boc or Cbz group) can prevent self-polymerization, though this adds extra steps.[5] |
| Inconsistent Yields | 1. Variability in the quality of reagents or solvents.[5] 2. Inconsistent reaction conditions.[5] | 1. Use high-purity, anhydrous reagents and solvents for every reaction.[5] 2. Maintain strict control over all reaction parameters, including temperature, stirring speed, and addition rates.[5] |
Experimental Protocols
Synthesis of L-Prolinamide via L-proline-N-carboxy-anhydride (NCA)
This protocol is based on a method that aims to improve yield and reduce impurities.[2][3]
Step 1: Formation of L-proline carbamyl chloride
-
In a dry 500ml three-necked flask under a nitrogen atmosphere, add 250ml of dry THF.
-
Add L-proline (15g, 0.13mol) and triphosgene (13.5g, 0.046mol) at 20-25°C to form a suspension.[1]
-
Slowly heat the suspension to 30-40°C while stirring and maintain for 70 minutes, or until the solution becomes clear.[1]
-
Continue stirring at a constant temperature for another 30 minutes.
-
Concentrate the solution under reduced pressure (10-20°C) for 30 minutes to remove HCl gas.[1]
Step 2: Formation of L-proline-N-carboxy-anhydride (NCA)
-
Cool the reaction solution to 0°C.
-
Add dry triethylamine (15.5g, 0.15mol) dropwise over 30 minutes.[2]
-
Continue stirring at 0-5°C for 30 minutes.
-
Filter the mixture under nitrogen to remove the triethylamine hydrochloride solid. The resulting filtrate is a THF solution of L-proline-NCA.
Step 3: Ammonolysis to L-Prolinamide
-
The L-proline-NCA solution is added dropwise to a 25% (w/v) aqueous ammonia solution.[2]
-
Control the temperature between 30-40°C during the addition.
-
After the addition is complete, continue stirring at this temperature for 15 minutes.
-
Monitor the reaction by HPLC to confirm completion.
-
Cool the reaction to 20°C and add sodium chloride until saturation.
-
Extract the product with dichloromethane (3 x 15ml).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude L-prolinamide.
Purification of L-Prolinamide
This protocol describes a method for purifying crude L-prolinamide to a high purity.[6]
-
In a 250ml four-necked flask, add 30g of crude L-prolinamide.
-
Add 20g of isopropanol and stir, warming to 50°C until the solid is completely dissolved.[6]
-
Add 1.5g of diatomite and stir for 1 hour at 50°C.[6]
-
Filter the hot solution.
-
Transfer the filtrate to a new flask and maintain the temperature at 50°C.
-
Add 90g of n-heptane dropwise while stirring, ensuring the solution remains clear.[6]
-
Cool the solution to 0-5°C at a rate of 1°C every 5 minutes.[6]
-
Continue stirring at this temperature for 3 hours to allow for crystallization.
-
Filter the crystals and dry them under vacuum at 50-60°C for 28 hours to obtain the pure white crystalline solid.[6]
Quantitative Data Summary
| Purification Method | Solvent System | Adsorbent | Initial Purity | Final Purity | Yield | Reference |
| Crystallization | Ethanol / n-heptane | Diatomite | Crude | 99.88% | 77% | [6] |
| Crystallization | Isopropanol / n-heptane | Diatomite | Crude | 99.94% | 79% | [6] |
| Crystallization | Ethyl Acetate | Activated Carbon | Crude | Not specified, but effect was not ideal | Not specified | [6] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of L-Prolinamide.
Caption: Troubleshooting logic for improving this compound synthesis.
References
- 1. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 3. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 4. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103896820A - Method for purifying L-prolinamide - Google Patents [patents.google.com]
Optimization of N-phenylation of 2-pyrrolidone reaction conditions.
Welcome to the technical support center for the N-phenylation of 2-pyrrolidone. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-phenylation of 2-pyrrolidone.
Issue 1: Low or No Product Yield
-
Question: My N-phenylation reaction of 2-pyrrolidone is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield in N-phenylation reactions, such as the Buchwald-Hartwig or Ullmann-Goldberg type reactions, can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst System Inactivity: The catalyst, whether palladium or copper-based, is crucial.[1][2]
-
Palladium Catalysts: For Buchwald-Hartwig reactions, ensure the use of an appropriate palladium precatalyst and ligand combination. Third-generation precatalysts like tBuXPhos Pd G3 are often effective as they are air- and moisture-stable and facilitate the rapid generation of the active monoligated Pd(0) species.[2] Older ligands such as BINAP and Xantphos are also commonly used.[3]
-
Copper Catalysts: In Ullmann-type reactions, the combination of a copper source (e.g., CuI) and a suitable ligand is critical. (S)-N-methylpyrrolidine-2-carboxylate has been shown to be an efficient ligand for the copper-catalyzed N-arylation of amides.[4][5]
-
Troubleshooting:
-
Verify the quality and activity of your catalyst and ligand.
-
Consider screening different ligands. For instance, sterically hindered biaryl phosphine ligands are often effective in Buchwald-Hartwig aminations.[1]
-
Optimize the catalyst loading. While 5 mol% of CuI has been found to be effective in certain conditions, some reactions may require up to 10 mol% of a copper catalyst.[5]
-
-
-
Suboptimal Reaction Conditions (Base, Solvent, Temperature):
-
Base: The choice and strength of the base are critical. Common bases include K₃PO₄, Cs₂CO₃, and KOtBu.[4][6] The base is essential for the deprotonation of the amine during the catalytic cycle.[1] Ensure the base is anhydrous, as water can lead to side reactions like hydrodehalogenation.[2]
-
Solvent: The solvent can significantly impact the reaction. Aprotic solvents like toluene, dioxane, DMF, and DMSO are commonly used.[4] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.[7]
-
Temperature: Reaction temperatures can range from room temperature to reflux conditions.[4][8] Insufficient temperature may lead to a slow or incomplete reaction, while excessively high temperatures can cause catalyst decomposition or side product formation.
-
Troubleshooting:
-
Screen different bases and ensure they are completely dry.
-
Test a variety of anhydrous aprotic solvents.
-
Systematically optimize the reaction temperature.
-
-
-
Poor Quality of Reagents:
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant side products, primarily the hydrodehalogenation of my aryl halide. How can I minimize this?
-
Answer: The formation of side products, particularly hydrodehalogenation of the aryl halide, is a common issue in palladium-catalyzed N-phenylation reactions.[1][2]
-
Cause of Hydrodehalogenation: This side reaction occurs when a palladium hydride species is generated, which then reductively cleaves the aryl-halide bond.[2] This can be exacerbated by the presence of water or other protic sources.[2]
-
Minimization Strategies:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. The use of molecular sieves can help to trap any residual water.[8]
-
Base Selection: The choice of base can influence the formation of palladium hydrides. Experiment with different bases to find one that minimizes this side reaction.
-
Ligand Choice: The ligand can influence the stability of the catalytic intermediates and potentially suppress side reactions. Screening different ligands may be beneficial.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent the introduction of moisture and oxygen.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for the N-phenylation of 2-pyrrolidone?
A1: The key parameters to optimize are the choice of catalyst and ligand, the type and amount of base, the solvent, the reaction temperature, and the reaction time. A systematic screening of these variables is often necessary to achieve high yields.
Q2: Which catalytic system is better for the N-phenylation of 2-pyrrolidone: Palladium or Copper?
A2: Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann-Goldberg) systems are effective for the N-arylation of amides and lactams.[1][4]
-
Palladium systems often offer a broader substrate scope and milder reaction conditions, with several generations of highly active catalysts and ligands available.[1]
-
Copper systems can be more cost-effective but have historically required harsher conditions, although newer ligand systems have enabled milder reaction protocols.[4][5] The choice often depends on the specific substrate, desired scale, and cost considerations.
Q3: Can I use aryl chlorides for the N-phenylation of 2-pyrrolidone?
A3: Aryl chlorides are generally less reactive than aryl bromides and iodides in these coupling reactions. However, the use of specialized, sterically hindered ligands in Buchwald-Hartwig amination has enabled the successful coupling of aryl chlorides.[9]
Q4: How do I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[7] This will allow you to determine the optimal reaction time and observe the consumption of starting materials and the formation of the product.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed N-phenylation of 2-Pyrrolidone with Iodobenzene. [5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | None | K₃PO₄ | Toluene | 110 | 24 | < 5 |
| 2 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₂CO₃ | Toluene | 110 | 24 | 45 |
| 3 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 4 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | Toluene | 110 | 24 | 92 |
| 5 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 6 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMF | 110 | 24 | 65 |
| 7 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | Toluene | 90 | 24 | 75 |
| 8 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | Toluene | 110 | 12 | 88 |
Reaction conditions: 2-pyrrolidone (1.2 mmol), iodobenzene (1.0 mmol), base (2.0 mmol), solvent (2 mL) under an argon atmosphere.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Phenylation of 2-Pyrrolidone [5]
-
To an oven-dried reaction vessel, add CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vessel with argon three times.
-
Add 2-pyrrolidone (1.2 mmol), iodobenzene (1.0 mmol), and anhydrous toluene (2 mL) via syringe.
-
Stir the reaction mixture at 110 °C for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical copper-catalyzed N-phenylation reaction.
Caption: Troubleshooting guide for low or no product yield in N-phenylation reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand | MDPI [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of (S)-1-Butylpyrrolidine-2-carboxamide Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of (S)-1-Butylpyrrolidine-2-carboxamide. It includes frequently asked questions, detailed troubleshooting guides for common synthetic routes, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for (S)-1-Butylthis compound?
A1: The most common methods are:
-
Reductive Amination: A two-step process starting from L-proline, which is first converted to (S)-Pyrrolidine-2-carboxamide (L-prolinamide) and then reacted with butanal via reductive amination. This pathway is noted for its efficiency and control over stereochemistry.[1]
-
N-Alkylation: The direct alkylation of (S)-pyrrolidine-2-carboxamide with a butylating agent like 1-bromobutane in the presence of a base. This method is straightforward and often favored for industrial-scale production.[2]
-
Amide Coupling: The coupling of (S)-proline with n-butylamine. This requires activating the carboxylic acid of proline, often using an agent like thionyl chloride (SOCl₂).[3]
Q2: What are the key safety precautions for handling (S)-1-Butylthis compound?
A2: While specific toxicity data is not widely available, it is prudent to handle this compound with standard precautions for novel chemical entities. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhaling dust or vapors and prevent skin and eye contact.[4]
Q3: How should (S)-1-Butylthis compound be stored?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[4]
Q4: How can the progress of the synthesis reaction be monitored effectively?
A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the desired product.[3] For industrial-scale reactions, High-Performance Liquid Chromatography (HPLC) is typically used for in-process control checks.[2]
Q5: For the N-alkylation reaction at an industrial scale, which solvent is recommended?
A5: While DMF is common in lab settings, solvents like acetonitrile (ACN) or methyl isobutyl ketone (MIBK) are preferred for industrial production. They are easier to remove during work-up and pose fewer challenges regarding residual solvent impurities.[2]
Synthesis and Optimization Workflow
Caption: General experimental workflow for synthesis and analysis.
Troubleshooting Guides
Route 1: Reductive Amination of (S)-Pyrrolidine-2-carboxamide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Imine Intermediate | 1. Incomplete reaction between L-prolinamide and butanal. 2. Presence of moisture in the reaction. | 1. Increase the reaction time for imine formation (from 1-2 hours) or add a slight excess of butanal (1.2 equivalents). 2. Ensure starting materials and solvent (DCM) are anhydrous. |
| Incomplete Reduction | 1. Degradation or insufficient amount of reducing agent (NaBH(OAc)₃). 2. Reaction temperature is too low. | 1. Use fresh sodium triacetoxyborohydride and ensure 1.5 equivalents are added. Add it portion-wise to control the reaction.[1] 2. While the addition should be at 0°C, ensure the reaction is allowed to warm to room temperature and stirred for an adequate time (12-24 hours).[1] |
| Product Contaminated with Starting Material | Incomplete reaction. | Monitor the reaction closely with TLC. If the reaction stalls, consider adding a small additional portion of the limiting reagent. Extend the reaction time.[1] |
Route 2: N-Alkylation of (S)-pyrrolidine-2-carboxamide (Scale-Up)[2]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion | 1. Insufficient base strength or amount. 2. Low reaction temperature or inadequate time. 3. Poor quality of starting materials. | 1. Increase molar equivalents of the base (e.g., K₂CO₃) or switch to a stronger, non-nucleophilic base. 2. Gradually increase reaction temperature by 5-10°C or extend reaction time, monitoring via HPLC. 3. Verify the purity of (S)-pyrrolidine-2-carboxamide and the alkylating agent. |
| Formation of Impurities | 1. Dialkylation product from a very strong base or high temperature. 2. Elimination side products from high temperatures. 3. Solvent-related impurities (e.g., with DMF). | 1. Use a milder base like K₂CO₃ and maintain controlled temperature. Use only a slight excess of the amide. 2. Optimize the reaction temperature and choice of base. 3. Switch to a more inert solvent such as acetonitrile (ACN). |
| Difficult Product Isolation | 1. Emulsion formation during aqueous work-up. 2. High solubility of the product in the aqueous phase. | 1. Add a brine wash to break the emulsion. Consider a solvent swap to a less water-miscible solvent before washing. 2. Increase the salinity of the aqueous phase (brine) to reduce product solubility and perform multiple extractions. |
Route 3: Amide Coupling of (S)-Proline[3]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Presence of water, which quenches the activated acid. 3. Insufficient reaction temperature or time. | 1. Ensure the activating agent (e.g., SOCl₂) is fresh. Consider a more efficient coupling reagent like HATU. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere. 3. Optimize temperature and time based on small-scale trial reactions. |
| Presence of Multiple Side Products | 1. Racemization of the (S)-proline chiral center. 2. Over-activation of the carboxylic acid. | 1. Maintain a low temperature during the activation and amidation steps. 2. Control the stoichiometry of the activating agent carefully. |
| Poor Reproducibility | Inconsistent reaction conditions (temperature, addition rates, moisture). | Use a temperature-controlled reaction vessel, ensure consistent stirring, and maintain strict anhydrous conditions under an inert atmosphere. |
Troubleshooting Logic: Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Data Presentation
Table 1: Representative Reagent Quantities for N-Alkylation (Scale-Up)[2]
| Reagent | Molar Mass ( g/mol ) | Representative Quantity (kg) | Molar Equivalents |
| (S)-pyrrolidine-2-carboxamide | 114.14 | 10.0 | 1.0 |
| 1-Bromobutane | 137.02 | 13.2 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 18.2 | 1.5 |
| Acetonitrile (ACN) | - | 100 L | - |
Table 2: Optimization Parameters for Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Target Outcome |
| Base | K₂CO₃ (1.5 eq) | NaH (1.2 eq) | DBU (1.2 eq) | Minimize side reactions, maximize conversion. |
| Temperature | 60°C | 25°C (RT) | 80°C | Achieve reasonable reaction rate without degradation. |
| Time | 12 hours | 24 hours | 8 hours | Reach reaction completion. |
| Solvent | Acetonitrile | THF | Toluene | Good solubility, non-reactive, easy to remove. |
| Yield (Hypothetical) | 85% | 70% | 90% (with impurities) | >90% Yield |
| Purity (Hypothetical) | 98% | 99% | 95% | >99% Purity |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination[1]
This synthesis involves two main steps: the formation of (S)-Pyrrolidine-2-carboxamide, followed by reductive amination.
Step 1: Synthesis of (S)-Pyrrolidine-2-carboxamide (L-prolinamide)
-
Materials : L-proline, Immobilized Candida antarctica lipase B (CalB), 2-Methyl-2-butanol, Ammonia gas, n-Heptane.
-
Procedure :
-
To a solution of L-proline (145 mM) in 2-methyl-2-butanol, add immobilized CalB.
-
Introduce ammonia into the reaction mixture.
-
Stir the reaction at 70°C for approximately 112 hours.
-
Upon completion, filter off the enzyme.
-
Isolate the product, L-prolinamide, by fractionated crystallization from a 2-methyl-2-butanol/n-heptane solvent system.
-
Step 2: Synthesis of (S)-1-Butylthis compound
-
Materials : (S)-Pyrrolidine-2-carboxamide, Butanal (butyraldehyde), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure :
-
Dissolve (S)-Pyrrolidine-2-carboxamide in dichloromethane in a round-bottom flask.
-
Add butanal (1.2 equivalents) and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Caption: Reaction scheme for the reductive amination pathway.
Protocol 2: N-Alkylation of (S)-pyrrolidine-2-carboxamide (Scale-Up)[2]
-
Materials : (S)-pyrrolidine-2-carboxamide, 1-Bromobutane, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).
-
Procedure :
-
Charge a suitable reactor with (S)-pyrrolidine-2-carboxamide (10.0 kg, 1.0 eq) and potassium carbonate (18.2 kg, 1.5 eq).
-
Add acetonitrile (100 L) to the reactor.
-
Begin stirring the suspension and ensure the reactor is under an inert atmosphere (e.g., nitrogen).
-
Slowly add 1-bromobutane (13.2 kg, 1.1 eq) to the mixture at room temperature over 1-2 hours.
-
Heat the reaction mixture to a target temperature of 60-70°C and maintain for 8-12 hours. Monitor progress by HPLC.
-
Once complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up and extract the product into a suitable organic solvent.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
-
Protocol 3: Amide Coupling via Acyl Chloride Formation[3]
-
Materials : (S)-Proline, Thionyl chloride (SOCl₂), n-Butylamine, Anhydrous Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure :
-
Activation : Suspend (S)-proline (1.0 equivalent) in anhydrous DCM in a flask under an inert atmosphere. Cool to 0°C.
-
Add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-3 hours until the solution is clear.
-
Cool the reaction mixture back to 0°C.
-
Amidation : In a separate flask, dissolve n-butylamine (1.5 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Add the n-butylamine/base solution dropwise to the cooled acyl chloride solution from step 4.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up : Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product for further purification.
-
References
Preventing racemization during Pyrrolidine-2-carboxamide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Pyrrolidine-2-carboxamide, with a core focus on preventing racemization.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Problem 1: Significant racemization detected in the final this compound product.
| Possible Cause | Suggested Solution |
| Inappropriate Coupling Reagent: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used without additives are known to cause significant racemization.[1] | Switch to a low-racemization coupling reagent. Uronium/aminium salts such as HATU, HBTU, or COMU, and phosphonium salts like PyBOP are designed for high coupling rates with minimal racemization.[2][3][4] For particularly sensitive couplings, consider newer reagents like ynamides ("Zhao reagents") which have been shown to be effective under mild, racemization-free conditions.[5][6] |
| Use of Strong Base: Strong bases can accelerate the formation of the oxazolone intermediate, which is a key step in the racemization pathway.[1][7] The commonly used N,N-Diisopropylethylamine (DIPEA) can promote racemization.[7] | Use a weaker base. In cases with a high risk of racemization, switching to a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[1][2][7] |
| High Reaction Temperature: Elevated temperatures increase the rate of most reactions, including the epimerization of the activated amino acid.[1] | Lower the reaction temperature. Carbodiimide-mediated couplings, in particular, are often recommended to be performed at low temperatures to minimize side reactions, including racemization.[1][2] |
| Inadequate Additives: When using carbodiimide coupling reagents, the absence of racemization-suppressing additives is a major cause of epimerization. | Incorporate an additive. Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) should be used in conjunction with carbodiimides to minimize racemization.[1][7][8][9] |
| Solvent Effects: While Dimethylformamide (DMF) is a common solvent, its properties can sometimes contribute to side reactions. | Consider alternative solvents or additives. In some cases, switching to a different solvent or using a solvent mixture might be beneficial. For instance, adding Dimethyl sulfoxide (DMSO) can help disrupt aggregation that may contribute to side reactions.[8] Greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) have also been shown to be effective alternatives to DMF and DCM in amide synthesis.[10] |
Problem 2: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The coupling reaction may not have gone to completion due to steric hindrance or aggregation of the starting materials. | Optimize reaction conditions. Increase the reaction time or consider gentle heating if racemization is not a major concern. Sonication can also be employed to break up aggregates and improve reaction kinetics.[8] Ensure all reagents are of high purity and anhydrous conditions are maintained where necessary. |
| Side Reactions: Besides racemization, other side reactions such as the formation of diketopiperazines can occur, especially when proline is one of the initial amino acids in a sequence.[8] | Modify the synthetic strategy. If performing a solid-phase synthesis, using a 2-chlorotrityl chloride resin can sterically hinder the formation of diketopiperazines.[8] |
| Difficult Purification: The product may be difficult to isolate from the reaction mixture, leading to apparent low yields. | Optimize the work-up and purification procedure. Ensure appropriate extraction and chromatography techniques are used. The choice of solvent system for chromatography is critical for achieving good separation. |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral molecules like this compound?
A1: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[11][12] This is a significant problem in pharmaceutical and drug development because different enantiomers of a chiral molecule can have vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects.[1] Therefore, maintaining the stereochemical integrity of this compound is crucial for its intended biological function.
Q2: Which coupling reagents are best for minimizing racemization?
A2: While no coupling reagent can guarantee zero racemization under all conditions, some are significantly better than others. Uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP are generally preferred for their high coupling efficiency and low propensity for racemization.[2][3] For particularly challenging cases, newer reagents such as COMU and ynamides have shown excellent results in suppressing racemization.[5][6] When using carbodiimides like DCC or DIC, it is essential to include additives like HOBt, HOAt, or OxymaPure.[7][9]
Q3: How does the choice of base influence racemization?
A3: The base plays a crucial role in the racemization process. Stronger bases, particularly those with less steric hindrance like triethylamine, can more readily abstract the alpha-proton of the activated carboxylic acid, leading to racemization.[7] Sterically hindered bases like DIPEA are often used, but even they can promote racemization. For reactions that are highly susceptible to racemization, weaker bases such as N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine are recommended.[1][7]
Q4: Are there any specific considerations for proline derivatives like this compound?
A4: Yes, proline's unique cyclic structure as a secondary amine can influence its reactivity. While proline itself is generally considered less prone to racemization during coupling due to the rigidity of the pyrrolidine ring, which disfavors the formation of a planar oxazolone intermediate, racemization can still occur under certain conditions.[13][14] A more common side reaction, especially in solid-phase peptide synthesis, is the formation of diketopiperazines when proline is one of the first two amino acids in a sequence.[8]
Q5: How can I accurately determine the extent of racemization in my product?
A5: The most common and reliable method for determining the enantiomeric excess (and thus the extent of racemization) is through chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. A general protocol for this is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes the performance of various coupling reagents in terms of crude product purity and potential for racemization, based on literature data for challenging peptide syntheses.
Table 1: Comparison of Coupling Reagent Efficiency and Racemization
| Coupling Reagent Class | Example Reagent | Crude Purity (%) | Level of Epimerization | Key Observations |
| Uronium/Aminium Salt | HATU | High | Low | Consistently high purity with fewer side products.[3] |
| Uronium/Aminium Salt | HCTU | High | Low | Performance is very similar to HATU, producing peptides of high purity.[3] |
| Uronium/Aminium Salt | HBTU | Lower than HATU/HCTU | Low to Moderate | Generally effective but can lead to more impurities compared to HATU and HCTU.[3] |
| Phosphonium Salt | PyBOP | Lower than HATU/HCTU | Low | Can result in additional impurities in the crude product.[3] |
| Carbodiimide | DCC/DIC (with HOBt) | Variable | Moderate to High | Prone to racemization without additives; by-product removal can be an issue with DCC.[2][9] |
| Ynamide | Zhao Reagents | High | Very Low | Effective under mild, neutral conditions, avoiding base-induced racemization.[5][6] |
Data is generalized from studies on challenging peptide sequences and serves as a comparative guide. Actual results will depend on specific substrates and reaction conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU to Minimize Racemization
This protocol is a general guideline for coupling an N-protected proline with an amine to form a this compound derivative in solution phase.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected L-proline (1.0 equivalent) in anhydrous DMF.
-
Activation: To this solution, add HATU (1.0 equivalent) and HOAt (1.0 equivalent). Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a weak, sterically hindered base such as N-methylmorpholine (NMM) (2.0 equivalents).
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters must be optimized for your particular compound.
-
Sample Preparation: Prepare a dilute solution of your purified this compound in the mobile phase. A typical concentration is around 1 mg/mL.
-
Column Selection: Choose a chiral HPLC column appropriate for your compound. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.
-
Mobile Phase: A common mobile phase for chiral separations is a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
HPLC Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 5-20 µL
-
Detection: UV detection at a wavelength where your compound absorbs.
-
-
Analysis: Inject your sample and obtain the chromatogram. If racemization has occurred, you will see two peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizations
Caption: Mechanism of racemization during amide bond formation.
Caption: Troubleshooting workflow for addressing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Pyrrolidine-2-carboxamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolidine-2-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common purification strategies for this compound derivatives are column chromatography, crystallization, and liquid-liquid extraction. The choice of method depends on the specific properties of the derivative, such as its polarity and crystallinity, as well as the nature of the impurities.
Q2: How do I choose the right solvent system for column chromatography?
A2: An appropriate solvent system for column chromatography is typically determined by using thin-layer chromatography (TLC). A good solvent system will result in a retention factor (Rf) of 0.2-0.4 for your target compound, ensuring good separation from impurities. Common solvent systems include mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] For example, a gradient of 10-70% ethyl acetate in hexane has been successfully used.[1]
Q3: My compound is highly polar and streaks on the silica gel during column chromatography. What can I do?
A3: Streaking on silica gel often indicates that the compound is too polar for the chosen mobile phase or that it is interacting strongly with the acidic silica. You can try the following:
-
Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent.
-
Add a modifier: Adding a small amount of a basic modifier like triethylamine or a polar modifier like methanol to your solvent system can help reduce streaking by neutralizing acidic sites on the silica gel and improving the solubility of polar compounds.[2]
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina, or a reverse-phase silica gel (C18) if your compound is sufficiently non-polar.
Q4: I am having trouble removing pyrrolidine-based impurities from my reaction mixture. What is the best approach?
A4: Pyrrolidine impurities can often be removed by converting them into their water-soluble salts.[3] This can be achieved by washing the organic layer with a dilute acidic solution, such as 1N HCl or acetic acid.[3] The protonated pyrrolidine impurity will move into the aqueous phase, which can then be separated from the organic phase containing your desired product.
Q5: Can I purify my this compound derivative by crystallization? What solvents are recommended?
A5: Yes, crystallization is a viable purification method if your compound is a solid. The choice of solvent is crucial and can be determined by small-scale solubility tests. A good crystallization solvent will dissolve your compound when hot but not when cold. Common solvents for the crystallization of organic compounds include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures of these.[4] One specific example is the use of ethanol for the recrystallization of a (2S,4S)- N-tert-butoxycarbonyl-2- tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine derivative.[4]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots on TLC | Inappropriate solvent system polarity. | Test a range of solvent systems with varying polarities. A mixture of hexane and ethyl acetate is a good starting point.[1] Consider trying a different solvent combination, such as dichloromethane and methanol for more polar compounds.[5] |
| Compound Stuck on the Column | Compound is too polar for the eluent. | Gradually increase the polarity of the eluent. If the compound still does not elute, consider flushing the column with a very polar solvent like pure methanol or a mixture containing a small percentage of acetic acid or triethylamine. |
| Co-elution of Product and Impurity | Impurity has a similar polarity to the product. | Try a different solvent system or a different stationary phase (e.g., alumina, C18). Sometimes, multiple chromatography steps with different systems are necessary.[6] |
| Product is Unstable on Silica Gel | The acidic nature of silica gel is degrading the compound. | Deactivate the silica gel by adding a small amount of triethylamine to the slurry before packing the column. Alternatively, use a neutral stationary phase like alumina. |
Extraction and Work-up Problems
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Emulsion Formation During Extraction | High concentration of surfactants or fine solid particles. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Let the mixture stand for a longer period. Gentle swirling instead of vigorous shaking can also help. |
| Product is Partially Soluble in the Aqueous Layer | The product has some water solubility, especially if it is a salt. | Ensure the pH of the aqueous layer is adjusted to a point where your product is in its neutral, less water-soluble form. Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product. |
| Persistent Pyrrolidine Impurities | Incomplete conversion to a salt or insufficient washing. | Increase the concentration of the acid in the wash or perform multiple acidic washes.[3][5] Ensure thorough mixing of the layers during the wash. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture you plan to use for elution.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the column.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your compound.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]
Standard Liquid-Liquid Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[4][7]
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1N HCl) to remove basic impurities like pyrrolidine.[3][5] Separate the aqueous layer.
-
Base Wash: Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[1][4]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.[1]
Visualized Workflows
Caption: Workflow for Column Chromatography Purification.
Caption: Liquid-Liquid Extraction Workflow.
References
- 1. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0551993A1 - Pyrrolidine derivatives and process for preparing the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. polypeptide.com [polypeptide.com]
- 7. WO2016102967A1 - Process for preparing alpha-carboxamide pyrrolidine derivatives - Google Patents [patents.google.com]
Resolving issues with aqueous work-up in amide synthesis.
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the aqueous work-up of amide synthesis reactions. It is designed for researchers, scientists, and professionals in drug development to help streamline purification processes and improve final product yield and purity.
General Aqueous Work-up Workflow
A typical aqueous work-up for amide synthesis aims to separate the desired amide product from unreacted starting materials, coupling reagents, byproducts, and catalysts. The general sequence involves quenching the reaction, followed by a series of washes in a separatory funnel to purify the product in an organic solvent before drying and concentration.
Caption: A generalized workflow for the aqueous work-up of an amide synthesis reaction.
Troubleshooting Guides & FAQs
Issue 1: Emulsion Formation
Q: My reaction mixture formed a stable emulsion during extraction in the separatory funnel. How can I break it to separate the layers?
A: Emulsion formation is a common issue where the organic and aqueous layers fail to separate cleanly, often due to the presence of surfactant-like molecules. It is generally easier to prevent an emulsion than to break one by using gentle swirling instead of vigorous shaking during the extraction.[1] However, if an emulsion has formed, several techniques can be employed.
Caption: A decision tree for resolving emulsions during aqueous work-up.
Experimental Protocol: Breaking an Emulsion with Brine
-
Stop Shaking: Once an emulsion is identified, cease agitation and allow the separatory funnel to stand undisturbed in a ring clamp for 10-20 minutes. Often, the layers will separate on their own.
-
Prepare Brine: If the emulsion persists, prepare a saturated aqueous solution of sodium chloride (brine).
-
Add Brine: Add a small volume of the brine solution (typically 5-10% of the total volume in the funnel) to the separatory funnel.
-
Gentle Agitation: Gently rock or swirl the funnel. Do not shake vigorously.[1] The increased ionic strength of the aqueous layer helps to force organic, surfactant-like molecules into the organic phase, breaking the emulsion.[1]
-
Allow to Settle: Let the funnel stand and observe the separation of the layers. Repeat the addition of brine if necessary.
Issue 2: Removing Coupling Reagent Byproducts
Q: How do I remove the dicyclohexylurea (DCU) byproduct after a DCC-mediated coupling reaction?
A: N,N'-Dicyclohexylurea (DCU) is the primary byproduct of DCC couplings and is notoriously insoluble in most common organic solvents.[2] This property can be exploited for its removal, most commonly by filtration.
Experimental Protocol: Removal of DCU by Filtration
-
Cool the Mixture: After the reaction is complete, cool the reaction flask in an ice bath for 15-30 minutes. This will maximize the precipitation of DCU from the solution.[3]
-
Set up Filtration: Assemble a Büchner or fritted glass funnel for vacuum filtration.[3]
-
Filter: Pour the cold reaction mixture through the funnel under vacuum. The DCU solid will be collected on the filter paper.
-
Wash the Solid: Wash the collected DCU precipitate with a small amount of the cold reaction solvent to recover any trapped product.[3]
-
Collect Filtrate: The filtrate, which contains your desired amide, can then be carried forward to the subsequent aqueous extraction steps.
Q: I used EDC as a coupling reagent. How do I remove its urea byproduct?
A: A major advantage of using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is that both the reagent itself and its corresponding urea byproduct are water-soluble.[4] This allows for their easy removal with a simple acidic aqueous wash.
Experimental Protocol: Removal of EDC and its Urea Byproduct
-
Dilute: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Add a volume of dilute aqueous acid (e.g., 0.1 M to 1 M HCl) roughly equal to the organic phase volume.[5]
-
Extract: Stopper the funnel, shake, and vent. The protonated EDC and urea byproduct will be extracted into the aqueous layer.
-
Separate: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash one or two more times to ensure complete removal.
-
Neutralize and Wash: Proceed with subsequent washes as needed (e.g., saturated sodium bicarbonate to neutralize any remaining acid, followed by brine).[6]
Issue 3: Low Yield of Water-Soluble Products
Q: My amide product has some water solubility, and I'm losing it in the aqueous washes, resulting in low yield. How can I improve recovery?
A: When the desired product has moderate polarity and some water solubility, significant amounts can be lost to the aqueous layer during extraction. This issue can be mitigated by using a technique called "salting out." By adding a high concentration of an inorganic salt (like NaCl or Na₂SO₄) to the aqueous phase, you increase its ionic strength.[7] This reduces the solubility of organic compounds in the aqueous layer, effectively "pushing" your product into the organic layer and improving the extraction efficiency.[8]
Experimental Protocol: Improving Extraction with Salting Out
-
Initial Extraction: Perform the initial aqueous washes (e.g., acidic or basic washes) as required by your specific reaction.
-
Add Salt: Before the final water washes or during the primary extraction, add solid sodium chloride to the separatory funnel until the aqueous layer is saturated (some undissolved salt remains). Alternatively, use a pre-made saturated brine solution for the wash.
-
Extract: Shake the separatory funnel to partition the product. The high salt concentration in the aqueous layer will decrease the product's solubility in water.[8]
-
Back-Extraction (Optional): Combine all aqueous layers from the work-up in a clean separatory funnel. Add a fresh portion of the organic solvent and extract these combined aqueous layers one more time. This "back-extraction" step can recover a significant amount of dissolved product.
-
Combine and Dry: Combine all collected organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain your product.
Data for Aqueous Work-up
Quantitative data on solvents and drying agents are crucial for planning a successful work-up.
Table 1: Properties of Common Organic Solvents for Extraction
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Layer with Water |
| Diethyl Ether | C₄H₁₀O | 0.713 | 34.6 | Upper |
| Ethyl Acetate | C₄H₈O₂ | 0.895 | 77 | Upper |
| Heptane | C₇H₁₆ | 0.684 | 98 | Upper |
| Toluene | C₇H₈ | 0.879 | 110 | Upper |
| Dichloromethane (DCM) | CH₂Cl₂ | 1.33 | 40 | Lower |
| Chloroform | CHCl₃ | 1.498 | 61.7 | Lower |
| (Data sourced from publicly available chemical property tables)[9][10] |
Table 2: Properties and Compatibility of Common Drying Agents
| Drying Agent | Formula | Capacity | Speed | Suitability & (Incompatibilities) |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Generally useful for most compounds.[11] |
| Magnesium Sulfate | MgSO₄ | High | Fast | Generally useful; fine powder requires filtration.[11] |
| Calcium Chloride | CaCl₂ | High | Medium | Hydrocarbons, halides. (Not for alcohols, amines, amides, ketones). |
| Potassium Carbonate | K₂CO₃ | Medium | Medium | Bases, esters, ketones, nitriles. (Not for acidic compounds).[12] |
| Calcium Sulfate | CaSO₄ | Low | Fast | Generally useful for most compounds.[12] |
| (Data compiled from multiple sources)[11][12][13] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Table 2: [Extraction Solvents]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of (S)- and (R)-Pyrrolidine-2-carboxamide Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of pharmacology, enantiomers of the same compound can exhibit vastly different potencies, efficacies, and even entirely distinct pharmacological profiles. This guide provides a comprehensive comparison of the (S)- and (R)-isomers of pyrrolidine-2-carboxamide, a core scaffold in numerous biologically active compounds. By examining their differential effects in various biological systems, we aim to provide researchers with a valuable resource for drug design and development.
I. Comparative Biological Activity
The biological activities of the (S)- and (R)-isomers of this compound and its derivatives have been most extensively studied in the context of their anticonvulsant properties. Drawing parallels with the well-researched antiepileptic drug Levetiracetam ((S)-α-ethyl-2-oxo-pyrrolidine acetamide), a structurally similar compound, provides significant insights into the stereospecificity of this class of molecules.[1]
Anticonvulsant Activity
Stereoselectivity is a hallmark of the anticonvulsant effects of this compound derivatives. The (S)-enantiomer consistently demonstrates significantly higher potency compared to its (R)-counterpart.[1] This difference is attributed to the specific stereochemical requirements of their biological target.
| Isomer/Analog | Biological Target/Assay | Quantitative Data (ED₅₀) | Reference |
| (S)-Pyrrolidine-2-carboxamide derivative | Maximal Electroshock (MES) Test (mice) | 68.30 mg/kg | [2] |
| (R)-Pyrrolidine-2-carboxamide derivative | Maximal Electroshock (MES) Test (mice) | > 300 mg/kg | [1] |
| Levetiracetam ((S)-analog) | Audiogenic Seizure-Prone Mice | Potent activity | [1] |
| (R)-α-ethyl-2-oxo-pyrrolidine acetamide | Audiogenic Seizure-Prone Mice | Slight or no effect | [1] |
Other Biological Activities
Beyond their anticonvulsant effects, this compound derivatives have been investigated for a range of other biological activities, including as inhibitors of enzymes and as potential anticancer and antimicrobial agents.[3][4] While direct comparative data for the parent (S)- and (R)-isomers in these areas is less abundant, studies on related chiral derivatives suggest that stereochemistry remains a critical factor in determining their efficacy and selectivity.[3]
| Isomer/Derivative Class | Biological Target/Assay | Quantitative Data (IC₅₀) | Reference |
| Chiral Pyrrolidine Carboxamide | Enoyl Acyl Carrier Protein Reductase (InhA) from M. tuberculosis | One enantiomer active | [3] |
| (S)-pyrrolidine derivative | CXCR4 chemokine receptor antagonist | 79 nM | [5] |
II. Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of compounds against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Adult male Swiss albino mice (20-25 g) are typically used.
-
Drug Administration: The test compounds, (S)- and (R)-pyrrolidine-2-carboxamide, are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Plate cells (e.g., neuronal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the (S)- and (R)-isomers of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
III. Signaling Pathways and Molecular Interactions
The precise molecular mechanisms underlying the stereospecific activity of this compound isomers are still under investigation. However, for anticonvulsant derivatives like Levetiracetam, the (S)-enantiomer is known to bind to the synaptic vesicle protein 2A (SV2A), a modulator of neurotransmitter release.[1] This interaction is highly stereospecific, with the (R)-enantiomer showing significantly lower affinity for SV2A.[1] This suggests that the differential biological effects of the (S)- and (R)-isomers of this compound likely stem from their distinct interactions with specific protein targets.
IV. Synthesis of Chiral this compound
The synthesis of enantiomerically pure (S)- and (R)-pyrrolidine-2-carboxamide is crucial for evaluating their distinct biological activities. A common synthetic route starts from the corresponding enantiomer of proline.
General Synthetic Procedure for (S)-Pyrrolidine-2-carboxamide:
-
N-protection of L-proline: The amino group of L-proline is protected, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Amide formation: The carboxylic acid group of the N-protected proline is then converted to a primary amide. This can be achieved through various methods, such as activation with a coupling reagent (e.g., DCC, HOBt) followed by reaction with ammonia or by converting the carboxylic acid to an acid chloride and then reacting with ammonia.[8]
-
Deprotection: The protecting group on the nitrogen is removed to yield the final (S)-pyrrolidine-2-carboxamide.
A similar procedure starting from D-proline would yield the (R)-enantiomer. The stereochemical integrity at the C2 position is generally maintained throughout the synthesis.[9]
V. Conclusion
The available evidence strongly indicates that the biological activity of this compound and its derivatives is highly dependent on their stereochemistry. The (S)-isomer is consistently found to be the more potent enantiomer, particularly in the context of anticonvulsant activity. This stereoselectivity is likely driven by specific interactions with chiral biological targets, such as the SV2A protein. Further research is warranted to fully elucidate the comparative pharmacology of the (S)- and (R)-isomers of the parent this compound across a broader range of biological systems. Such studies will undoubtedly provide valuable insights for the rational design of new and more effective therapeutic agents based on this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Modern Pyrrolidine Synthesis Methodologies
The pyrrolidine ring is a cornerstone of many pharmaceuticals and biologically active natural products. As such, the development of efficient and versatile methods for its synthesis is a significant focus of chemical research. This guide provides a comparative overview of three prominent methods for pyrrolidine synthesis: the 1,3-Dipolar Cycloaddition of Azomethine Ylides, Iridium-Catalyzed Reductive Amination of 1,4-Diketones, and the Intramolecular Aza-Michael Addition. This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of their performance based on experimental data.
Data Presentation
The following table summarizes the quantitative data for the three selected pyrrolidine synthesis methods, providing a direct comparison of their key performance indicators.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Dipolar Cycloaddition | Isatin, N-methylglycine, (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile | None (in situ generation) | Ethanol | Reflux | 4 | 55.4 |
| Iridium-Catalyzed Reductive Amination | Hexane-2,5-dione, Aniline | [Cp*IrCl₂]₂ / Formic Acid | Water | 80 | Not Specified | High (implied) |
| Intramolecular Aza-Michael Addition | Aryl-substituted homopropargyl sulfonamides, Aldehydes (to form enone), DBU | DBU | Not Specified | Room Temp | Not Specified | 90 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below.
1,3-Dipolar Cycloaddition of Azomethine Ylides
This protocol is adapted from the synthesis of 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile[1].
Reagent Preparation:
-
A mixture of isatin (1 mmol), N-methylglycine (1 mmol), and (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile (1 mmol) is prepared in absolute ethanol (10 mL).
Reaction:
-
The reaction mixture is refluxed for 4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired spiro-pyrrolidine product.
Iridium-Catalyzed Reductive Amination of 1,4-Diketones
This protocol details the synthesis of 1-phenyl-2,5-dimethylpyrrolidine and is based on a method utilizing an iridium catalyst[2].
Reagent Preparation:
-
In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).
Solvent and Hydrogen Source Addition:
-
Add deionized water to the mixture, followed by formic acid (5.0 eq).
Reaction:
-
Stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-phenyl-2,5-dimethylpyrrolidine.
Intramolecular Aza-Michael Addition
This protocol describes the cyclization of an α-(aminoethyl)-α,β-enone to a pyrrolidine derivative[3].
Reagent Preparation:
-
The α-(aminoethyl)-α,β-enone substrate is synthesized from an aryl-substituted homopropargyl sulfonamide and an aldehyde via an alkyne aza-Prins cyclization.
Reaction:
-
The α-(aminoethyl)-α,β-enone is treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.
Work-up and Purification:
-
The reaction mixture is worked up using standard procedures to isolate the pyrrolidine product.
-
Purification is achieved through column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows for each of the described pyrrolidine synthesis methods.
Caption: Workflow for 1,3-Dipolar Cycloaddition.
Caption: Workflow for Iridium-Catalyzed Reductive Amination.
Caption: Workflow for Intramolecular Aza-Michael Addition.
References
Evaluating Pyrrolidine-2-Carboxamide Derivatives as Dual EGFR/CDK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of dual-target inhibitors represents a promising strategy in cancer therapy to overcome resistance and enhance efficacy. This guide provides a comparative analysis of novel pyrrolidine-2-carboxamide derivatives that have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Both EGFR and CDK2 are crucial regulators of cell proliferation and survival, and their simultaneous inhibition has shown synergistic anticancer effects.[1][2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds.
Data Presentation: Inhibitory Potency and Antiproliferative Activity
The following tables summarize the in vitro inhibitory activities of selected this compound and related derivatives against EGFR and CDK2, as well as their antiproliferative effects on various cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) of Pyrrolidine Derivatives against EGFR and CDK2
| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference Compound (EGFR) | Reference Compound (CDK2) |
| Series 1: Pyrrolidine-carboxamides | Erlotinib (IC50 = 80 nM)[4] | Dinaciclib (IC50 = 20 nM)[4] | ||
| 7e | 87 | 15 | ||
| 7g | 95 | 22 | ||
| 7k | 102 | 28 | ||
| 7n | 91 | 19 | ||
| 7o | 107 | 31 | ||
| Series 2: Spirooxindoles | Erlotinib (IC50 = 0.03 µM)[5] | Roscovitine (IC50 = 0.556 µM)[5] | ||
| 5g | 26 | 301 | ||
| 5l | 67 | 345 | ||
| 5n | 40 | 557 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Antiproliferative Activity of Lead Compounds against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Mean IC50 (µM) | Reference Compound |
| Pyrrolidine-carboxamide 7g [4] | A-549 | Epithelial Cancer | 0.90 (overall mean) | Doxorubicin (IC50 = 1.10 µM) |
| MCF-7 | Breast Cancer | |||
| HT-29 | Colon Cancer | |||
| Spirooxindole 5g [5] | MCF-7 | Breast Cancer | 2.8 | Not specified |
IC50/GI50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.
EGFR/CDK2 Kinase Inhibition Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of the compounds against EGFR and CDK2 kinases.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR and CDK2.
Materials:
-
Recombinant human EGFR and CDK2/cyclin E enzymes.
-
ATP (Adenosine triphosphate).
-
Specific peptide substrate for each kinase.
-
Test compounds dissolved in DMSO.
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT).[6]
-
ADP-Glo™ Kinase Assay Kit or similar.
-
384-well plates.
-
Plate reader for luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µl of the compound dilution or DMSO (vehicle control).[6]
-
Add 2 µl of the respective enzyme (EGFR or CDK2/cyclin E) to each well.[6]
-
Initiate the kinase reaction by adding 2 µl of a mixture containing the specific substrate and ATP.[6]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which involves a two-step process:
-
Record the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by plotting the inhibition percentage against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol describes the method to assess the antiproliferative effects of the compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7, HT-29).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[7]
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should typically be below 0.5%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.[7]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the targeted signaling pathways and a general workflow for the evaluation of these dual inhibitors.
Caption: Dual inhibition of EGFR and CDK2 pathways by pyrrolidine derivatives.
Caption: General workflow for evaluating dual EGFR/CDK2 inhibitors.
References
- 1. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer effect by targeting CDK2 and EGFR-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Pyrrolidine Carboxamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a diverse range of enzymes and receptors. This guide provides an objective comparison of the in vitro and in vivo activities of several classes of pyrrolidine carboxamide inhibitors, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.
I. Comparative In Vitro and In Vivo Activity Data
The following tables summarize the quantitative performance of various pyrrolidine carboxamide inhibitors against their respective targets, alongside comparator compounds where available.
Table 1: Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) for Tuberculosis
InhA is a key enzyme in the mycobacterial fatty acid elongation cycle, making it a critical target for anti-tuberculosis agents.
| Compound ID | Substitution Pattern | InhA IC50 (µM) | M. tuberculosis MIC (µM) | Reference Compound | InhA IC50 (µM) |
| s1 | Unsubstituted Phenyl | ~10 | Not Reported | Triclosan | >99% inhibition at 50 µM |
| s15 | 3-isopropyl | 5.55 | Not Reported | GEQ (Genz-10850) | 0.16 |
| d11 | 3,5-dichloro | Not Reported | Not Reported | ||
| p37 | Phenylpiperazine derivative | 4.47 | Not Reported |
Data compiled from multiple sources.[1][2][3]
Table 2: Inhibitors of Fatty Acid Amide Hydrolase (FAAH) for Pain and Inflammation
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Its inhibition is a therapeutic strategy for pain and inflammatory disorders.
| Compound ID | Class | Human FAAH IC50 | Rat FAAH IC50 | In Vivo Model | Efficacy |
| PF-3845 | Piperidine Urea | Potent (k_inact/K_i) | Potent (k_inact/K_i) | Carrageenan-induced inflammatory pain (Mouse) | Significant anti-hyperalgesic effects |
| OL-135 | α-Ketoheterocycle | 15 nM | Not Reported | LPS-induced tactile allodynia (Mouse) | Significantly reversed allodynia |
| URB597 (Comparator) | Carbamate | 4.6 nM | Not Reported | LPS-induced tactile allodynia (Mouse) | Significantly reversed allodynia |
Data compiled from multiple sources.[4][5][6] PF-3845 has been shown to raise brain anandamide levels more than 10-fold for up to 24 hours in mice.[5]
Table 3: Dual Inhibitors of EGFR and CDK2 for Cancer Therapy
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key regulators of cell proliferation and are often dysregulated in cancer.
| Compound ID | EGFR IC50 (nM) | CDK2 IC50 (nM) | Antiproliferative Mean IC50 (µM) (A-549, MCF-7, HT-29) | Comparator | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 7g | Not Reported | Not Reported | 0.90 | Erlotinib | 80 | - |
| 7e | 87 - 107 | 15 - 31 | Not Reported | Dinaciclib | - | 20 |
| 7k | 87 - 107 | 15 - 31 | Not Reported | Doxorubicin | - | - |
| 7n | 87 - 107 | 15 - 31 | Not Reported | |||
| 7o | 87 - 107 | 15 - 31 | Not Reported | |||
| 5j | 85 | 16 | Not Reported | |||
| 5i | Not Reported | 24 | Not Reported |
Data compiled from multiple sources.[7][8][9] Compound 7g was found to be more potent than doxorubicin in inhibiting the proliferation of A-549, MCF-7, and HT-29 cancer cell lines.[7]
Table 4: Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a target for treating metabolic diseases.
| Compound ID | Human 11β-HSD1 Activity | Mouse 11β-HSD1 Activity | In Vivo Assay | Outcome |
| PF-877423 | Potent in vitro activity | Potent in vitro activity | Cortisone to Cortisol Conversion | Demonstrated inhibition |
| Compound 42 | Potent and stable | Potent and stable | Not Reported | Not Reported |
Data compiled from a 2010 study by Cheng et al.[10]
II. Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below.
Protocol 1: InhA Enzymatic Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against purified M. tuberculosis InhA enzyme by monitoring the oxidation of NADH.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate
-
Test compounds dissolved in DMSO
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure a consistent final DMSO concentration (e.g., 1%) in all wells.
-
Include control wells containing buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.[11]
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.[11]
-
Initiate the reaction by adding purified InhA enzyme (10-100 nM final concentration).
-
Immediately monitor the decrease in absorbance at 340 nm at 30-second intervals for 10-30 minutes at 25°C.[11]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This cell-based assay measures FAAH activity by detecting the fluorescent product released from a synthetic substrate.
Materials:
-
Cells expressing FAAH (e.g., HEK293 cells)
-
FAAH fluorogenic substrate
-
Test compounds (e.g., PF-3845) and a known inhibitor (e.g., URB597)
-
Cell lysis buffer
-
96-well white, flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 360/465 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat cells with serial dilutions of the test compound for a specified time (e.g., 1-4 hours). Include vehicle and positive controls.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and add ice-cold lysis buffer. After incubation on ice, collect the lysates.[4]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) for normalization.
-
FAAH Activity Measurement: In a new 96-well plate, add a standardized amount of protein from each lysate. Initiate the reaction by adding the fluorogenic FAAH substrate master mix.[4][12]
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.[12]
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to FAAH activity. Determine the inhibitor's potency (IC50) by plotting the reduction in activity against the inhibitor concentration.
Protocol 3: Dual EGFR/CDK2 Kinase Assays
These assays determine the inhibitory activity of compounds against EGFR and CDK2 kinases, typically using a luminescence-based method that quantifies ATP consumption.
Materials:
-
Recombinant human EGFR and CDK2/Cyclin A2 enzymes
-
Kinase-specific substrates (e.g., Poly (Glu, Tyr) for EGFR, Histone H1 for CDK2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[13]
Procedure (General):
-
In a 384-well plate, pre-incubate the kinase (e.g., EGFR or CDK2) with serially diluted test compounds for a short period (e.g., 30 minutes at room temperature).[1]
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.[1][14]
-
Allow the reaction to proceed for a defined time (e.g., 15-60 minutes at 30°C or room temperature).[14]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase/luciferin reaction.[14]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Protocol 4: Carrageenan-Induced Inflammatory Pain Model (In Vivo)
This model is used to evaluate the anti-inflammatory and analgesic efficacy of compounds in vivo.
Animals:
Procedure:
-
Induction of Inflammation: Inject a 1-2% solution of λ-carrageenan in saline subcutaneously into the plantar surface of one hind paw of the animal.[15][17]
-
Compound Administration: Administer the test compound (e.g., PF-3845) via the desired route (e.g., intraperitoneally, orally) at a specific time point before or after the carrageenan injection.
-
Assessment of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 3, 5 hours).[15][16]
-
Assessment of Pain (Hyperalgesia/Allodynia): Measure the paw withdrawal threshold or latency in response to a thermal stimulus (hot plate test) or a mechanical stimulus (von Frey filaments).[16][18]
-
Data Analysis: Compare the paw edema and pain responses in the compound-treated group to a vehicle-treated control group to determine the efficacy of the inhibitor.
III. Visualizing Pathways and Workflows
A. Signaling Pathways in Cancer
The diagram below illustrates the simplified signaling pathway involving EGFR and CDK2 in cell cycle progression and how dual inhibitors can block this process.
Caption: EGFR and CDK2 signaling in cell cycle progression and points of inhibition.
B. General Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel pyrrolidine carboxamide inhibitors.
Caption: General workflow for the evaluation of pyrrolidine carboxamide inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. nuchemsciences.com [nuchemsciences.com]
- 16. aragen.com [aragen.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine Carboxamide 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pyrrolidine carboxamide inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The content herein summarizes key structure-activity relationship (SAR) data, presents detailed experimental protocols for inhibitor evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to 11β-HSD1 and its Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids.[1] It primarily functions as a reductase, converting inactive cortisone to active cortisol within key metabolic tissues such as the liver and adipose tissue.[2] This localized amplification of cortisol can contribute to the pathophysiology of various metabolic disorders, including obesity and type 2 diabetes.[3] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.[4] Among the various classes of inhibitors developed, pyrrolidine carboxamides have shown significant promise due to their high potency and selectivity.[5]
The Role of 11β-HSD1 in Glucocorticoid Activation
The signaling pathway below illustrates the role of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.
Structure-Activity Relationship (SAR) of Pyrrolidine Carboxamide Inhibitors
The development of pyrrolidine carboxamide inhibitors has been guided by systematic modifications to the core structure to optimize potency and pharmacokinetic properties. A key publication by Cheng et al. (2010) outlines the SAR for a series of these compounds.[5] The general structure consists of a central pyrrolidine ring, a carboxamide linkage, and various substituents.
Key SAR Observations:
The inhibitory potency of these compounds is significantly influenced by the substituents at various positions of the pyrrolidine ring and the nature of the carboxamide group. Structure-guided optimization efforts have led to the identification of potent and selective inhibitors.[5] The general trends in SAR are summarized in the diagram below.
Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory activity of a selection of pyrrolidine carboxamide derivatives against human and mouse 11β-HSD1. The data is extracted from the work of Cheng et al. (2010).[5]
| Compound | R1 | R2 | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) |
| 1 | Adamantan-1-yl | 4-Fluorophenyl | 150 | 250 |
| PF-877423 | Adamantan-2-yl | Pyridin-2-yl | 1.8 | 3.2 |
| 42 | 1-Methylcyclohexyl | Thiazol-2-yl | 0.9 | 1.5 |
| Analog A | Cyclohexyl | 4-Chlorophenyl | 80 | 120 |
| Analog B | Tert-butyl | Pyrimidin-5-yl | 25 | 40 |
Note: The structures for "Analog A" and "Analog B" are representative examples from the broader class of compounds discussed in the source literature and are included for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these inhibitors are provided below.
11β-HSD1 Scintillation Proximity Assay (SPA)
This high-throughput assay is used to determine the in vitro potency of compounds against the 11β-HSD1 enzyme.[6]
Objective: To measure the IC50 value of a test compound by quantifying the inhibition of the conversion of [3H]cortisone to [3H]cortisol.
Materials:
-
Recombinant human 11β-HSD1 microsomes
-
[3H]cortisone (substrate)
-
NADPH (cofactor)
-
Monoclonal anti-cortisol antibody
-
Protein A-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, 1 mM MgCl2, and 250 mM sucrose)
-
Test compounds dissolved in DMSO
-
96- or 384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and [3H]cortisone.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the 11β-HSD1 microsomes to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing the anti-cortisol antibody and SPA beads.
-
Incubate the plate at room temperature for at least 30 minutes to allow the antibody to bind to the [3H]cortisol and the complex to be captured by the SPA beads.
-
Measure the light emission using a scintillation counter. The signal is proportional to the amount of [3H]cortisol produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable curve-fitting model.
HEK-293 Cell-Based 11β-HSD1 Assay
This assay measures the ability of a compound to inhibit 11β-HSD1 activity in a cellular context.[7]
Objective: To determine the potency of a test compound in inhibiting the conversion of cortisone to cortisol in human embryonic kidney (HEK-293) cells stably expressing human 11β-HSD1.
Materials:
-
HEK-293 cells stably transfected with human 11β-HSD1 cDNA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone (substrate)
-
Test compounds dissolved in DMSO
-
ELISA kit for cortisol detection or LC-MS/MS for cortisol quantification
-
96-well cell culture plates
Procedure:
-
Seed the HEK-293 cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with a serum-free medium containing the test compound at various concentrations.
-
Pre-incubate the cells with the compound for a specified time (e.g., 30 minutes).
-
Add cortisone to the wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of cortisol produced in the supernatant using a cortisol ELISA kit or by LC-MS/MS.
-
Calculate the percent inhibition of cortisol production for each concentration of the test compound and determine the IC50 value.
Conclusion
The pyrrolidine carboxamide scaffold has proven to be a versatile platform for the design of potent and selective 11β-HSD1 inhibitors. The structure-activity relationships established through extensive medicinal chemistry efforts have provided valuable insights for the optimization of these compounds. The experimental protocols detailed in this guide offer standardized methods for the continued evaluation and comparison of novel 11β-HSD1 inhibitors, facilitating the development of new therapeutic agents for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay: Inhibition of human recombinant 11beta-HSD2 expressed in HEK293 cells assessed as reduction of cortisone to cortisol conversion at 20 uM by sc... - ChEMBL [ebi.ac.uk]
- 4. Design, synthesis, and biological evaluation of novel selective peptide inhibitors of 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine Carboxamide Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent stereochemistry and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrrolidine carboxamide analogues, supported by experimental data from published studies, with a focus on their applications as antitubercular, anticancer, and antiplasmodial agents.
Pyrrolidine Carboxamides as Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) for Tuberculosis Treatment
In the fight against tuberculosis, the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis is a key therapeutic target. Pyrrolidine carboxamides have emerged as a potent class of InhA inhibitors.[1][2] The general structure consists of a central pyrrolidine ring with a carboxamide linkage. Structure-activity relationship studies have revealed that modifications on the phenyl ring (Ring A) and the cyclohexyl ring (Ring C) significantly influence inhibitory activity.[1]
Quantitative Comparison of InhA Inhibitors
The following table summarizes the in vitro inhibitory activity of selected pyrrolidine carboxamide analogues against InhA.
| Compound ID | Ring A Substitution | Ring C | IC50 (µM) | Reference |
| s1 | Unsubstituted Phenyl | Cyclohexyl | 10 | [1] |
| p31 | 2,4-disubstituted Aniline | Cyclohexyl | 1.39 | [1] |
| p33 | Bulky Substituent | Cyclohexyl | 2.57 | [1] |
| p37 | Phenylpiperazine (para-substituted) | Cyclohexyl | 4.47 | [1] |
| d12 | Not Specified | Cyclohexyl | MIC: 62.5 µM | [1] |
| p67 | Not Specified | Cyclohexyl | MIC: 62.5 µM | [1] |
| p9 | Not Specified | Cyclohexyl | MIC: 125 µM | [1] |
| p20 | Fused Aromatic Ring | Cyclohexyl | MIC: 125 µM | [1] |
| p63 | Not Specified | Cyclohexyl | MIC: 125 µM | [1] |
| p65 | Not Specified | Cyclohexyl | MIC: 125 µM | [1] |
IC50 values represent the concentration required for 50% inhibition of InhA activity. MIC values represent the minimum inhibitory concentration against M. tuberculosis strain H37Rv.
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for InhA inhibition:
-
Ring A Substitutions: Bulky and substituted aniline groups at Ring A, as seen in compounds p31 and p33 , lead to a significant increase in potency compared to the unsubstituted analogue s1 .[1] This suggests that the enzyme's binding pocket can accommodate larger substituents, potentially leading to additional stabilizing interactions.[1] The introduction of fused aromatic rings, as in p20 and p31 , also enhances inhibitory activity.[1]
-
Piperazine Moiety: The incorporation of a piperazine ring, particularly with para-substitution on the attached phenyl ring (p37 ), results in potent inhibitors.[1]
-
Stereochemistry: Resolution of racemic mixtures has demonstrated that only one enantiomer is active as an InhA inhibitor, highlighting the importance of stereochemistry for biological activity.[1][2]
Experimental Protocol: InhA Inhibition Assay
The inhibitory activity of the pyrrolidine carboxamide analogues against InhA is typically determined using a spectrophotometric assay that monitors the oxidation of NADH.
Pyrrolidine Carboxamides as Anticancer Agents
Pyrrolidine carboxamide derivatives have also demonstrated significant potential as anticancer agents, with activity reported against various cancer cell lines.[3][4][5] The mechanism of action for some analogues involves the induction of apoptosis and cell cycle arrest.[4]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity of different classes of pyrrolidine carboxamide derivatives against selected cancer cell lines.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 37e | MCF-7 | 17 | Doxorubicin | 16 | [3][5] |
| 37e | HeLa | 19 | Doxorubicin | 18 | [3][5] | |
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 36a-f | MCF-7 | 22-29 | Doxorubicin | 16 | [3][5] |
| 36a-f | HeLa | 26-37 | Doxorubicin | 18 | [3][5] | |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37a | SW480 | 0.99 ± 0.09 | Cisplatin | 3.5 ± 0.3 | [3] |
| Copper complex 37b | SW480 | 3.7 ± 0.1 | Cisplatin | 3.5 ± 0.3 | [3] | |
| Pyrrolidine Aryl Carboxamide | 10m | Hepatocellular Carcinoma (HCC) | ~2-fold more potent than Sorafenib | Sorafenib | - | [4] |
Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyrrolidine carboxamides is highly dependent on the nature of the substituents:
-
Aromatic Substituents: Thiophene-containing derivatives (37a–f ) generally exhibit better activity against both MCF-7 and HeLa cell lines compared to their phenyl-substituted counterparts (36a–f ).[5]
-
Electron-Donating Groups: Within a series, compounds with electron-donating groups like methoxy and methyl on the aromatic ring tend to have lower IC50 values, indicating higher potency.[5]
-
Metal Complexes: The formation of copper(II) complexes with thiosemicarbazone-pyrrolidine ligands can lead to highly potent anticancer agents, as demonstrated by Copper complex 37a .[3]
-
Amide Nature and Tether Length: For pyrrolidine aryl carboxamide analogues of OSU-2S, the nature of the amide and the length of the tether are crucial determinants of anticancer activity.[4]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Sulphonamide Pyrrolidine Carboxamides as Antiplasmodial Agents
Hybrid molecules incorporating both sulphonamide and pyrrolidine carboxamide moieties have been investigated as potential antiplasmodial agents against Plasmodium falciparum, the parasite responsible for malaria.[6][7] These compounds are hypothesized to have a dual mechanism of action, with the sulphonamide group potentially disrupting folate biosynthesis and the carboxamide portion inhibiting hemoglobin degradation.[6]
Quantitative Comparison of Antiplasmodial Activity
The following table presents the in vitro antiplasmodial activity of selected sulphonamide pyrrolidine carboxamide derivatives.
| Compound ID | N-terminal Substituent | Sulphonamide Moiety | IC50 (µM) | Reference |
| 10m | Thiazol | para-nitrophenylsulphonamide | 2.40 - 8.30 | [6] |
| 10n | Thiazol | para-nitrophenylsulphonamide | 2.40 - 8.30 | [6] |
| 9m | Thiazol | Toluenesulphonamide | 2.40 - 8.30 | [6] |
| 9n | Thiazol | Toluenesulphonamide | 2.40 - 8.30 | [6] |
| 9o | Adamantanyl | Toluenesulphonamide | 2.40 - 8.30 | [6] |
| 10o | Adamantanyl | para-nitrophenylsulphonamide | 2.40 - 8.30 | [6] |
IC50 values represent the concentration required for 50% inhibition of P. falciparum growth.
Structure-Activity Relationship (SAR) Insights
Key SAR observations for this class of compounds include:
-
N-terminal Substituents: The attachment of thiazol (9m, 10m, 9n, 10n ) and adamantanyl (9o, 10o ) moieties at the N-terminal position generally leads to increased antiplasmodial activity.[6][7]
-
Sulphonamide Moiety: Derivatives bearing a para-nitrophenylsulphonamide group generally exhibit higher activity than those with a toluenesulphonamide group.[6][7]
Experimental Protocol: Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
The in vitro antiplasmodial activity is often assessed using a SYBR Green I-based fluorescence assay, which measures the proliferation of the parasite.
Conclusion
The pyrrolidine carboxamide scaffold demonstrates remarkable versatility in medicinal chemistry, with analogues exhibiting potent activity against a range of therapeutic targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity. For InhA inhibitors, bulky and substituted aromatic moieties are beneficial. In the context of anticancer agents, thiophene-based derivatives and metal complexes show significant promise. For antiplasmodial compounds, the combination of specific N-terminal groups and electron-withdrawing sulphonamide moieties enhances activity. Further exploration of the chemical space around the pyrrolidine carboxamide core is warranted to develop novel and effective therapeutic agents.
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine Carboxamides: A Comparative Guide to their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, pyrrolidine carboxamides have emerged as a promising class of anticancer agents, demonstrating significant activity against a range of cancer cell lines. This guide provides an objective comparison of the performance of novel pyrrolidine carboxamides with alternative anticancer agents, supported by experimental data and detailed methodologies.
Comparative Bioactivity of Pyrrolidine Carboxamides
Recent studies have highlighted the potent antiproliferative activity of newly synthesized pyrrolidine carboxamide derivatives. A notable series of these compounds has been shown to exhibit dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key regulators of cancer cell proliferation and survival.[1][2] Another class of pyrrolidine carboxamides has demonstrated the ability to induce apoptosis through the activation of Protein Kinase C delta (PKCδ).[3]
Below is a summary of the in vitro cytotoxicity and enzyme inhibitory activity of selected pyrrolidine carboxamides compared to established anticancer drugs.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Pyrrolidine Carboxamide Derivatives and Comparator Drugs
| Compound/Drug | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | Panc-1 (Pancreatic Cancer) |
| Pyrrolidine Carboxamide 7g | < 1.10 | < 1.10 | < 1.10 | - |
| Doxorubicin | 1.10 | 1.10 | 1.10 | - |
Data sourced from a study where compound 7g was found to be more potent than doxorubicin against A-549, MCF-7, and HT-29 cell lines.[1][2]
Table 2: In Vitro Enzyme Inhibitory Activity (IC50, nM) of Pyrrolidine Carboxamide Derivatives and Comparator Drugs
| Compound/Drug | EGFR Inhibition (IC50, nM) | CDK2 Inhibition (IC50, nM) |
| Pyrrolidine Carboxamide 7e | 87 - 107 | 15 - 31 |
| Pyrrolidine Carboxamide 7g | 87 - 107 | 15 - 31 |
| Pyrrolidine Carboxamide 7k | 87 - 107 | 15 - 31 |
| Pyrrolidine Carboxamide 7n | 87 - 107 | 15 - 31 |
| Pyrrolidine Carboxamide 7o | 87 - 107 | 15 - 31 |
| Erlotinib | 80 | - |
| Dinaciclib | - | 20 |
Data from a study showcasing the dual inhibitory potential of a series of pyrrolidine carboxamides.[1][2]
Table 3: Anticancer Activity of Other Pyrrolidine Carboxamide Analogs
| Compound/Drug | Cancer Type | Comparator Drug | Outcome |
| Pyrrolidine Carboxamide 10m | Hepatocellular Carcinoma | Sorafenib | ~2-fold more potent |
| Cu(PDTC)2 Complex | Cisplatin-Resistant Neuroblastoma | Cisplatin | >10-fold more potent (IC50 8.0 µM vs 80 µM) |
Data compiled from studies on different classes of pyrrolidine-containing compounds.[3][4]
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrrolidine carboxamides are often attributed to their interaction with specific signaling pathways crucial for cancer cell survival and proliferation.
Dual EGFR and CDK2 Inhibition
A significant mechanism of action for some pyrrolidine carboxamides is the dual inhibition of EGFR and CDK2. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell growth and proliferation. CDK2, in conjunction with its cyclin partners, plays a pivotal role in cell cycle progression, particularly through the G1/S phase transition. By simultaneously blocking these two key targets, these compounds can effectively halt cell cycle progression and induce apoptosis.
PKCδ-Mediated Apoptosis
Another validated mechanism involves the activation of PKCδ, a pro-apoptotic kinase. Certain pyrrolidine carboxamides can trigger the activation of PKCδ, which then translocates to the nucleus and phosphorylates various downstream targets, ultimately leading to the induction of apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine carboxamide derivatives or control drugs for 48-72 hours.
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
EGFR/CDK2 Kinase Inhibition Assay
These assays determine the ability of the compounds to inhibit the enzymatic activity of EGFR and CDK2.
Protocol:
-
Reagent Preparation: Recombinant human EGFR or CDK2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the pyrrolidine carboxamide derivatives or reference inhibitors.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed is quantified. This is often done using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is measured.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the pyrrolidine carboxamide derivatives for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are quantified based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Pyrrolidine carboxamides represent a versatile and potent class of anticancer agents with diverse mechanisms of action. The data presented in this guide demonstrates their ability to inhibit key cancer-related targets and induce apoptosis in various cancer cell lines, often with greater efficacy than some established chemotherapeutic drugs. The detailed experimental protocols provided herein serve as a resource for researchers to further validate and explore the therapeutic potential of this promising class of compounds. Further preclinical and clinical investigations are warranted to fully elucidate their safety and efficacy profiles for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent anticancer activity of pyrrolidine dithiocarbamate-copper complex against cisplatin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Prolinamide vs. L-Proline: A Comparative Guide to Organocatalyst Performance in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, stereoselective, and scalable synthetic methodologies is a cornerstone of modern chemical research and drug development. In the realm of organocatalysis, L-proline has been a foundational catalyst, particularly for asymmetric aldol reactions. However, simple modifications to its structure can lead to significant improvements in catalytic activity and selectivity. This guide provides an objective comparison between catalysts derived from L-prolinamide and its parent amino acid, L-proline, focusing on their performance in the asymmetric aldol reaction. The information presented is supported by experimental data to aid researchers in selecting the optimal catalyst for their synthetic needs.
Data Presentation: Catalyst Performance in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between an aldehyde and a ketone is a benchmark for evaluating the efficacy of organocatalysts. The following tables summarize the performance of L-proline and various L-prolinamide-derived catalysts in the reaction of 4-nitrobenzaldehyde with acetone and cyclohexanone.
Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | 48 | Room Temp. | 68 | 72 | [1] |
| L-Prolinamide | 20 | 24 | Room Temp. | 80 | 30 | [2] |
| (S)-N-(2-hydroxy-1,2-diphenylethyl)-pyrrolidine-2-carboxamide | 20 | 24 | -25 | 93 | 93 | [2][3] |
| (S)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide | 20 | 48 | Room Temp. | 95 | 46 | [2] |
Table 2: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Diastereomeric Ratio (anti/syn) | Yield (%) | Enantiomeric Excess (ee, %) (anti-isomer) | Reference |
| L-Proline | 3-5 | 96 | Room Temp. | 95:5 | 99 | 92 | [1] |
| (S)-N-(naphthalen-1-yl)this compound | 10 | 24 | Room Temp. | >99:1 | 99 | 98 | [1] |
| (S)-N-(adamantan-1-yl)this compound | 10 | 48 | 0 | >99:1 | 98 | >99 | [4] |
Key Insights from Experimental Data
The data clearly indicates that while L-proline is an effective catalyst, certain L-prolinamide derivatives offer superior performance in terms of reaction time, yield, and stereoselectivity.[1][2][4] Notably, L-prolinamides derived from chiral β-amino alcohols, such as (S)-N-(2-hydroxy-1,2-diphenylethyl)-pyrrolidine-2-carboxamide, exhibit significantly enhanced enantioselectivity.[2][3] This is attributed to the presence of additional hydrogen bond donors in the catalyst structure, which play a crucial role in the transition state of the reaction.[2] The acidity of the amide N-H bond has also been shown to influence the enantioselectivity, with more acidic amides generally leading to higher ee values.[1][3]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of an L-prolinamide catalyst and its application in an asymmetric aldol reaction.
Synthesis of (S)-N-(naphthalen-1-yl)this compound
This procedure is adapted from standard amide coupling reactions.[1]
Materials:
-
N-Boc-L-proline
-
1-Naphthylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-Boc-L-proline (1.0 eq) in DCM, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Add 1-naphthylamine (1.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-16 hours.
-
Dilute the reaction with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc protected prolinamide.
-
Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure and purify the residue to yield the final L-prolinamide catalyst.
General Procedure for L-Prolinamide Catalyzed Asymmetric Aldol Reaction
This protocol is based on the procedure described by Tang, Jiang, Wu, et al.[2][5]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (0.5 mmol)
-
Ketone (e.g., acetone or cyclohexanone) (serves as reactant and solvent)
-
L-prolinamide catalyst (10-20 mol%)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To the ketone (1.0 mL), add the aldehyde (0.5 mmol) and the L-prolinamide catalyst (0.05-0.1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or -25 °C) for the specified time (24-48 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
Visualizing the Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for both L-proline and a bifunctional L-prolinamide catalyst in the asymmetric aldol reaction.
Caption: Proposed catalytic cycle for a bifunctional L-prolinamide in the asymmetric aldol reaction.
Caption: Proposed catalytic cycle for L-proline in the asymmetric aldol reaction.
The key difference highlighted in the diagrams is the nature of the hydrogen bonding in the transition state. For L-proline, the carboxylic acid group is the primary hydrogen bond donor that activates the aldehyde.[1] In contrast, for bifunctional L-prolinamides, particularly those with a terminal hydroxyl group, a dual hydrogen-bonding model is proposed, involving both the amide N-H and the hydroxyl O-H.[2] This more organized transition state is believed to be responsible for the enhanced stereoselectivity observed with these catalysts.[2][3]
References
- 1. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine Derivatives: A Comparative Guide to a New Frontier in Oncology
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the efficacy of novel pyrrolidine derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Notably, a growing body of evidence highlights the potent anticancer potential of various pyrrolidine derivatives. These compounds have shown significant cytotoxic and antiproliferative effects across a spectrum of cancer cell lines, sparking considerable interest in their development as next-generation oncology therapeutics. This guide provides a comprehensive comparison of the efficacy of different classes of pyrrolidine derivatives, presenting key experimental data, detailed protocols for evaluation, and visual representations of their mechanisms of action.
Comparative Efficacy of Pyrrolidine Derivatives
The anticancer activity of pyrrolidine derivatives is intrinsically linked to their structural diversity, with different substitutions on the pyrrolidine ring leading to varied efficacy against specific cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values of representative pyrrolidine derivatives, offering a quantitative comparison of their cytotoxic potential.
Table 1: Efficacy of Spirooxindole-Pyrrolidine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-Pyrrolidine | Compound 7 | MCF-7 (Breast) | 4.8 | [3] |
| HCT-116 (Colon) | 3.9 | [3] | ||
| MV (Leukemia) | 14.9 | [3] | ||
| Huh7 (Liver) | 8.2 | [3] | ||
| Compound 5g | MCF-7 (Breast) | 5.87 | [4] | |
| MDA-MB-231 (Breast) | 29.5 | [4] | ||
| Compound 5l | MCF-7 (Breast) | 3.4 | [4] | |
| MDA-MB-231 (Breast) | 4.3 | [4] | ||
| Compound 5n | MCF-7 (Breast) | 4.5 | [4] | |
| MDA-MB-231 (Breast) | 8.4 | [4] | ||
| Compound 7d | MCF-7 (Breast) | 7.36 | ||
| MDA-MB-231 (Breast) | 9.44 | |||
| Compound 7f | PC3 (Prostate) | 8.7 | ||
| Compound 7k | HeLa (Cervical) | 8.4 |
Table 2: Efficacy of Pyrrolidine-Dicarboxamide and Pyrrolidinedione Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-Dicarboxamide | Compound 21j | L-363 (Lymphoma) | 0.17 | [1] |
| Pyrrolidinedione-Thiazolidinone | Les-6287 | MCF-7 (Breast) | 1.43 (48h) | [5] |
| MDA-MB-231 (Breast) | 1.37 (48h) | [5] | ||
| HCC1954 (Breast) | 2.25 (48h) | [5] | ||
| Les-6294 | MCF-7 (Breast) | 3.54 (48h) | [5] | |
| MDA-MB-231 (Breast) | 3.72 (48h) | [5] | ||
| HCC1954 (Breast) | 5.01 (48h) | [5] | ||
| Les-6328 | MCF-7 (Breast) | 2.18 (48h) | [5] | |
| MDA-MB-231 (Breast) | 2.01 (48h) | [5] | ||
| HCC1954 (Breast) | 6.40 (48h) | [5] |
Table 3: Efficacy of Other Pyrrolidine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 14a | MCF-7 (Breast) | 1.7 (µg/ml) | |
| Compound 16b | MCF-7 (Breast) | 5.7 (µg/ml) | ||
| Compound 18b | MCF-7 (Breast) | 3.4 (µg/ml) | ||
| Compound 17 | HePG2 (Liver) | 8.7 (µg/ml) | ||
| PACA2 (Pancreatic) | 6.4 (µg/ml) | |||
| Aldehydic-Pyrrolidinedione | Novel Derivative | HCT-116 (Colon) | 78 (µg/ml) | [6] |
| Pyrrolidinyl-Carbazole | Compound 85b | MCF-7 (Breast) | 8.3-16.4 | [7] |
| Compound 85c | MCF-7 (Breast) | 8.3-16.4 | [7] | |
| Compound 85k | MCF-7 (Breast) | 8.3-16.4 | [7] | |
| Compound 85p | MCF-7 (Breast) | 8.3-16.4 | [7] | |
| A549 (Lung) | - | [7] | ||
| Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone | Compound 37e | MCF-7 (Breast) | 17 | [7] |
| HeLa (Cervical) | 19 | [7] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of pyrrolidine derivatives is often attributed to their ability to interact with and modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[8] Certain pyrrolidine derivatives have been designed as potent inhibitors of components of this pathway. For instance, (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives have been identified as dual inhibitors of PI3Kα and HDAC6.[1] Compound 21j from this series demonstrated a potent inhibitory effect on the L-363 lymphoma cell line with an IC50 of 0.17 µM and was shown to significantly inhibit the phosphorylation of pAkt(Ser473), a key downstream effector of PI3K.[1]
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to Molecular Docking Studies of Sulphonamide Pyrolidine Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies on two distinct classes of sulphonamide pyrolidine carboxamide derivatives, offering insights into their potential as therapeutic agents. By examining their interactions with different biological targets, we aim to provide a valuable resource for researchers in the field of drug discovery. The comparison is based on two key studies: one investigating derivatives as antiplasmodial agents targeting Plasmodium falciparum N-myristoyltransferase (PfNMT), and another exploring derivatives as antimicrobial agents targeting tyrosyl-tRNA synthetase.
Overview of Compared Derivatives and Targets
The first study by Onoabedje et al. (2021) focuses on a series of thirty-two novel sulphonamide pyrolidine carboxamide derivatives and their potential as antiplasmodial agents.[1][2][3] The primary biological target for their molecular docking studies was P. falciparum N-myristoyltransferase (PfNMT), a crucial enzyme for the survival of the malaria parasite.[1][2][3]
The second study by Bou-Abdallah et al. (2025) investigates a series of novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety for their antimicrobial properties.[1] Their computational analysis centered on the molecular docking of these compounds against tyrosyl-tRNA synthetase, an essential enzyme in bacterial protein synthesis.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the objective comparison of molecular docking results. Below are the protocols employed in the two studies.
Study 1: Sulphonamide Pyrolidine Carboxamide Derivatives against PfNMT
The molecular docking protocol in the study by Onoabedje et al. (2021) involved a multi-step process:
-
Protein Preparation: A homology model of P. falciparum N-myristoyltransferase was used for the docking studies. The development of a reliable homology model is a critical first step when an experimentally determined structure is unavailable.
-
Ligand Preparation: The 3D structures of the thirty-two synthesized sulphonamide pyrolidine carboxamide derivatives were generated and optimized to obtain the most stable conformations.
-
Molecular Docking: The study employed molecular docking to predict the binding affinities and interaction patterns of the synthesized compounds with the active site of PfNMT.[1][2][3] The specific software and parameters used for the docking calculations are essential for reproducing and comparing the results.
Study 2: N-Substituted Sulfonyl Carboxamides against Tyrosyl-tRNA Synthetase
The computational approach in the research by Bou-Abdallah et al. (2025) can be summarized as follows:
-
Protein Preparation: The crystal structure of tyrosyl-tRNA synthetase (PDB ID: 1JIJ) was retrieved from the Protein Data Bank.[1] The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The synthesized N-(substituted) sulfonyl carboxamide derivatives bearing a pyrrolidine-2,5-dione moiety were sketched, and their structures were optimized using computational chemistry methods.
-
Molecular Docking: Molecular docking simulations were performed to evaluate the binding scores and modes of interaction of the compounds within the active site of tyrosyl-tRNA synthetase.[1] This study utilized these computational results to identify promising antibacterial candidates.[1]
Quantitative Data Comparison
The following table summarizes the key quantitative data from the molecular docking studies of the most promising compounds from each study. More negative docking scores typically indicate a higher binding affinity.
| Study | Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Theoretical Inhibition Constant (Ki) |
| Onoabedje et al. (2021) | Compound 10o | PfNMT | - | - | 0.09 µM[1][3] |
| Onoabedje et al. (2021) | Reference Ligand | PfNMT | - | - | 0.01 µM[1][3] |
| Bou-Abdallah et al. (2025) | Compound 1e | Tyrosyl-tRNA synthetase | -10.0[1] | - | - |
| Bou-Abdallah et al. (2025) | Ciprofloxacin | Tyrosyl-tRNA synthetase | -8.5[1] | - | - |
| Bou-Abdallah et al. (2025) | Sulfamethoxazole | Tyrosyl-tRNA synthetase | -8.0[1] | - | - |
Visualization of the Molecular Docking Workflow
The following diagram illustrates the general workflow employed in molecular docking studies, from the initial preparation of the protein and ligand to the final analysis of the results.
Caption: A flowchart illustrating the key stages of a typical molecular docking study.
Conclusion
This comparative guide highlights the application of molecular docking in the evaluation of sulphonamide pyrolidine carboxamide derivatives against two distinct and vital microbial targets. The study by Onoabedje et al. demonstrates the potential of these derivatives as antiplasmodial agents, with compound 10o showing a noteworthy theoretical inhibition constant against PfNMT.[1][3] Similarly, the work of Bou-Abdallah et al. indicates that N-substituted sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety are promising antibacterial candidates, with compound 1e exhibiting a strong docking score against tyrosyl-tRNA synthetase.[1]
Both studies effectively utilize computational methods to guide the design and prioritization of novel therapeutic agents. For a more in-depth and direct comparison of the derivatives' performance, further experimental validation, including in vitro and in vivo studies, would be necessary. This guide serves as a foundational resource for researchers to understand the current landscape of molecular docking studies on this versatile class of compounds and to inform future drug development efforts.
References
Safety Operating Guide
Proper Disposal of Pyrrolidine-2-carboxamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Pyrrolidine-2-carboxamide, a compound that requires careful waste management. Adherence to these protocols is critical for minimizing health risks and preventing environmental contamination.
Hazard Profile and Safety Precautions
This compound is classified as a chemical that is harmful if swallowed and causes serious eye irritation.[1] Based on the safety profiles of structurally similar compounds, it should be handled with caution.[2] Pyrrolidine-based compounds may also be flammable and cause skin irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times during handling and disposal.[2] All procedures should be performed in a well-ventilated area or under a chemical fume hood.[2]
Summary of Key Safety and Physical Data
For quick reference, the following table summarizes essential data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H10N2O | PubChem[3] |
| Molecular Weight | 114.15 g/mol | PubChem[3] |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | Combi-Blocks[1] |
| Primary Hazards | Irritant | PubChem[4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[2][5] This ensures that the compound is managed in an environmentally responsible and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated items such as filter paper, weighing boats, and personal protective equipment, in a dedicated and clearly labeled hazardous waste container.[2] The container must be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2] Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
For solid spills, sweep or vacuum the material and collect it in a suitable container for disposal.[1]
-
Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[2]
3. Labeling and Storage:
-
All waste containers must be accurately labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant).[2]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly closed.[1][6]
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2]
-
Provide a complete inventory of the waste, including the chemical name and quantity, to the EHS office.[2]
Important Considerations:
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national environmental regulations.[2] Always consult your institution's EHS office for specific requirements.
-
Prohibited Actions:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrrolidine-2-carboxamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Pyrrolidine-2-carboxamide, ensuring the protection of personnel and the integrity of research.
Hazard Profile: this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Based on data from related pyrrolidine derivatives, it should be handled with caution, as some compounds in this class can be flammable, harmful if inhaled, and may cause skin irritation.[2] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Should conform to EN166 or OSHA 29 CFR 1910.133 standards.[3] |
| Skin Protection | Chemical-resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[4] |
| Lab Coat | Protective clothing to prevent skin exposure.[3][4] | |
| Protective Boots | Recommended if the situation requires.[4] | |
| Respiratory Protection | Government-approved Respirator | Required when vapors, mists, or aerosols are generated.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Ensure that a safety shower and eye wash station are readily accessible.[4]
-
Remove all sources of ignition if handling flammable derivatives.[6]
2. Donning PPE:
-
Before handling the compound, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Avoid inhalation of vapor or mist.[1]
4. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and potential health hazards.[2]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Clearly labeled, dedicated hazardous waste container compatible with the chemical. | Collect any solid waste, including contaminated items like filter paper or weighing boats.[2] |
| Liquid Waste | Separate, sealed, and clearly labeled hazardous waste container. | Collect solutions containing the compound. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[2] |
| Contaminated PPE | Designated hazardous waste container. | Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices. |
Disposal Protocol:
-
Segregation: Segregate waste as described in the table above.[2]
-
Labeling: Clearly label all waste containers with the full chemical name and appropriate hazard symbols.[2]
-
Arrange for Disposal: Contact your institution's EHS office to arrange for the pickup and disposal by a licensed chemical waste disposal company.[2]
Emergency Procedures
In the event of an accidental release or exposure, follow these steps:
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
